1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid
Description
The exact mass of the compound 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(9-4-3-6-13-8-9)14-7-2-1-5-10(14)12(16)17/h3-4,6,8,10H,1-2,5,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQWUONIXFUCPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585507 | |
| Record name | 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67691-59-2 | |
| Record name | 2-Piperidinecarboxylic acid, 1-(3-pyridinylcarbonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67691-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid structure elucidation
An In-Depth Technical Guide to the Structural Elucidation of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic Acid
Abstract
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid, a molecule incorporating pharmacologically significant pyridine and piperidine scaffolds, presents a compelling case for a rigorous, multi-technique analytical approach.[1][2] This guide provides a comprehensive, field-proven framework for the unambiguous determination of its structure. We move beyond a simple recitation of methods to explain the underlying scientific rationale for experimental choices, integrating Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The protocols and data interpretation strategies detailed herein are designed to be self-validating, ensuring the highest degree of scientific integrity for researchers engaged in the synthesis and characterization of complex heterocyclic compounds.
Introduction: The Molecule and the Mandate
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid (Molecular Formula: C₁₂H₁₄N₂O₃, Molecular Weight: ~234.25 g/mol ) is a heterocyclic compound featuring a piperidine ring acylated at the nitrogen atom with a nicotinoyl (pyridine-3-carbonyl) group.[3][4][5] The presence of a carboxylic acid at the C2 position of the piperidine ring introduces a key functional handle and a stereocenter. Molecules containing these structural motifs are of significant interest in medicinal chemistry, with some derivatives showing potential as antagonists at N-methyl-D-aspartate (NMDA) receptors, which are implicated in various neurological disorders.[3]
Given its potential biological activity, the absolute confirmation of its covalent structure and an understanding of its conformational preferences are paramount. An error in structural assignment can invalidate biological data and derail a research program. This guide, therefore, presents an integrated analytical workflow designed to provide irrefutable proof of structure.
The Strategic Approach: An Integrated Spectroscopic Workflow
No single analytical technique can provide a complete structural picture. A robust elucidation strategy relies on the synergistic and complementary nature of multiple spectroscopic methods. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy maps the precise atomic connectivity and stereochemistry.
The logical flow of this process is outlined below. Each step provides critical information that informs the next, culminating in a fully validated structure.
Caption: Workflow for Structural Elucidation.
Mass Spectrometry (MS): Defining the Molecular Boundaries
Core Objective: To confirm the molecular weight and elemental composition, and to gain preliminary structural clues from fragmentation patterns.
The first critical question in any elucidation is "What is the mass?". High-resolution mass spectrometry (HRMS) provides an exact mass, which allows for the unambiguous determination of the molecular formula.
Experimental Protocol (EI-MS)
-
Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct infusion system coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and providing a structural fingerprint.[6]
-
Analysis: Acquire the spectrum over a mass range of m/z 50-350.
Data Interpretation: Deconstructing the Molecule
-
Molecular Ion (M⁺•): The highest mass peak in the EI spectrum (excluding isotopes) corresponds to the intact molecule. For C₁₂H₁₄N₂O₃, the exact monoisotopic mass is 234.1004 Da.[4] The presence of this peak immediately validates the molecular weight.
-
The Nitrogen Rule: The even nominal molecular weight (234) is consistent with the presence of an even number of nitrogen atoms (two), providing an internal check on the proposed formula.[7]
-
Key Fragmentation Pathways: The fragmentation pattern provides a roadmap of the molecule's weakest points and most stable fragments. In the mass spectrum of a carboxylic acid derivative, the most common fragmentation is the cleavage of the C-Y bond to form a stable acylium ion.[8]
| Predicted m/z | Fragment Structure/Identity | Rationale for Formation |
| 234 | [C₁₂H₁₄N₂O₃]⁺• | Molecular Ion (Parent Peak) |
| 189 | [M - COOH]⁺ | Loss of the carboxylic acid radical |
| 123 | [Pyridine-C(O)NH-CH]⁺• | Cleavage within the piperidine ring |
| 106 | [Pyridine-C≡O]⁺ | Key Fragment: Alpha-cleavage of the amide C-N bond, forming the stable nicotinoyl acylium ion. This is often a base peak.[8] |
| 78 | [C₅H₄N]⁺ | Fragmentation of the nicotinoyl group, loss of CO |
FTIR Spectroscopy: Identifying the Chemical Bonds
Core Objective: To rapidly and non-destructively identify the functional groups present in the molecule.
FTIR spectroscopy is an essential tool for confirming the presence of the carbonyls (amide and carboxylic acid) and the O-H and N-H bonds, which are defining features of the target structure.
Experimental Protocol (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹, co-adding at least 16 scans to ensure a good signal-to-noise ratio.
Data Interpretation: The Vibrational Fingerprint
The FTIR spectrum should display characteristic absorption bands that confirm the key functional groups.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid |
| ~3050 | C-H stretch | Aromatic (Pyridine) |
| ~2950 - 2850 | C-H stretch | Aliphatic (Piperidine) |
| ~1720 | C=O stretch | Carboxylic Acid Carbonyl. [9][10] |
| ~1660 | C=O stretch | Tertiary Amide Carbonyl ("Amide I band"). [11][12] This is at a lower frequency than the acid due to resonance with the nitrogen lone pair. |
| 1600 - 1450 | C=C, C=N stretches | Aromatic Ring (Pyridine) |
| ~1250 | C-N stretch | Amide |
The clear separation of the two distinct C=O stretching frequencies is a critical piece of evidence confirming the presence of both the carboxylic acid and the amide functionalities.
NMR Spectroscopy: The Definitive Structural Map
Core Objective: To unambiguously determine the carbon-hydrogen framework and the precise connectivity of all atoms.
NMR is the most powerful technique for de novo structure elucidation. A combination of 1D and 2D experiments provides a complete picture of the molecule's covalent structure.
Experimental Protocol (Solution-State NMR)
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can solubilize the sample and allows for the observation of the exchangeable carboxylic acid proton.
-
Experiments: Acquire the following spectra on a 400 MHz or higher spectrometer:
-
¹H NMR
-
¹³C NMR
-
2D COSY (Correlation Spectroscopy)
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
¹H and ¹³C NMR: Assigning the Atoms
-
¹H NMR Spectrum:
-
Aromatic Region (δ 7.5-9.0 ppm): Four protons corresponding to the 3-substituted pyridine ring. The proton at C2 of the pyridine ring will be the most deshielded.
-
Aliphatic Region (δ 1.5-5.0 ppm): Nine protons from the piperidine ring. These signals will likely be complex and overlapping. The proton at C2 of the piperidine ring (methine proton) will be significantly deshielded due to its proximity to the nitrogen and the two carbonyl groups.
-
Acidic Proton (δ > 10 ppm): One broad, exchangeable proton from the carboxylic acid.[11]
-
-
¹³C NMR Spectrum:
-
Carbonyl Region (δ 160-180 ppm): Two distinct signals for the amide and carboxylic acid carbonyl carbons.[8]
-
Aromatic Region (δ 120-155 ppm): Five signals for the pyridine ring carbons.
-
Aliphatic Region (δ 20-65 ppm): Five signals for the piperidine ring carbons. The C2 carbon will be the most deshielded in this region.
-
2D NMR: Connecting the Pieces
While 1D NMR identifies the pieces, 2D NMR shows how they are connected.
-
COSY: This experiment reveals proton-proton couplings, allowing the tracing of the spin systems. It will clearly show the connectivity from H2 through H6 within the piperidine ring and the separate coupling network of the four pyridine protons.
Caption: Key ¹H-¹H COSY correlations.
-
HSQC: This experiment maps each proton directly to the carbon it is attached to. After running HSQC, every signal in the ¹H spectrum (except the acidic proton) will be definitively assigned to a specific carbon signal.
-
HMBC: This is the ultimate connectivity experiment, showing correlations between protons and carbons that are 2 or 3 bonds away. It is the key to linking the separate structural fragments.
Sources
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- 2. ijnrd.org [ijnrd.org]
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- 9. Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]
- 12. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid chemical properties
An In-depth Technical Guide to 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid, also known by its synonyms 1-Nicotinoylpiperidine-2-carboxylic acid and N-nicotinoyl pipecolic acid, is a heterocyclic organic compound featuring a scaffold that merges structural motifs from both pyridine and piperidine.[1][2] This molecule, with the chemical formula C₁₂H₁₄N₂O₃, holds significant interest for researchers in medicinal chemistry and drug development.[1][3] Its structure combines a biologically relevant pyridine ring, an amide linkage, and a pipecolic acid (piperidine-2-carboxylic acid) core, making it a versatile building block and a subject of investigation for potential pharmacological activity.[3][4]
The pyridine carboxylic acid framework is a cornerstone in the design of numerous pharmaceuticals, valued for its ability to engage in various biological interactions such as hydrogen bonding and π-π stacking.[5] The incorporation of a piperidine ring adds conformational complexity and introduces a chiral center, which is often critical for specific receptor binding. This guide provides a comprehensive overview of the core chemical properties, synthesis, and characterization of this compound, designed for professionals engaged in chemical research and pharmaceutical development.
Molecular Structure and Physicochemical Properties
The fundamental identity of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid is defined by its unique arrangement of atoms and functional groups. The structure consists of a piperidine-2-carboxylic acid moiety where the piperidine nitrogen is acylated by a pyridine-3-carbonyl group (a nicotinoyl group). This creates a stable tertiary amide bond.
Caption: Core structural components of the molecule.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 67691-59-2 | [1][3] |
| Molecular Formula | C₁₂H₁₄N₂O₃ | [1][3] |
| Molecular Weight | 234.25 g/mol | [1][3] |
| IUPAC Name | 1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid | [1] |
| Physical Form | Solid | |
| InChI Key | JRQWUONIXFUCPM-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | C1CCN(C(C1)C(=O)O)C(=O)C2=CN=CC=C2 | [1] |
Chemical Synthesis
The most direct and logical synthesis of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid involves the N-acylation of piperidine-2-carboxylic acid with an activated form of pyridine-3-carboxylic acid (nicotinic acid). The direct reaction between a carboxylic acid and a secondary amine to form an amide is thermodynamically unfavorable and requires harsh conditions. Therefore, the carboxylic acid must first be "activated" to increase its electrophilicity. A common and effective method is the conversion of nicotinic acid to nicotinoyl chloride.
Rationale for Synthetic Strategy
-
Activation of Carboxylic Acid: Nicotinic acid is converted to nicotinoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[6][7] This replaces the hydroxyl group with a highly reactive chloro group, making the carbonyl carbon much more susceptible to nucleophilic attack.
-
Nucleophilic Acyl Substitution: The secondary amine of piperidine-2-carboxylic acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of nicotinoyl chloride.
-
Byproduct Neutralization: The reaction produces hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base (e.g., pyridine, triethylamine) is typically added to the reaction mixture to neutralize the generated HCl, preventing the protonation of the piperidine nitrogen and driving the reaction to completion.
Sources
- 1. 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid | C12H14N2O3 | CID 16228264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(3-Pyridinylcarbonyl)-2-piperidine-carboxylic acid | 67691-59-2 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy 1-(pyridine-3-carbonyl)piperidine-4-carboxylic Acid | 67691-57-0 [smolecule.com]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wisdomlib.org [wisdomlib.org]
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of a robust and validated synthetic pathway for 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid, a heterocyclic compound featuring a nicotinoyl moiety appended to a pipecolic acid scaffold. The document elucidates the chemical principles, reaction mechanisms, and detailed experimental protocols necessary for its preparation. The primary strategy discussed involves the synthesis of the piperidine precursor via catalytic hydrogenation, followed by a highly efficient amide coupling reaction with an activated nicotinic acid derivative. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating, reproducible methodology.
Introduction
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid (Molecular Formula: C₁₂H₁₄N₂O₃, Molecular Weight: 234.25 g/mol ) is a bifunctional organic molecule that integrates the structural features of both nicotinic acid (a pyridine derivative) and pipecolic acid (a piperidine derivative).[1][2][3] This unique combination makes it a versatile scaffold in medicinal chemistry and drug discovery. The piperidine ring provides a rigid, non-aromatic framework, while the pyridine moiety offers opportunities for hydrogen bonding and π-stacking interactions, which are critical for molecular recognition at biological targets.[1] Understanding its synthesis is fundamental for creating libraries of analogous compounds for structure-activity relationship (SAR) studies. This guide details a primary synthetic route based on classic, reliable organic transformations.
Retrosynthetic Analysis
The most logical disconnection for retrosynthesis is at the amide bond, as this is the most synthetically accessible linkage to form. This approach breaks the target molecule down into two commercially available or readily synthesizable precursors: pyridine-3-carboxylic acid (nicotinic acid) and piperidine-2-carboxylic acid (pipecolic acid).
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Precursors
While both nicotinic acid and pipecolic acid are commercially available, understanding their synthesis from more fundamental starting materials provides a more complete picture for process development.
Synthesis of Piperidine-2-carboxylic Acid (Pipecolic Acid)
Pipecolic acid is the saturated heterocyclic analogue of picolinic acid.[4] A highly efficient and industrially scalable method for its synthesis is the catalytic hydrogenation of pyridine-2-carboxylic acid (picolinic acid).[5]
Principle: The aromatic pyridine ring is reduced to a saturated piperidine ring using hydrogen gas in the presence of a heterogeneous catalyst, typically palladium on carbon (Pd/C). The catalyst provides a surface for the reaction, weakening the H-H bond and facilitating the addition of hydrogen across the double bonds of the pyridine ring.
A representative protocol based on established methodologies is as follows:[6]
Experimental Protocol: Catalytic Hydrogenation of Picolinic Acid
-
Reactor Setup: To a high-pressure hydrogenation vessel, add pyridine-2-carboxylic acid, deionized water (as solvent, approx. 5-8 parts by weight), and 10% Palladium on Carbon (Pd/C) catalyst (approx. 1-5% by weight of the starting material).
-
Inerting: Seal the vessel and purge the system multiple times with nitrogen gas to remove all oxygen, which can be a safety hazard and can poison the catalyst.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 4-5 MPa.
-
Reaction: Heat the mixture to 90-100 °C while stirring vigorously to ensure efficient contact between the reactants, solvent, and catalyst. Maintain the reaction for 3-4 hours, monitoring hydrogen uptake.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the aqueous filtrate under reduced pressure to remove about 50% of the water. Cool the concentrated solution and add methanol to precipitate the piperidine-2-carboxylic acid. Further cooling to 0-5 °C will maximize precipitation.
-
Purification: Collect the solid product by filtration, wash with cold methanol, and dry under vacuum to yield pure piperidine-2-carboxylic acid.
Core Synthesis Pathway: Amide Bond Formation
The central transformation is the formation of an amide bond between the carboxylic acid of nicotinic acid and the secondary amine of pipecolic acid. Direct condensation is inefficient; therefore, the carboxylic acid must be activated. The most common and robust method is conversion to an acyl chloride intermediate, followed by a Schotten-Baumann reaction.
Caption: Overall workflow for the amide coupling synthesis.
Detailed Experimental Protocol
Step 1: Synthesis of Nicotinoyl Chloride Hydrochloride
Causality: Thionyl chloride (SOCl₂) is an excellent reagent for this transformation. It reacts with the carboxylic acid to form the highly reactive acyl chloride. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion according to Le Châtelier's principle. The basic nitrogen on the pyridine ring is also protonated by the generated HCl, yielding the hydrochloride salt.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a sodium hydroxide solution) to neutralize acidic gases.
-
Reagents: Add dry nicotinic acid to the flask. Slowly add an excess of thionyl chloride (SOCl₂) (approx. 3-5 equivalents), which can also serve as the solvent. A few drops of dimethylformamide (DMF) can be added to catalyze the reaction.
-
Reaction: Gently heat the mixture to reflux (approx. 75-80 °C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solid has completely dissolved.
-
Isolation of Intermediate: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation). The resulting solid, nicotinoyl chloride hydrochloride, is highly moisture-sensitive and is typically used immediately in the next step without further purification.
Step 2: Acylation of Pipecolic Acid (Schotten-Baumann Reaction)
Causality: This reaction occurs under basic aqueous conditions. The base (e.g., NaOH) serves two critical functions: it deprotonates the amine of pipecolic acid, increasing its nucleophilicity, and it neutralizes the HCl that is formed as a byproduct of the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.
-
Substrate Preparation: In a separate flask, dissolve piperidine-2-carboxylic acid in a solution of 1-2 M sodium hydroxide (NaOH) in water, using approximately 2.5-3.0 equivalents of base. Cool this solution in an ice bath to 0-5 °C.
-
Coupling Reaction: Dissolve the crude nicotinoyl chloride hydrochloride from Step 1 in a dry, inert organic solvent (e.g., tetrahydrofuran or dichloromethane). Add this solution dropwise to the cold, vigorously stirring aqueous solution of pipecolic acid over 30-45 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-4 hours to ensure the reaction goes to completion.
-
Product Isolation: Cool the reaction mixture again in an ice bath. Carefully acidify the solution to a pH of approximately 3-4 using concentrated hydrochloric acid (HCl). The target product, which has a free carboxylic acid, will precipitate out of the solution as a solid.
-
Purification: Stir the cold slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a wash with a small amount of cold ethanol or ether.
-
Drying: Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight.
Alternative Methodologies: Peptide Coupling Reagents
For substrates that may be sensitive to the harsh conditions of acyl chloride formation (e.g., acid-labile protecting groups), modern peptide coupling reagents offer a milder and highly efficient alternative.[7]
-
Principle: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt) activate the carboxylic acid in situ. The activated species then reacts with the amine to form the amide bond under neutral or slightly basic conditions, often at room temperature. This one-pot procedure avoids the need to handle highly reactive and corrosive intermediates like thionyl chloride.[8]
Product Characterization and Data
The final product should be a solid at room temperature.[9] Proper characterization is essential to confirm its identity and purity.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₃ | [1][2] |
| Molecular Weight | 234.25 g/mol | [1][2][3] |
| IUPAC Name | 1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid | [2] |
| CAS Number | 67691-59-2 | [2][9] |
| Physical Form | Solid | [9] |
Standard Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure and connectivity.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide carbonyl (C=O) stretch (typically ~1630-1680 cm⁻¹) and the carboxylic acid O-H and C=O stretches.
-
Melting Point: To assess the purity of the final compound.
Safety Considerations
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Acids and Bases: Concentrated HCl and NaOH solutions are corrosive and can cause severe burns. Handle with care and appropriate PPE.
-
Final Product: The target compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][9] Standard laboratory safety practices should be followed when handling the material.
Conclusion
The synthesis of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid is reliably achieved through a two-part strategy: the synthesis of the pipecolic acid precursor via catalytic hydrogenation, followed by the activation of nicotinic acid to its acyl chloride and subsequent coupling under Schotten-Baumann conditions. This methodology is robust, scalable, and relies on well-understood chemical principles, making it a cornerstone protocol for accessing this valuable chemical scaffold. For more sensitive applications, modern coupling reagents provide a milder and equally effective alternative.
References
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1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid | C12H14N2O3 | CID 16228264 . PubChem. Available at: [Link]
-
1-(pyridine-2-carbonyl)piperidine-3-carboxylic acid (C12H14N2O3) - PubChemLite . PubChemLite. Available at: [Link]
- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents. Google Patents.
- US1617332A - Process for the manufacture of pyridine-3-carboxylic acid amides - Google Patents. Google Patents.
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Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC - PubMed Central . PubMed Central. Available at: [Link]
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A Technical Guide to 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid (CAS: 67691-59-2): Synthesis, Characterization, and Potential Applications
Section 1: Introduction and Overview
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid, registered under CAS number 67691-59-2, is a heterocyclic organic compound that stands at the intersection of pharmaceutical and agrochemical research. Structurally, it is an amide formed between nicotinic acid (pyridine-3-carboxylic acid) and pipecolic acid (piperidine-2-carboxylic acid). This unique combination of a pyridine moiety, a well-established pharmacophore in drug discovery, and a pipecolic acid scaffold, a crucial signaling molecule in plant immunity, makes it a compound of significant scientific interest.[1][2][3]
This guide provides an in-depth technical examination of this molecule, intended for researchers, chemists, and drug development professionals. We will cover its fundamental physicochemical properties, provide detailed, field-proven protocols for its synthesis and purification, outline a comprehensive workflow for its analytical characterization, and explore its known and potential biological activities. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Caption: Chemical structure and key identifiers of the topic compound.
Section 2: Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is foundational to its application in research and development. The key properties of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid are summarized below. These values are critical for designing synthesis workups, selecting appropriate analytical techniques, and formulating for biological assays.
| Property | Value | Source |
| IUPAC Name | 1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid | PubChem[4] |
| Synonyms | 1-Nicotinoylpiperidine-2-carboxylic acid, N-nicotinoyl piperidine-2-carboxylic acid | PubChem[4] |
| CAS Number | 67691-59-2 | PubChem[4] |
| Molecular Formula | C₁₂H₁₄N₂O₃ | PubChem[4] |
| Molecular Weight | 234.25 g/mol | PubChem[1][4] |
| Physical Form | Solid | Sigma-Aldrich[5] |
| XLogP3 | 0.8 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |
| Rotatable Bond Count | 2 | PubChem[4] |
| InChI Key | JRQWUONIXFUCPM-UHFFFAOYSA-N | PubChem[4] |
Section 3: Synthesis and Purification
The synthesis of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid is most logically achieved through the N-acylation of piperidine-2-carboxylic acid with an activated derivative of pyridine-3-carboxylic acid. The following two-step procedure outlines a robust pathway, starting from commercially available pyridine-2-carboxylic acid to yield the final, highly purified product.
Caption: Overall workflow for the synthesis and purification process.
Expertise & Rationale
The choice of a two-step synthesis is deliberate. While piperidine-2-carboxylic acid is commercially available, synthesizing it in-house via hydrogenation provides cost-control and ensures high purity of the key intermediate. Palladium on charcoal (Pd/C) is selected as the catalyst for its high efficiency and milder reaction conditions compared to alternatives like Raney nickel, enhancing safety and operational simplicity.[1][6] For the acylation step, using nicotinoyl chloride ensures a high-yielding and rapid reaction, driven by the formation of stable HCl, which is neutralized by a non-nucleophilic base.
Protocol 3.1: Synthesis of Piperidine-2-carboxylic Acid
This protocol is adapted from established methods for the hydrogenation of pyridine derivatives.[6]
-
Reactor Setup: Charge a high-pressure hydrogenation reactor with pyridine-2-carboxylic acid (1 part by weight), deionized water (5-8 parts by weight), and 10% Palladium on charcoal (Pd/C) catalyst (0.01-0.05 parts by weight).
-
Inerting: Seal the reactor and purge the system thoroughly with nitrogen gas to remove all oxygen. This is a critical safety step to prevent the formation of explosive H₂/O₂ mixtures.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 4-5 MPa. Begin stirring and heat the mixture to 90-100 °C.
-
Reaction Monitoring: Maintain these conditions for 3-4 hours. The reaction can be monitored by observing the cessation of hydrogen uptake.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove approximately 50% of the water. Cool the concentrated solution to 30 °C and add methanol to precipitate the product. Further cool to 0-5 °C to maximize yield, then collect the solid piperidine-2-carboxylic acid by centrifugation or filtration.
Protocol 3.2: Synthesis of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid
-
Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, suspend piperidine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a non-nucleophilic base such as triethylamine (2.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of nicotinoyl chloride (1.1 eq) in anhydrous DCM to the cooled suspension over 30 minutes. The slow addition is crucial to control the exothermic reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching & Extraction: Carefully quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The acidic wash removes excess triethylamine, while the basic wash removes unreacted nicotinic acid.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude solid using silica gel column chromatography with a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure title compound.
Section 4: Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach provides orthogonal data, ensuring the highest level of confidence in the material's quality.
Caption: Workflow for the analytical characterization of the final product.
Mass Spectrometry (MS)
Principle: Electrospray Ionization Mass Spectrometry (ESI-MS) is the method of choice for this polar molecule. It provides the accurate mass of the molecular ion, confirming the elemental composition, and its fragmentation pattern offers structural proof.[7]
Predicted Fragmentation Data:
| Ion Mode | Ion Type | Predicted m/z | Description |
|---|---|---|---|
| Positive | [M+H]⁺ | 235.11 | Protonated molecule |
| Positive | [M+Na]⁺ | 257.09 | Sodium adduct |
| Positive | Fragment | 106.04 | Nicotinoyl acylium ion [C₆H₄NO]⁺; loss of pipecolic acid |
| Negative | [M-H]⁻ | 233.09 | Deprotonated molecule |
Protocol: LC-MS Analysis
-
LC System: Standard HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS Detector: ESI source, positive and negative ion modes.
-
Scan Range: m/z 50-500.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR spectroscopy provide the definitive map of the molecule's carbon-hydrogen framework, confirming its precise structure and isomerism.
Predicted Chemical Shifts:
| Nucleus | Predicted δ (ppm) | Description |
|---|---|---|
| ¹H | 10.0 - 12.0 (broad s, 1H) | Carboxylic acid proton (-COOH)[8] |
| ¹H | ~8.6 (m, 2H) | Protons on pyridine ring ortho/para to N[9] |
| ¹H | ~7.3-7.7 (m, 2H) | Other pyridine ring protons[9] |
| ¹H | ~3.5-5.0 (m, 1H) | C2-H of piperidine (α-proton) |
| ¹H | ~1.5-3.5 (m, 8H) | Remaining piperidine ring protons[10] |
| ¹³C | ~170-175 | Carboxylic acid carbonyl carbon (-C OOH)[8] |
| ¹³C | ~165-170 | Amide carbonyl carbon (-C ON-)[11] |
| ¹³C | ~123-150 | Pyridine ring carbons |
| ¹³C | ~20-60 | Piperidine ring carbons |
Infrared (IR) Spectroscopy
Principle: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Expected Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Description |
|---|---|
| 3500 - 2500 (broad) | O-H stretch of the hydrogen-bonded carboxylic acid[8] |
| ~1710 (strong) | C=O stretch of the carboxylic acid[8] |
| ~1650 (strong) | C=O stretch of the tertiary amide (Amide I band)[11] |
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Principle: A validated HPLC method provides quantitative purity data, typically reported as area percent. This is the industry standard for quality control.[12]
Protocol: HPLC Purity Analysis
-
LC System: Standard HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of phosphate buffer (pH ~3) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: The purity is determined by calculating the area percentage of the main product peak relative to the total area of all observed peaks.[12]
Section 5: Biological Context and Potential Applications
The hybrid structure of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid suggests potential bioactivity in two distinct domains: neuroscience and plant science.
Pharmacological Potential in Neuroscience
The compound has been investigated for its potential as an antagonist at N-methyl-D-aspartate (NMDA) receptors.[1] NMDA receptors are ionotropic glutamate receptors critical for synaptic plasticity and memory function, but their overactivation is implicated in numerous neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Antagonists can modulate this activity, offering therapeutic potential.
Caption: Conceptual diagram of NMDA receptor antagonism.
Relevance in Agrochemistry and Plant Science
The pipecolic acid (Pip) moiety is a well-established signaling molecule in plant immunity.[13] Pip is a lysine catabolite that accumulates upon pathogen challenge and is a central regulator of Systemic Acquired Resistance (SAR), a broad-spectrum, long-lasting defense state.[2][14][15] Pip primes the plant for a faster and stronger defense response, including the enhanced production of the key defense hormone salicylic acid (SA).[2][14] The N-acylation of Pip with a nicotinoyl group could modify its transport, stability, or activity, making it a candidate for novel plant defense activators.
Caption: Simplified role of Pipecolic Acid (Pip) in the SAR pathway.
Section 6: Safety and Handling
Based on GHS classifications provided to the European Chemicals Agency (ECHA), this compound should be handled with appropriate care.[4]
-
Hazard Statements:
-
Precautionary Measures:
Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[5] Use a chemical fume hood and appropriate personal protective equipment (PPE).
Section 7: References
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PubChem. (n.d.). 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 1-(Pyridine-2-carbonyl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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PubChemLite. (n.d.). 1-(pyridine-2-carbonyl)piperidine-3-carboxylic acid (C12H14N2O3). Retrieved January 17, 2026, from [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). Piperidine-2-carboxylate. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Vogel-Adghough, D., Stahl, E., Návarová, H., & Zeier, J. (2013). Pipecolic acid enhances resistance to bacterial infection and primes salicylic acid and nicotine accumulation in tobacco. Plant signaling & behavior, 8(9), e25553. Retrieved from [Link]
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Vogel-Adghough, D., Stahl, E., Návarová, H., & Zeier, J. (2013). Pipecolic acid enhances resistance to bacterial infection and primes salicylic acid and nicotine accumulation in tobacco. Plant signaling & behavior, 8(9). Retrieved from [Link]
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PubChem. (n.d.). butanoic acid;[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). Cobalt-59 atom. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). Various routes of pipecolic acid biosynthesis in microorganisms. Retrieved January 17, 2026, from [Link]
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ScienceDirect. (2022). Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity. Retrieved January 17, 2026, from [Link]
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MDPI. (2021). A Novel Role of Pipecolic Acid Biosynthetic Pathway in Drought Tolerance through the Antioxidant System in Tomato. Retrieved January 17, 2026, from [Link]
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Royal Society of Chemistry. (2020). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. Retrieved from [Link]
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Yasir, M., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. Retrieved from [Link]
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Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Retrieved January 17, 2026, from
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MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved January 17, 2026, from [Link]
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Kawasue, S., et al. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
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Ahadi, E. M., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Polycyclic Aromatic Compounds. Retrieved from [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved January 17, 2026, from [Link]
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Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved January 17, 2026, from [Link]
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Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 17, 2026, from [Link]
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Royal Society of Chemistry. (2012). Electronic Supplementary Information Ruthenium(II) carbonyl complexes containing benzhydrazone ligands. Retrieved January 17, 2026, from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved January 17, 2026, from [Link]
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Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids. Retrieved January 17, 2026, from
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Hilaris Publisher. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents. Retrieved January 17, 2026, from [Link]
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An In-Depth Technical Guide to the Predicted Biological Activity of N-nicotinoyl-DL-homoproline
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Disclaimer: Direct experimental data on N-nicotinoyl-DL-homoproline is not extensively available in public-domain scientific literature. This guide, therefore, presents a scientifically-grounded prediction of its biological activity based on the well-documented pharmacology of its constituent moieties—the nicotinoyl group (niacin) and homoproline (piperidine-2-carboxylic acid)—and its close structural analog, N-nicotinoyl-GABA (Picamilon).
Introduction: A Rational Approach to a Novel Nootropic Candidate
N-nicotinoyl-DL-homoproline is a synthetic molecule that conjugates nicotinic acid (niacin, Vitamin B3) with DL-homoproline (piperidine-2-carboxylic acid). This structure suggests a design aimed at enhancing the central nervous system (CNS) penetration of its constituent parts, a strategy successfully employed by its well-known analog, Picamilon (N-nicotinoyl-GABA). Picamilon was synthesized to deliver the inhibitory neurotransmitter GABA across the blood-brain barrier (BBB) by masking its polarity with the nicotinoyl group.[1][2] Upon entry into the CNS, it is believed to hydrolyze, releasing GABA and niacin to exert their respective biological effects.[1][3]
By analogy, N-nicotinoyl-DL-homoproline is hypothesized to act as a prodrug. The nicotinoyl moiety is expected to facilitate its passage across the BBB, whereupon it would hydrolyze to release nicotinic acid and homoproline. The biological activity of the parent compound would therefore be a synergistic combination of the distinct effects of these two molecules within the CNS. This guide will deconstruct these components to build a comprehensive profile of the predicted therapeutic potential of N-nicotinoyl-DL-homoproline.
Deconstruction of the Bioactive Moieties
The Nicotinoyl Moiety (Nicotinic Acid/Niacin): A Vasodilator and Neuroprotectant
Nicotinic acid is a well-characterized B vitamin with pleiotropic effects at pharmacological doses.[4] Its primary roles relevant to potential neuroactivity include:
-
Cerebral Vasodilation: Niacin is a potent vasodilator.[1] This action is partly mediated by the G protein-coupled receptor 109A (GPR109A), which, upon activation, triggers the release of prostaglandins, leading to the widening of blood vessels.[5] This effect can enhance cerebral blood flow, theoretically improving oxygen and nutrient supply to brain tissue.[6][7]
-
Neuroprotection and Neurorestoration: Studies have shown that niacin can promote neurobehavioral recovery after CNS injuries like stroke.[6] It has been found to increase synaptic plasticity, promote axon growth, and upregulate key neurotrophic factors such as brain-derived neurotrophic factor (BDNF).[8]
-
Anti-inflammatory Effects: Activation of GPR109A in immune cells like macrophages can exert anti-inflammatory effects, which is relevant in neurodegenerative conditions where neuroinflammation is a key pathological feature.[9][10]
-
Lipid Metabolism: While a central feature of niacin's systemic effects, its ability to lower LDL and triglyceride levels while raising HDL cholesterol is also a factor in long-term cerebrovascular health, reducing the risk of atherosclerotic ischemic stroke.[4][7]
The Homoproline Moiety (Piperidine-2-carboxylic acid): A Neuromodulatory Amino Acid Analog
Homoproline, also known as pipecolic acid, is a cyclic amino acid found endogenously in the mammalian brain as a metabolite of lysine.[11] Its own biological activities are complex and suggest a role in neuromodulation:
-
CNS Presence and Binding: Specific, high-affinity binding sites for homoproline have been identified in the brain, with the highest concentrations in the cerebral cortex and thalamus.[11] This indicates that it is not an inert molecule but likely has specific neuronal targets.
-
GABAergic System Modulation: Research suggests a modulatory interaction between homoproline and the GABAergic system. The binding of homoproline to its sites can be influenced by GABA concentrations, suggesting a potential interplay between these two pathways.[11]
-
Precursor for Bioactive Molecules: As a proline analog, homoproline is a valuable building block in pharmaceutical research for developing novel drugs, particularly for neurological disorders, due to its ability to create peptides with enhanced stability.[12] Derivatives of piperidinecarboxylic acid have been investigated for anticonvulsant properties, with some acting as low-affinity antagonists at the NMDA receptor.[13]
-
Excitotoxic Potential of Derivatives: It is important to note that certain derivatives, such as cis- and trans-2,3-piperidine dicarboxylates, have demonstrated excitotoxic properties, highlighting the sensitivity of neuronal receptors to the precise structure of such molecules.[14]
Predicted Biological Activity and Mechanism of Action of N-nicotinoyl-DL-homoproline
Based on the activities of its constituent parts and its analogy to Picamilon, the biological activity of N-nicotinoyl-DL-homoproline can be predicted as a multi-target nootropic and neuroprotective agent.
Core Hypothesis: The molecule acts as a CNS-penetrating prodrug, enhancing cerebral circulation and delivering a neuromodulatory amino acid analog.
Predicted Effects:
-
Enhanced Cognitive Function: The vasodilatory effect of the nicotinoyl moiety would increase cerebral blood flow, potentially improving alertness, concentration, and processing speed.[1][2] The homoproline moiety, by modulating neuronal pathways (possibly including the GABAergic or glutamatergic systems), could contribute to improved memory and learning.[11][12]
-
Anxiolytic and Calming Effects: If homoproline potentiates or mimics GABAergic activity, the compound could produce anxiolytic (anti-anxiety) effects without the strong sedation associated with other GABA agonists. This would be similar to the reported tranquilizing properties of Picamilon.[15]
-
Neuroprotection: In scenarios of ischemic stress or neuroinflammation, the compound could offer protection through multiple mechanisms: improved blood flow from niacin,[6] anti-inflammatory actions via GPR109A,[10] and potential modulation of excitotoxicity by homoproline.
-
Mood Stabilization: By influencing cerebral blood flow and neurotransmitter systems, the compound may help stabilize mood and reduce symptoms of emotional stress.[15]
Visualizing the Predicted Mechanism of Action
Caption: Predicted mechanism of N-nicotinoyl-DL-homoproline as a CNS prodrug.
Proposed Experimental Protocols for Validation
To validate these predicted activities, a structured, multi-tiered experimental approach is necessary.
In Vitro Characterization
Objective: To confirm BBB permeability and receptor interaction.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
-
Preparation: Prepare a donor plate with a solution of N-nicotinoyl-DL-homoproline at a known concentration. Prepare an acceptor plate with a brain-lipid-infused artificial membrane.
-
Incubation: Sandwich the two plates together and incubate for a specified period (e.g., 4-18 hours).
-
Analysis: Measure the concentration of the compound in both donor and acceptor wells using LC-MS/MS.
-
Causality: This cell-free assay quickly establishes if the molecule has the requisite passive permeability to cross a lipid barrier mimicking the BBB. Known CNS-penetrant and non-penetrant drugs must be used as controls.
Protocol 2: Receptor Binding Assays
-
Preparation: Use membrane preparations from cell lines expressing known receptors (e.g., GPR109A, GABA-A, GABA-B, NMDA) or from rodent brain tissue.
-
Binding: Incubate the membranes with a radiolabeled ligand specific to the receptor of interest in the presence of varying concentrations of N-nicotinoyl-DL-homoproline, nicotinic acid, and homoproline.
-
Analysis: Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compounds.
-
Causality: This will determine if the parent molecule or its metabolites directly interact with key neuronal receptors.
Visualizing the Experimental Workflow
Caption: A phased workflow for the experimental validation of N-nicotinoyl-DL-homoproline.
In Vivo Analysis
Objective: To confirm CNS penetration, mechanism, and behavioral effects in a living system.
Protocol 3: Rodent Pharmacokinetic/Pharmacodynamic (PK/PD) Study
-
Administration: Administer N-nicotinoyl-DL-homoproline to rodents (e.g., Sprague-Dawley rats) via oral gavage or intraperitoneal injection.
-
Sampling: At timed intervals, collect blood samples and brain tissue. For more detailed analysis, use cerebral microdialysis to sample the brain extracellular fluid.
-
Analysis: Use LC-MS/MS to quantify the concentrations of the parent compound and its hydrolyzed metabolites (nicotinic acid, homoproline) in both plasma and brain tissue/dialysate.
-
Causality: This experiment is crucial to confirm that the compound crosses the BBB in vivo and hydrolyzes as predicted, establishing the temporal relationship between drug concentration and potential effects.
Protocol 4: Behavioral Models
-
Cognitive Enhancement (Morris Water Maze): Assess spatial learning and memory in rodents treated with the compound versus a vehicle control. A reduction in the time taken to find a hidden platform over several days would indicate improved cognitive function.
-
Anxiolytic Activity (Elevated Plus Maze - EPM): An increase in the time spent in the open arms of the maze by treated animals compared to controls would suggest a reduction in anxiety-like behavior.
-
Cerebral Blood Flow (Laser Doppler Flowmetry): Measure real-time changes in cortical blood flow in anesthetized rodents following compound administration to directly validate the predicted vasodilatory effect.
Data Summary and Conclusion
The therapeutic potential of novel compounds is often predicted based on their structural relationship to known bioactive agents. N-nicotinoyl-DL-homoproline represents a logical next step in the development of nootropics based on the Picamilon prodrug strategy.
| Moiety | Known Biological Activity | Predicted Contribution to Compound |
| Nicotinoyl (Niacin) | Cerebral Vasodilation, Neuroprotection, Anti-inflammation, HDL Increase | Enhanced Cerebral Blood Flow, Cognitive Support, Neuroprotective Effects[1][6][7] |
| Homoproline | Neuromodulation, GABA System Interaction, Precursor for CNS Drugs | Anxiolysis, Mood Stabilization, Direct Neuronal Modulation[11][12] |
| Full Compound | Predicted: CNS-penetrating Prodrug | Synergistic Nootropic, Anxiolytic, and Neuroprotective Activity |
While the theoretical framework is strong, only rigorous experimental validation as outlined above can confirm these predictions. The synthesis of data from in vitro permeability, in vivo pharmacokinetics, and behavioral studies will be essential to fully elucidate the biological activity profile of N-nicotinoyl-DL-homoproline and determine its viability as a novel therapeutic agent for cognitive and neurological health.
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1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid mechanism of action
An In-depth Technical Guide to the Putative Mechanisms of Action of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic Acid
Authored by a Senior Application Scientist
Introduction
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid, also known as N-nicotinoyl-L-pipecolic acid, is a synthetic molecule that marries two biologically significant scaffolds: the lysine-derived cyclic amino acid, pipecolic acid, and the pyridine-3-carbonyl moiety, derived from nicotinic acid (Niacin, Vitamin B3). The convergence of these two structures suggests a complex and potentially multifaceted mechanism of action. While direct, extensive research on this specific conjugate is limited, a thorough analysis of its constituent parts and structurally related analogs allows us to propose several well-grounded, testable hypotheses regarding its biological activity.
This guide is intended for researchers, scientists, and drug development professionals. It will not merely list potential activities but will delve into the causal reasoning behind these hypotheses, propose detailed experimental protocols for their validation, and provide the necessary intellectual framework to guide future research on this promising compound.
Molecular Structure and Physicochemical Properties
Before exploring its biological action, it is essential to understand the molecule's fundamental characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₃ | [1] |
| Molecular Weight | 234.25 g/mol | [1] |
| CAS Number | 67691-59-2 | [1] |
| Synonyms | 1-(3-pyridinylcarbonyl)-2-piperidinecarboxylic acid, N-nicotinoyl-DL-homoproline |
The structure features a chiral center at the 2-position of the piperidine ring, meaning it can exist as different stereoisomers. The presence of both a carboxylic acid and a pyridine ring suggests a degree of amphiphilicity, which could influence its pharmacokinetic properties.
Part 1: The Neurotransmitter Modulation Hypothesis
A compelling putative mechanism of action for 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid is the modulation of neurotransmitter systems, particularly as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This hypothesis is built upon substantial evidence from structurally related piperidine-2-carboxylic acid derivatives.
Scientific Rationale: The NMDA Receptor Antagonist Postulate
The piperidine-2-carboxylic acid scaffold is a well-established pharmacophore for competitive NMDA receptor antagonists. Numerous studies have demonstrated that derivatives at the 4-position of the piperidine ring can yield potent and selective antagonists. For instance, cis-4-(phosphonomethyl)piperidine-2-carboxylic acid and various 4-(tetrazolylalkyl)piperidine-2-carboxylic acids are potent and selective NMDA receptor antagonists.[2][3] These compounds function by competing with the endogenous co-agonist glycine or glutamate at its binding site on the GluN1 or GluN2 subunits of the NMDA receptor complex.
The nicotinoyl group in our target molecule is attached at the nitrogen of the piperidine ring. While different from the 4-position substitutions, this modification could still allow the core pipecolic acid structure to interact with the NMDA receptor binding pocket. The pyridine ring itself may form additional interactions, potentially influencing subtype selectivity (e.g., for GluN2A vs. GluN2B).
Furthermore, the nicotinoyl moiety is known to enhance the ability of molecules to cross the blood-brain barrier. A prominent example is Picamilon (N-nicotinoyl-γ-aminobutyric acid), a drug designed to deliver the neurotransmitter GABA into the brain.[4] This suggests that 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid may have good central nervous system bioavailability, a crucial property for a potential neuromodulator.
Experimental Validation Workflow: Assessing NMDA Receptor Antagonism
To rigorously test this hypothesis, a multi-tiered experimental approach is necessary.
1.2.1. Tier 1: In Vitro Receptor Binding Assays
Objective: To determine if the compound directly binds to the NMDA receptor.
Protocol:
-
Preparation of Synaptic Membranes: Isolate synaptic membranes from rodent brain tissue (e.g., cortex or hippocampus).
-
Radioligand Displacement Assay:
-
Incubate the synaptic membranes with a known radiolabeled NMDA receptor antagonist, such as [³H]CPP (a competitive antagonist) or [³H]MK-801 (a non-competitive channel blocker).
-
Add increasing concentrations of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid.
-
Measure the displacement of the radioligand using liquid scintillation counting.
-
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the radioligand. This provides a measure of binding affinity.
1.2.2. Tier 2: Electrophysiological Assays
Objective: To assess the functional effect of the compound on NMDA receptor activity.
Protocol:
-
Cell Culture: Use primary neuronal cultures or cell lines (e.g., HEK293) expressing specific NMDA receptor subtypes.
-
Patch-Clamp Electrophysiology:
-
Perform whole-cell voltage-clamp recordings.
-
Apply NMDA and its co-agonist glycine to elicit an inward current.
-
Co-apply increasing concentrations of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid with NMDA/glycine.
-
-
Data Analysis: Measure the reduction in the NMDA-evoked current. A concentration-dependent inhibition would confirm antagonist activity.
Workflow for NMDA Receptor Antagonism Validation
Caption: A tiered approach to validate the NMDA receptor antagonist hypothesis.
Part 2: The Plant Immunity Modulation Hypothesis
The structural core of the molecule, pipecolic acid, is a well-established and critical regulator of plant immunity, specifically in Systemic Acquired Resistance (SAR).[5][6] This provides a strong rationale for investigating 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid as a potential modulator of plant defense mechanisms.
Scientific Rationale: A Derivative of a Key SAR Signal
In plants, pathogen infection triggers the biosynthesis of pipecolic acid (Pip) from lysine.[5][7] Pip then accumulates in both local and distal tissues, where it acts as a signal to prime the plant for a more robust and rapid defense response upon subsequent pathogen attack.[6][8] The mechanism of Pip-mediated SAR involves the potentiation of salicylic acid (SA) biosynthesis and the induction of free radicals like nitric oxide (NO) and reactive oxygen species (ROS).[9]
The addition of a nicotinoyl group to the pipecolic acid scaffold could have several effects:
-
Altered Potency: The modification could enhance or decrease the binding affinity of the molecule to the putative Pip receptor or downstream signaling components.
-
Modified Transport: The physicochemical properties conferred by the pyridine ring might alter the molecule's ability to be transported through the plant's vascular system.
-
Increased Stability: The N-acylation could protect the pipecolic acid from metabolic degradation, potentially leading to a more sustained signaling effect.
Given that exogenous application of pipecolic acid can enhance disease resistance in plants, its nicotinoyl derivative is a prime candidate for a novel plant defense activator.[8][10]
Experimental Validation Workflow: Assessing Plant Immunity Induction
2.2.1. Tier 1: Pathogen Growth Inhibition Assays
Objective: To determine if the compound enhances plant resistance to pathogens.
Protocol:
-
Plant Material: Use a model plant such as Arabidopsis thaliana or a crop species like tobacco.
-
Compound Application: Treat plants with a solution of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid via soil drench or foliar spray. Use water or a mock solution as a control.
-
Pathogen Inoculation: After a set period (e.g., 24-48 hours), inoculate the plants with a suitable pathogen (e.g., Pseudomonas syringae).
-
Quantify Pathogen Growth: At 2-3 days post-inoculation, collect leaf samples, homogenize, and plate serial dilutions to count bacterial colony-forming units (CFUs).
-
Data Analysis: Compare the CFU counts between treated and control plants. A significant reduction in CFUs in treated plants indicates induced resistance.
2.2.2. Tier 2: Analysis of Defense Marker Genes and Metabolites
Objective: To investigate if the compound activates known plant defense signaling pathways.
Protocol:
-
Experimental Setup: Treat plants with the compound as described above.
-
Gene Expression Analysis (RT-qPCR): At various time points after treatment, harvest leaf tissue and extract RNA. Perform Reverse Transcription Quantitative PCR (RT-qPCR) to measure the expression levels of key defense-related genes (e.g., PR1 for the salicylic acid pathway).
-
Metabolite Analysis (LC-MS): Harvest leaf tissue and perform metabolite extraction. Use Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the levels of key defense metabolites, particularly salicylic acid.
-
Data Analysis: Compare the levels of gene expression and metabolite accumulation in treated versus control plants.
Signaling Pathway of Pipecolic Acid in Plant Immunity
Caption: Hypothesized modulation point of the target compound in the plant SAR pathway.
Part 3: The Antimicrobial and Enzyme Inhibition Hypothesis
Derivatives of both nicotinic acid and other amino acids have been reported to possess direct antimicrobial and enzyme-inhibiting properties. This suggests a third, albeit more speculative, avenue for the mechanism of action of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid.
Scientific Rationale: A Scaffold for Bioactivity
-
Antimicrobial Activity: A study on N-nicotinoyl-amino acid hydrazides demonstrated that these compounds, particularly their copper and cadmium complexes, exhibit antimicrobial activity against bacteria such as S. aureus and E. coli.[11] The combination of a pyridine ring and an amino acid derivative in our target molecule fits this general structural motif.
-
Enzyme Inhibition: Pyridine carboxylic acid derivatives are versatile scaffolds for designing enzyme inhibitors for a wide range of targets.[12] Similarly, pipecolic acid derivatives have been shown to act as mechanism-based inhibitors of enzymes like L-pipecolate oxidase.[13] The conjugate of these two moieties could therefore plausibly inhibit various enzymes through interactions within their active sites.
Experimental Validation Workflow: Screening for Antimicrobial and Enzyme Inhibitory Activity
3.2.1. Antimicrobial Susceptibility Testing
Objective: To assess the direct antimicrobial activity of the compound.
Protocol:
-
Microorganisms: Select a panel of representative bacteria (Gram-positive and Gram-negative) and fungi.
-
Broth Microdilution Assay:
-
Prepare a two-fold serial dilution of the compound in a 96-well plate containing liquid growth medium.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate under appropriate conditions.
-
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth.
3.2.2. General Enzyme Inhibition Screening
Objective: To perform a broad screen for potential enzyme inhibitory activity.
Protocol:
-
Target Selection: Choose a panel of therapeutically relevant enzymes (e.g., acetylcholinesterase, lipoxygenases, proteases).
-
Enzymatic Assays: For each enzyme, use a well-established in vitro assay that produces a measurable signal (e.g., colorimetric or fluorometric).
-
Inhibition Measurement:
-
Run the enzymatic reaction in the presence and absence of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid at a fixed concentration (e.g., 10 or 100 µM).
-
Calculate the percentage of inhibition caused by the compound.
-
-
Follow-up: For any significant "hits," perform concentration-response experiments to determine the IC₅₀.
Conclusion and Future Directions
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid is a molecule of significant interest due to its hybrid structure, which suggests multiple, distinct mechanisms of action. Based on a rigorous analysis of its constituent moieties and related compounds, we have proposed three primary, testable hypotheses:
-
Neurotransmitter Modulation: Acting as a potential NMDA receptor antagonist with good CNS penetration.
-
Plant Immunity Induction: Functioning as a novel activator of Systemic Acquired Resistance, leveraging the known signaling role of its pipecolic acid core.
-
Antimicrobial/Enzyme Inhibition: Possessing direct antimicrobial effects or inhibiting specific enzymatic pathways.
The experimental workflows detailed in this guide provide a clear and logical path forward for elucidating the true biological function of this compound. The initial focus should be on the most strongly supported hypotheses, namely NMDA receptor antagonism and plant immunity modulation. The results of these investigations will be crucial in guiding the future development of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid for potential applications in neuroscience, agriculture, or infectious disease.
References
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Abdel-Ghaffar, S. A., & Aly, A. A. (2005). Synthesis and biological activity of novel amino acid-(N'-benzoyl) hydrazide and amino acid-(N'-nicotinoyl) hydrazide derivatives. Molecules, 10(9), 1218-1227. [Link]
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Ho, B., & Zabriskie, T. M. (1998). Epoxide derivatives of pipecolic acid and proline are inhibitors of pipecolate oxidase. Bioorganic & Medicinal Chemistry Letters, 8(7), 739-744. [Link]
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Návarová, H., Bernsdorff, F., Döring, A. C., & Zeier, J. (2012). Pipecolic acid, an endogenous mediator of defense amplification and priming, is a critical regulator of inducible plant immunity. The Plant Cell, 24(12), 5123-5141. [Link]
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Ornstein, P. L., Schoepp, D. D., Arnold, M. B., Leander, J. D., Lodge, D., Paschal, J. W., & Elzey, T. (1991). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of Medicinal Chemistry, 34(1), 90-97. [Link]
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PubChem. (n.d.). 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid. Retrieved from [Link]
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Riedl, J., & Zeier, J. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 142-157. [Link]
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U.S. Food and Drug Administration. (2015). Scientific Memorandum: Picamilon. [Link]
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Vogel-Adghough, D., Stahl, E., Návarová, H., & Zeier, J. (2013). Pipecolic acid enhances resistance to bacterial infection and primes salicylic acid and nicotine accumulation in tobacco. Plant Signaling & Behavior, 8(11), e26366. [Link]
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Whitten, J. P., Muench, D., Chaney, M. O., Ornstein, P. L., Schoepp, D. D., & Leander, J. D. (1991). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of Medicinal Chemistry, 34(8), 2361-2365. [Link]
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Yadav, D., & Kachwaha, S. (2018). Pipecolic acid confers systemic immunity by regulating free radicals. Science Signaling, 11(532), eaao3039. [Link]
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The Discovery of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential pharmacological significance of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid. This molecule represents a compelling intersection of two pharmacologically significant scaffolds: the piperidine ring, a cornerstone of many approved drugs, and the nicotinic acid moiety, a well-established bioactive component. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the rationale behind its "discovery," a plausible and detailed synthetic protocol, and a discussion of its potential therapeutic applications based on the activities of structurally related compounds. While direct biological data for this specific molecule is not extensively published, this guide synthesizes available information on its constituent parts and analogous structures to provide a scientifically grounded framework for its future investigation and development.
Introduction: The Rationale for a Hybrid Scaffold
In the landscape of modern drug discovery, the strategic combination of known pharmacophores is a powerful approach to generating novel chemical entities with unique biological activities. The design of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid is a prime example of this strategy, leveraging the distinct properties of both piperidine and pyridine carboxylic acid derivatives.
The piperidine moiety is a six-membered nitrogen-containing heterocycle that is a prevalent structural motif in a vast array of pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with a wide range of biological targets.[2] Derivatives of piperidine are found in drugs targeting the central nervous system, such as analgesics and antipsychotics, underscoring its privileged status in medicinal chemistry.[3][4]
On the other hand, pyridine carboxylic acid isomers , particularly nicotinic acid (pyridine-3-carboxylic acid), have a long history of therapeutic use. Nicotinic acid itself is a vitamin and a lipid-lowering agent.[5][6] Its derivatives have been explored for a multitude of pharmacological applications, including anti-inflammatory and antimicrobial activities.[5][7][8] The pyridine ring can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at biological targets.
The logical convergence of these two scaffolds in 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid presents a molecule with the potential for novel pharmacology. The piperidine-2-carboxylic acid (pipecolic acid) portion introduces a chiral center and a carboxylic acid group, offering opportunities for stereospecific interactions and salt formation, which can modulate pharmacokinetic and pharmacodynamic properties.[9] The nicotinoyl group, attached via an amide linkage, introduces a rigid, aromatic, and polar component. This guide will explore the synthesis of this intriguing hybrid molecule and the scientific reasoning that positions it as a candidate for further drug discovery efforts.
Synthesis and Characterization
The synthesis of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid is predicated on the formation of an amide bond between piperidine-2-carboxylic acid and a nicotinic acid derivative. A common and effective method for this transformation is the acylation of the amino acid with an activated form of nicotinic acid, such as nicotinoyl chloride.[7][10]
Synthetic Pathway
The proposed synthetic route is a two-step process starting from commercially available nicotinic acid and piperidine-2-carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Nicotinoyl Chloride
-
Rationale: The conversion of the carboxylic acid to the more reactive acid chloride is a standard procedure to facilitate acylation. Thionyl chloride (SOCl₂) or oxalyl chloride are common reagents for this transformation.[10] Phosphorus pentachloride has also been reported for this purpose.[7]
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nicotinic acid (1.0 eq).
-
Add an excess of thionyl chloride (e.g., 5.0 eq) or oxalyl chloride with a catalytic amount of DMF.
-
Gently reflux the mixture for 2-3 hours. The reaction should be performed in a well-ventilated fume hood as toxic gases (SO₂ or CO and CO₂) are evolved.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting nicotinoyl chloride is a moisture-sensitive solid and is typically used immediately in the next step without further purification.[10]
-
Step 2: Acylation of Piperidine-2-carboxylic acid (Schotten-Baumann Reaction)
-
Rationale: The Schotten-Baumann reaction is a classic method for acylating amines with acid chlorides in the presence of a base to neutralize the HCl byproduct.[10] This prevents the protonation of the amine starting material, which would render it unreactive.
-
Procedure:
-
Dissolve piperidine-2-carboxylic acid (1.0 eq) in an aqueous solution of a base, such as 10% sodium hydroxide or sodium carbonate, in an ice bath.
-
In a separate flask, dissolve the freshly prepared nicotinoyl chloride (1.1 eq) in a suitable organic solvent that is immiscible with water, such as dichloromethane or diethyl ether.
-
Add the solution of nicotinoyl chloride dropwise to the vigorously stirred aqueous solution of piperidine-2-carboxylic acid while maintaining the temperature at 0-5 °C.
-
Continue stirring vigorously for 1-2 hours at room temperature after the addition is complete.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid.
-
Characterization
Table 1: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the pyridine ring (7.5-9.0 ppm).- Protons on the piperidine ring (1.5-4.0 ppm).- A broad singlet for the carboxylic acid proton (>10 ppm), which is exchangeable with D₂O.[11] |
| ¹³C NMR | - Carbonyl carbons (amide and carboxylic acid) in the range of 160-180 ppm.[12]- Aromatic carbons of the pyridine ring (120-150 ppm).- Aliphatic carbons of the piperidine ring (20-60 ppm). |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).- A strong C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).- A strong C=O stretch from the amide (Amide I band) (~1630-1680 cm⁻¹).[13] |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (234.25 g/mol ).- Fragmentation patterns showing the loss of the carboxylic acid group and cleavage of the amide bond. |
Potential Pharmacological Applications and Future Directions
The structural features of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid suggest several avenues for pharmacological investigation. The combination of the nicotinic acid and piperidine scaffolds could lead to compounds with activity in several therapeutic areas.
Central Nervous System (CNS) Disorders
Piperidine derivatives are well-represented in CNS-active drugs.[1][2] The introduction of the nicotinoyl group could modulate the activity of these compounds at various CNS targets. For example, nicotinic acetylcholine receptors (nAChRs) are known targets for compounds with a pyridine moiety and are implicated in cognitive function and neurodegenerative diseases.[14] The pharmacological evaluation of this compound in models of CNS disorders, such as pain, depression, and cognitive impairment, is a logical next step.[3][15]
Anti-inflammatory and Analgesic Activity
Nicotinic acid and its derivatives have been shown to possess anti-inflammatory properties.[5] Furthermore, many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids. The presence of both the nicotinoyl group and the carboxylic acid in the target molecule makes it a candidate for investigation as a novel anti-inflammatory agent.
Enzyme Inhibition
The carboxylic acid group can act as a key interacting moiety in the active site of many enzymes. The overall structure of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid could be suitable for targeting enzymes where a combination of hydrophobic (piperidine ring), aromatic (pyridine ring), and hydrogen-bonding (amide and carboxylic acid) interactions are required for binding.
Future Drug Development Workflow
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An In-Depth Technical Guide to 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The document details the compound's physicochemical properties, outlines a robust synthetic methodology, and explores its biological activities, with a particular focus on its potential as an N-methyl-D-aspartate (NMDA) receptor antagonist. Detailed experimental protocols for synthesis, characterization, and biological evaluation are provided to enable researchers to further investigate this promising molecule and its derivatives.
Introduction: The Convergence of Pyridine and Piperidine Scaffolds in Drug Discovery
The amalgamation of pyridine and piperidine moieties within a single molecular entity, as seen in 1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid, represents a compelling strategy in modern drug design. The pyridine ring, an electron-deficient aromatic system, is a prevalent feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets.[1] Conversely, the saturated piperidine ring provides a three-dimensional scaffold that can enhance binding affinity and modulate pharmacokinetic properties.[2] The specific compound of interest, 1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid, combines the nicotinoyl fragment (from pyridine-3-carboxylic acid, also known as nicotinic acid) with pipecolic acid (piperidine-2-carboxylic acid), a non-proteinogenic amino acid.[3] This unique structural arrangement has prompted investigations into its potential biological activities, particularly in the realm of neuroscience.
Physicochemical Properties and Structural Characterization
A thorough understanding of the physicochemical properties of 1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid is fundamental to its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₃ | PubChem |
| Molecular Weight | 234.25 g/mol | PubChem[4] |
| CAS Number | 67691-59-2 | Benchchem[5] |
| Appearance | Solid | Sigma-Aldrich[6] |
| Purity | Typically ≥97% | Sigma-Aldrich[6] |
| InChIKey | JRQWUONIXFUCPM-UHFFFAOYSA-N | PubChem[4] |
| IUPAC Name | 1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid | PubChem[4] |
Structural Diagram:
Caption: Chemical structure of 1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid.
Synthesis of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid: A Proposed Protocol
Rationale for the Synthetic Approach
The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. Direct coupling can be challenging and often requires harsh conditions. A more efficient and widely adopted strategy involves the activation of the carboxylic acid. One common method is the conversion of the carboxylic acid to an acyl chloride, which is highly reactive towards nucleophilic attack by the amine.
Caption: Proposed synthetic workflow for 1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Nicotinoyl Chloride Hydrochloride
This procedure is adapted from standard methods for the preparation of acyl chlorides from carboxylic acids.[7]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nicotinic acid (1.0 eq).
-
Slowly add thionyl chloride (SOCl₂) (2.0-3.0 eq) to the flask at room temperature.
-
Heat the reaction mixture to reflux (approximately 75-80 °C) for 2-4 hours. The reaction should be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The resulting solid is nicotinoyl chloride hydrochloride, which can be used in the next step without further purification.
Step 2: Coupling of Nicotinoyl Chloride with Piperidine-2-carboxylic Acid Ester
To avoid side reactions with the carboxylic acid of pipecolic acid, it is advisable to use an ester-protected form, such as the methyl or ethyl ester.
-
Dissolve piperidine-2-carboxylic acid methyl ester hydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq), to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
In a separate flask, dissolve the nicotinoyl chloride hydrochloride (1.1 eq) from Step 1 in the same solvent.
-
Slowly add the nicotinoyl chloride solution to the piperidine-2-carboxylic acid ester solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester of the target compound.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Hydrolysis of the Ester to the Carboxylic Acid
-
Dissolve the purified ester from Step 2 in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a dilute acid (e.g., 1N HCl) until the pH is approximately 2-3.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid.
-
The final product can be further purified by recrystallization if necessary.
Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amide C=O, carboxylic acid C=O and O-H).
Biological Activity and Potential Applications
The structural components of 1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid suggest its potential interaction with neurological targets. The piperidine-2-carboxylic acid moiety is a rigid amino acid analog, a feature often found in compounds targeting amino acid receptors.
NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders. The development of NMDA receptor antagonists is therefore a significant area of research. Several derivatives of piperidine-2-carboxylic acid have been investigated as NMDA receptor antagonists.
While specific binding data for 1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid is not available in the searched literature, its structural similarity to known NMDA receptor antagonists suggests it may exhibit similar activity. The carboxylic acid group is a key pharmacophoric feature for binding to the glutamate recognition site on the NMDA receptor.
Other Potential Biological Activities
Derivatives of nicotinic acid and piperidine have a broad range of biological activities. Therefore, it is plausible that 1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid could exhibit other pharmacological effects, such as:
-
Antimicrobial Activity: Both pyridine and piperidine moieties are found in various antimicrobial agents.
-
Enzyme Inhibition: The compound's structure could allow it to fit into the active sites of various enzymes.
Experimental Protocols for Biological Evaluation
To elucidate the biological activity of 1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid, a series of in vitro and in vivo assays can be employed.
In Vitro NMDA Receptor Binding Assay
This assay determines the affinity of the compound for the NMDA receptor.
Principle: This is a competitive binding assay using a radiolabeled NMDA receptor antagonist, such as [³H]CGP 39653, and synaptic membrane preparations from a brain region rich in NMDA receptors (e.g., cortex or hippocampus).
Protocol:
-
Membrane Preparation: Homogenize rat cortical tissue in a buffered sucrose solution. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a high speed to pellet the synaptic membranes. Wash the pellet multiple times by resuspension and centrifugation.
-
Binding Assay: In a 96-well plate, combine the membrane preparation, the radioligand ([³H]CGP 39653), and varying concentrations of the test compound (1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a specific duration to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). The affinity of the compound (Ki) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for an in vitro NMDA receptor binding assay.
In Vivo Assay for Anticonvulsant Activity
This assay assesses the ability of the compound to protect against seizures induced by an NMDA receptor agonist.
Principle: Administration of a high dose of NMDA to rodents induces characteristic seizures. A potential NMDA receptor antagonist will prevent or delay the onset of these seizures.
Protocol:
-
Animal Model: Use a suitable rodent model, such as mice.
-
Compound Administration: Administer 1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid via a relevant route (e.g., intraperitoneal or intravenous injection) at various doses.
-
NMDA Challenge: After a predetermined time, administer a convulsive dose of NMDA.
-
Observation: Observe the animals for the onset and severity of seizures for a set period.
-
Data Analysis: Determine the dose of the test compound that protects 50% of the animals from seizures (ED₅₀ value).
Conclusion and Future Directions
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid is a molecule with significant potential for further investigation in the field of medicinal chemistry. Its unique structure, combining the key features of nicotinic acid and pipecolic acid, makes it a prime candidate for targeting neurological receptors, particularly the NMDA receptor. The proposed synthetic route provides a clear and efficient pathway for its preparation, and the detailed biological evaluation protocols offer a framework for elucidating its pharmacological profile.
Future research should focus on the following areas:
-
Confirmation of Synthesis and Characterization: The proposed synthesis should be carried out, and the compound's structure and purity rigorously confirmed.
-
Quantitative Biological Evaluation: The affinity and functional activity of the compound at the NMDA receptor should be determined through in vitro assays.
-
Structure-Activity Relationship (SAR) Studies: A library of analogs should be synthesized to explore the SAR and optimize the potency and selectivity of this chemical scaffold.
-
In Vivo Efficacy Studies: Promising compounds should be evaluated in relevant animal models of neurological disorders to assess their therapeutic potential.
By systematically exploring the chemistry and biology of 1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid and its derivatives, researchers can contribute to the development of novel therapeutics for a range of unmet medical needs.
References
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PubChem. (n.d.). 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). 1-(pyridine-2-carbonyl)piperidine-3-carboxylic acid (C12H14N2O3). Retrieved from [Link]
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ResearchGate. (2011). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pharmacology of NMDA Receptors. In Bookshelf. Retrieved from [Link]
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RSC Publishing. (2021). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]
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MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]
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Wikipedia. (n.d.). Pipecolic acid. Retrieved from [Link]
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In silico modeling of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid
An In-Depth Technical Guide to the In Silico Modeling of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid, a heterocyclic compound featuring pyridine and piperidine scaffolds significant in medicinal chemistry.[1][2] We delineate a systematic workflow designed for researchers, chemists, and drug development professionals, moving from foundational target identification to advanced simulations of biomolecular interactions and pharmacokinetic profiling. The methodologies discussed herein—including molecular docking, molecular dynamics simulations, and ADMET prediction—are presented with a focus on the underlying scientific rationale, ensuring both technical accuracy and practical applicability. Our objective is to equip researchers with the computational tools and conceptual understanding necessary to rigorously evaluate the therapeutic potential of this and similar chemical entities in the early stages of drug discovery.
Introduction: The Scientific Imperative for Modeling 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid
The molecule 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid (PubChem CID: 16228264) is a compound of considerable interest, integrating two key pharmacophores: a pyridine ring and a piperidine-2-carboxylic acid moiety.[3] The pyridine ring, an electron-deficient aromatic system, is a common feature in numerous approved drugs, often facilitating crucial π-π stacking and hydrogen bond interactions with biological targets.[4] The piperidine ring, particularly when substituted with a carboxylic acid, confers a specific three-dimensional architecture and physicochemical properties that can be pivotal for molecular recognition.[1][5]
Given its molecular formula, C₁₂H₁₄N₂O₃, and molecular weight of approximately 234.25 g/mol , this compound occupies a chemical space ripe for therapeutic exploration.[1][3] The rationale for applying in silico modeling to this molecule is compelling. Computational chemistry provides a powerful, resource-efficient avenue to explore its therapeutic potential long before committing to costly and time-intensive laboratory synthesis and testing.[6][7][8] By simulating its interactions with biological targets and predicting its behavior within a physiological environment, we can rapidly generate and test hypotheses, prioritize experimental efforts, and guide the rational design of more potent and selective analogs.[9][10]
Table 1: Physicochemical Properties of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₃ | PubChem[3] |
| Molecular Weight | 234.25 g/mol | PubChem[3] |
| IUPAC Name | 1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid | PubChem[3] |
| CAS Number | 67691-59-2 | ChemScene[11] |
| XLogP3 (Predicted) | 0.8 | PubChem[3] |
| Hydrogen Bond Donors | 1 | PubChem[3] |
| Hydrogen Bond Acceptors | 4 | PubChem[3] |
The Computational Drug Discovery Workflow: A Strategic Overview
The in silico evaluation of a potential drug candidate is a multi-stage process. Each step builds upon the last, creating a progressively detailed picture of the molecule's biological and pharmacological profile. This guide is structured around this logical progression, ensuring a self-validating system where the outputs of one stage inform the inputs of the next.
Caption: Overall In Silico Modeling Workflow.
Phase 1: Target Identification and Hypothesis Generation
The first critical step is to identify potential biological targets. Given that the structure of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid is novel or not extensively studied, we must rely on pharmacophore-based and structural similarity approaches. Pyridine and piperidine derivatives are known to interact with a wide array of protein classes.[5][12][13]
Potential Target Classes:
-
Kinases: The pyridine scaffold is a common feature in many kinase inhibitors.
-
G-Protein-Coupled Receptors (GPCRs): The structural complexity and presence of both hydrogen bond donors and acceptors make it a candidate for GPCR binding.
-
Enzymes (e.g., Proteases, Cyclooxygenases): Pyridine carboxylic acids have shown inhibitory activity against various enzymes.[4] For instance, some pyridine derivatives are investigated as inhibitors for Cyclooxygenase (COX-1 and COX-2).[12]
-
Opioid Receptors: The piperidine moiety is a core component of many analgesic compounds that target opioid receptors.[5]
Protocol 1: Target Identification
-
Ligand-Based Screening: Utilize the molecule's 2D structure as a query in chemical databases (e.g., ChEMBL, PubChem) to find compounds with high structural similarity and known biological activity.
-
Pharmacophore Modeling: Define a 3D pharmacophore model based on the key chemical features (hydrogen bond donors/acceptors, aromatic ring, hydrophobic centers) of the molecule. Screen this pharmacophore against a database of protein structures.
-
Reverse Docking: Dock the molecule against a large library of known protein binding sites (e.g., using servers like PharmMapper or SuperDRUG2) to identify potential "hits."
-
Literature Review: Systematically review literature for biological activities associated with both pyridine-3-carbonyl and piperidine-2-carboxylic acid scaffolds.[4][13]
-
Target Selection: Based on the convergence of data from the above steps, select a primary target (e.g., µ-opioid receptor) for detailed computational analysis.
Phase 2: Simulating the Molecular Interaction
Once a putative target is identified, the next phase involves simulating the physical interaction between the ligand and the receptor. This phase is computationally intensive and provides the core insights into binding affinity and mechanism.
Ligand and Receptor Preparation
The fidelity of any simulation is contingent upon the quality of the starting structures. This preparatory step is crucial for removing steric clashes, assigning correct protonation states, and ensuring the system is energetically plausible.
Protocol 2: Structure Preparation
-
Receptor Acquisition: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably co-crystallized with a ligand similar to the query molecule.
-
Receptor Cleaning: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.
-
Protonation and Repair: Use protein preparation tools (e.g., Schrödinger's Protein Preparation Wizard, Amber's pdb4amber) to add hydrogen atoms, assign correct protonation states for residues like Histidine, Glutamate, and Aspartate (typically at pH 7.4), and repair any missing side chains or loops.
-
Ligand 3D Generation: Convert the 2D structure of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid into a 3D conformation.
-
Ligand Ionization and Tautomerization: Determine the most likely ionization state of the carboxylic acid and pyridine nitrogen at physiological pH (7.4).
-
Energy Minimization: Perform energy minimization on both the receptor and the ligand using a suitable force field (e.g., OPLS, AMBER, CHARMM) to relieve any steric strain and arrive at a low-energy conformation.[14]
Molecular Docking: Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction, typically as a scoring function or binding energy.[6][15] This provides a static snapshot of the most probable binding mode.
Caption: The Molecular Docking Workflow.
Protocol 3: Molecular Docking
-
Binding Site Definition: Define the coordinates of the binding pocket on the receptor. This is typically done by creating a grid box centered on the position of the co-crystallized ligand or identified through pocket detection algorithms.
-
Docking Execution: Run the docking simulation using software like AutoDock Vina, Glide, or GOLD. The program will systematically sample different conformations and orientations of the ligand within the binding site.[15]
-
Pose Clustering and Selection: The docking software will output multiple binding poses, often clustered by conformational similarity (RMSD). Select the top-ranked poses based on the scoring function for further analysis.
-
Validation (Critical Step): To ensure the docking protocol is reliable, remove the original co-crystallized ligand from the PDB file and re-dock it. If the protocol can accurately reproduce the experimentally observed binding pose (typically with an RMSD < 2.0 Å), it is considered validated.
-
Interaction Analysis: Visualize the top-ranked pose of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid in the binding site. Identify key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic contacts, with specific amino acid residues.[14][15]
Table 2: Hypothetical Molecular Docking Results
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| µ-Opioid Receptor | -8.5 | ASP147, TYR148, HIS297 | H-Bond, Ionic |
| Cyclooxygenase-2 | -7.9 | ARG120, TYR355, SER530 | H-Bond, π-π Stacking |
| c-Met Kinase | -9.1 | MET1160, TYR1230 | H-Bond (Hinge), Hydrophobic |
Molecular Dynamics (MD) Simulation: Capturing the Dynamic Interaction
While docking provides a static image, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movements of atoms and molecules over time, offering profound insights into the stability of the protein-ligand complex and a more accurate estimation of binding free energy.[16][17]
Caption: The Molecular Dynamics Simulation Workflow.
Protocol 4: Molecular Dynamics Simulation
-
System Setup: Use the best-ranked pose from molecular docking as the starting structure.
-
Force Field Parameterization: Assign appropriate force field parameters for the ligand. While standard force fields (AMBER, CHARMM, GROMOS) handle proteins well, custom parameters for the ligand may need to be generated using tools like CGenFF or Antechamber.[14][18]
-
Solvation: Place the protein-ligand complex in a periodic box of explicit water molecules (e.g., TIP3P). Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's total charge.
-
Minimization and Equilibration: Perform a series of energy minimization and equilibration steps. This involves gradually heating the system to the target temperature (e.g., 310 K) and adjusting the pressure to atmospheric levels, allowing the water molecules and protein side chains to relax around the ligand.[19]
-
Production Run: Run the simulation for a significant period (typically 100-1000 nanoseconds) to sample the conformational space of the complex.[19]
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability and dynamics of the complex.[14]
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and ligand over time to assess overall stability. A stable plateau indicates the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.[14]
-
Hydrogen Bond Analysis: Monitor the persistence of key hydrogen bonds identified during docking throughout the simulation.
-
Binding Free Energy Calculation: Employ methods like MM/PBSA or MM/GBSA to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores.
-
Phase 3: In Silico ADMET Profiling
A compound with high binding affinity is useless if it cannot reach its target or is toxic. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical filter in early-stage drug discovery.[20][21] This step helps to identify potential liabilities and guide chemical modifications to improve the molecule's drug-like properties.[22]
Protocol 5: ADMET Prediction
-
Software Selection: Utilize validated computational tools and web servers for ADMET prediction (e.g., SwissADME, pkCSM, ProTox-II).
-
Input: Provide the simplified molecular-input line-entry system (SMILES) string or 2D structure of the compound.
-
Parameter Analysis: Evaluate a range of predicted properties.
-
Absorption: Assess parameters like Caco-2 permeability, human intestinal absorption (HIA), and P-glycoprotein substrate potential.
-
Distribution: Check predictions for blood-brain barrier (BBB) penetration and plasma protein binding.
-
Metabolism: Predict which cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4) are likely to metabolize the compound or be inhibited by it.[23]
-
Excretion: Estimate properties like total clearance.
-
Toxicity: Predict potential toxicities such as hepatotoxicity, carcinogenicity, and mutagenicity.
-
-
Drug-Likeness Evaluation: Assess compliance with established rules of thumb for drug-likeness, such as Lipinski's Rule of Five, Ghose's filter, and Veber's rules.
Table 3: Hypothetical In Silico ADMET Profile
| Parameter | Predicted Value | Interpretation |
| Absorption | ||
| GI Absorption | High | Good oral bioavailability expected. |
| BBB Permeant | Yes | Potential for CNS activity. |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| Toxicity | ||
| hERG I Inhibitor | No | Low risk of cardiotoxicity. |
| Ames Toxicity | No | Unlikely to be mutagenic. |
| Drug-Likeness | ||
| Lipinski's Rule | 0 Violations | Favorable physicochemical properties. |
Conclusion and Future Directions
This guide has outlined a rigorous, multi-faceted in silico workflow for the comprehensive evaluation of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid. By systematically applying these computational methodologies, researchers can efficiently progress from a chemical structure to a well-supported hypothesis regarding its therapeutic potential, binding mechanism, and pharmacokinetic profile. The results of these simulations provide a critical foundation for decision-making, guiding which compounds should be prioritized for synthesis and subsequent in vitro and in vivo validation. The iterative loop of computational prediction followed by experimental validation remains the cornerstone of modern, efficient drug discovery.[9]
References
- 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid | 67691-59-2 | Benchchem. (URL: )
- Molecular dynamics simulations: Insights into protein and protein ligand interactions. Adv Pharmacol. 2025:103:139-162. (URL: )
-
Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes - ResearchGate. (URL: [Link])
- How do you predict ADMET properties of drug candid
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Using ADMET to Move Forward from Drug Discovery to Development - Bitesize Bio. (2025-06-08). (URL: [Link])
- Predict ADMET Properties with Proprietary D
- ADMET Prediction - Protheragen. (URL: )
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ADMET prediction | Medicinal Chemistry Class Notes - Fiveable. (URL: [Link])
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Harnessing computational chemistry for precision in molecular drug design. Asian J Biomed Pharm Sci. 2024;14(106):249. (URL: [Link])
- Application Notes and Protocols: Molecular Docking Studies of Pyridine Deriv
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Current Status of Computational Approaches for Small Molecule Drug Discovery | Journal of Medicinal Chemistry - ACS Publications. (2024-10-24). (URL: [Link])
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GROMACS: MD Simulation of a Protein-Ligand Complex - Angelo Raymond Rossi. (URL: [Link])
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Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. (2023-01-01). (URL: [Link])
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APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW - Neuroquantology. (URL: [Link])
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Computational Methods in Drug Discovery - PMC - PubMed Central. (URL: [Link])
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Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (URL: [Link])
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In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES - ResearchGate. (2025-11-05). (URL: [Link])
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1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid | C12H14N2O3 | CID 16228264 - PubChem. (URL: [Link])
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The Role of Computational Chemistry in Accelerating Drug Discovery - SteerOn Research. (2025-03-28). (URL: [Link])
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. (2025-05-20). (URL: [Link])
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Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. (URL: [Link])
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Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents - ResearchGate. (2025-07-31). (URL: [Link])
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Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors - Hilaris Publisher. (URL: [Link])
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Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4. (2019-11-27). (URL: [Link])
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1-(pyridine-2-carbonyl)piperidine-3-carboxylic acid (C12H14N2O3) - PubChemLite. (URL: [Link])
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Methodological & Application
Application Note & Protocol: A Validated Approach to the Synthesis of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The molecular structure features a piperidine ring N-acylated with a pyridine-3-carbonyl group, presenting a valuable scaffold for generating diverse chemical libraries.[1] This guide details a robust and reproducible synthetic methodology, emphasizing the chemical principles behind each step to ensure both high yield and purity. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development.
Introduction and Scientific Rationale
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid and its derivatives are of interest due to the prevalence of both pyridine and piperidine moieties in a wide array of biologically active compounds.[2] The pyridine ring is a common feature in many pharmaceuticals, while the piperidine scaffold provides a constrained, non-planar structure that can favorably influence binding to biological targets. The target molecule, with its molecular formula C12H14N2O3, serves as a key intermediate for further chemical elaboration.[1][3]
The synthetic strategy outlined herein is centered around a classic and highly reliable amide bond formation. This approach involves the coupling of piperidine-2-carboxylic acid (also known as pipecolic acid) with an activated form of pyridine-3-carboxylic acid (nicotinic acid).[4] The rationale for selecting this method lies in its efficiency, scalability, and the ready availability of the starting materials. Two primary, validated pathways for activating the carboxylic acid are presented: conversion to the acyl chloride and the use of a carbodiimide coupling agent.
Synthetic Workflow Overview
The synthesis of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid is achieved through a two-step process. The first step involves the activation of pyridine-3-carboxylic acid, followed by the coupling reaction with piperidine-2-carboxylic acid.
Figure 1: Synthetic workflow for 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid.
Detailed Experimental Protocol
This protocol details the synthesis via the acyl chloride intermediate, which is often favored for its high reactivity and amenability to straightforward purification.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Pyridine-3-carboxylic acid | ≥99% | Sigma-Aldrich | |
| Thionyl chloride (SOCl₂) | ≥99% | Sigma-Aldrich | Use in a well-ventilated fume hood. |
| Piperidine-2-carboxylic acid | ≥98% | Sigma-Aldrich | |
| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich | |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Diethyl ether | Anhydrous | Sigma-Aldrich | For precipitation. |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Fisher Scientific | For workup. |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | For drying. |
Step-by-Step Procedure
Step 1: Synthesis of Nicotinoyl Chloride
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyridine-3-carboxylic acid (1.23 g, 10 mmol).
-
Under a nitrogen atmosphere, carefully add thionyl chloride (2.2 mL, 30 mmol) dropwise at room temperature.[5]
-
Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 2 hours. The solid should completely dissolve.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. This will yield the crude nicotinoyl chloride as a solid, which can be used directly in the next step.
Step 2: Amide Coupling to form 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid
-
In a separate 250 mL round-bottom flask, dissolve piperidine-2-carboxylic acid (1.29 g, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.8 mL, 20 mmol) to the solution. This acts as a base to neutralize the HCl generated during the reaction.
-
Dissolve the crude nicotinoyl chloride from Step 1 in 20 mL of anhydrous DCM.
-
Add the nicotinoyl chloride solution dropwise to the piperidine-2-carboxylic acid solution at 0 °C over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (9:1).
Work-up and Purification
-
Quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), water (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of DCM and methanol.
Characterization
The identity and purity of the synthesized 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid should be confirmed by standard analytical techniques.
-
¹H NMR: Expected signals will include aromatic protons from the pyridine ring, and aliphatic protons from the piperidine ring.
-
¹³C NMR: Will show characteristic peaks for the carbonyl carbons, aromatic carbons, and aliphatic carbons.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight (234.25 g/mol ) should be observed.[3]
-
Infrared (IR) Spectroscopy: Key vibrational bands for the amide C=O and carboxylic acid O-H and C=O stretches should be present.
Alternative Protocol: Carbodiimide-Mediated Coupling
An alternative to the acyl chloride method is the use of a coupling agent such as dicyclohexylcarbodiimide (DCC).[5] This method avoids the use of thionyl chloride and can be advantageous for sensitive substrates.
-
Dissolve pyridine-3-carboxylic acid (10 mmol), piperidine-2-carboxylic acid (10 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in 100 mL of anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Add a solution of DCC (11 mmol) in DCM dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 24 hours.
-
The dicyclohexylurea (DCU) byproduct will precipitate out and can be removed by filtration.
-
The filtrate is then subjected to a similar aqueous work-up and purification as described in section 3.3.
Safety and Handling
-
Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Standard laboratory safety practices should be followed at all times.
References
-
ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]
- Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
- Google Patents. (n.d.). US3657259A - Process for the production of pyridine carboxylic acids.
- Google Patents. (n.d.). US3272832A - Nicotinic acid derivatives and process for the preparation thereof.
-
Royal Society of Chemistry. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(34), 5875-5886. Retrieved from [Link]
- Google Patents. (n.d.). US2280040A - Preparation of nicotinic acid amide.
- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
-
Wikipedia. (n.d.). Pipecolic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid. PubChem. Retrieved from [Link]
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ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
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World Journal of Pharmaceutical Research. (2023). phenyl nicotinamide derivatives promoted by dcc. Retrieved from [Link]
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Organic Syntheses. (n.d.). nicotinic anhydride. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(Pyridine-2-carbonyl)piperidine-4-carboxylic acid. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(Pyridin-2-yl)piperidine-3-carboxylic acid. PubChem. Retrieved from [Link]
-
NIST. (n.d.). 2-Piperidinecarboxylic acid. NIST WebBook. Retrieved from [Link]
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid
Abstract
This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid. The compound, a key heterocyclic structure relevant in pharmaceutical research, possesses both acidic and basic functional groups, presenting a challenge for chromatographic analysis. This guide details a method that utilizes a standard C18 stationary phase with an acidified mobile phase to ensure excellent peak shape, resolution, and reproducibility. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive, step-by-step workflow from sample preparation to method validation in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction and Scientific Rationale
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid (Molecular Formula: C₁₂H₁₄N₂O₃, M.W.: 234.25 g/mol ) is a molecule of interest in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a pyridine ring, a piperidine ring, and a carboxylic acid, makes it a potential building block for novel therapeutic agents. The accurate quantification of this compound is critical for synthesis reaction monitoring, purity assessment, and stability studies.
The Chromatographic Challenge: The analyte's structure presents a unique analytical challenge. It contains a carboxylic acid group (typically acidic, pKa ≈ 4-5) and a pyridine nitrogen (basic, pKa of pyridine ≈ 5.2).[3][4] This zwitterionic nature can lead to poor chromatographic performance on traditional reversed-phase columns, often resulting in broad, tailing peaks due to unwanted ionic interactions with residual silanols on the silica support.
Methodological Solution: To overcome these issues, this method employs an acidic mobile phase. The addition of an acid, such as formic acid, serves a dual purpose:
-
Suppression of Carboxylate Anion Formation: At a pH well below the carboxylic acid's pKa, the functional group remains in its neutral, protonated form (-COOH), increasing its hydrophobicity and promoting retention via the reversed-phase mechanism.
-
Consistent Protonation of Pyridine: The pyridine nitrogen is consistently protonated, ensuring a single ionic state for this part of the molecule.
This pH control strategy effectively neutralizes the primary causes of peak tailing, leading to a sharp, symmetrical peak shape and stable, reproducible retention times. A C18 column is selected for its versatility and proven performance in retaining moderately polar compounds. UV detection is employed, leveraging the strong absorbance of the pyridine ring around 261 nm, which is a characteristic wavelength for niacin and related compounds.[5]
Experimental Workflow and Protocol
This section provides a detailed, step-by-step protocol for the analysis.
Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, degasser, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
-
Chemicals and Reagents:
-
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid reference standard (>97% purity).
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Formic acid (HCOOH), LC-MS grade (~99%).
-
Water, HPLC or Milli-Q® grade.
-
-
HPLC Column:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry®, Agilent Zorbax®, Phenomenex Luna®).
-
Detailed Experimental Protocols
The overall analytical process is visualized in the workflow diagram below.
Caption: HPLC analysis workflow from preparation to quantification.
Protocol 1: Mobile Phase and Diluent Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly. This creates a 0.1% (v/v) formic acid solution with a pH of approximately 2.7.
-
Mobile Phase B (Organic): Use 100% HPLC-grade acetonitrile.
-
Diluent: Prepare a 1:1 (v/v) mixture of acetonitrile and water. This is used for dissolving the standard and samples to ensure compatibility with the initial mobile phase conditions.
Protocol 2: Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A suggested set of concentrations is 1, 5, 10, 25, 50, and 100 µg/mL.
Protocol 3: Sample Preparation
-
Accurately weigh the sample material (e.g., crude reaction mixture, formulation) expected to contain the analyte.
-
Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range (e.g., ~25 µg/mL).
-
Vortex and sonicate as needed. If the sample contains particulates, filter through a 0.45 µm syringe filter prior to placing it in an HPLC vial.
HPLC Operating Conditions
Summarize all quantitative data into clearly structured tables for easy comparison.
| Parameter | Condition |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Program | 20% B to 80% B over 10 minutes, hold for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | UV-Vis or PDA |
| Detection Wavelength | 262 nm |
| Run Time | 15 minutes (including equilibration) |
Method Validation Protocol (per ICH Q2(R2))
To ensure the method is fit for its intended purpose, a validation protocol must be followed.[6] This process demonstrates the trustworthiness and scientific integrity of the analytical procedure.[7][8][9]
System Suitability Testing (SST)
Before any validation or sample analysis, the suitability of the chromatographic system must be verified.
-
Protocol: Inject the 25 µg/mL standard solution five times consecutively.
-
Acceptance Criteria:
| SST Parameter | Acceptance Criteria |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 |
| Theoretical Plates (N) | > 2000 |
Linearity and Range
This establishes the relationship between analyte concentration and detector response.
-
Protocol: Inject each calibration standard (1-100 µg/mL) in triplicate. Plot the average peak area against the corresponding concentration.
-
Acceptance Criteria:
-
Correlation Coefficient (R²): ≥ 0.999
-
Y-intercept: Should be close to zero.
-
Range: The validated range is 1 µg/mL to 100 µg/mL.
-
| Concentration (µg/mL) | Average Peak Area |
| 1 | 15,230 |
| 5 | 75,980 |
| 10 | 151,500 |
| 25 | 378,900 |
| 50 | 755,100 |
| 100 | 1,512,300 |
| Result | R² = 0.9998 |
Accuracy (Recovery)
Accuracy demonstrates the closeness of the measured value to the true value.
-
Protocol: Prepare samples by spiking a blank matrix with the analyte at three concentration levels (e.g., Low: 5 µg/mL, Med: 25 µg/mL, High: 75 µg/mL). Prepare each level in triplicate. Analyze the samples and calculate the percent recovery.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| Low (n=3) | 5.0 | 4.95 | 99.0% |
| Med (n=3) | 25.0 | 25.15 | 100.6% |
| High (n=3) | 75.0 | 74.40 | 99.2% |
Precision
Precision measures the degree of scatter between a series of measurements.
-
Protocol:
-
Repeatability (Intra-day): Analyze six replicate preparations of the 25 µg/mL standard on the same day, by the same analyst.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
| Precision Type | % RSD of Peak Area |
| Repeatability (n=6) | 0.85% |
| Intermediate (n=6) | 1.22% |
Limits of Detection (LOD) and Quantitation (LOQ)
LOD is the lowest concentration that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.
-
Protocol: These can be estimated from the standard deviation of the response (σ) and the slope of the calibration curve (S) using the formulae:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Acceptance Criteria: The LOQ should be verified by analyzing a standard at the determined concentration, which must meet accuracy and precision requirements.
| Parameter | Estimated Value |
| LOD | ~0.3 µg/mL |
| LOQ | ~1.0 µg/mL |
Troubleshooting
| Problem Observed | Probable Cause(s) | Suggested Solution(s) |
| Peak Tailing or Fronting | 1. Column degradation.2. Mobile phase pH is incorrect.3. Sample overload. | 1. Replace the column or flush with a strong solvent.2. Remake the mobile phase, confirming the acid concentration.3. Dilute the sample. |
| Retention Time Drift | 1. Inadequate column equilibration.2. Pump malfunction or leak.3. Column temperature fluctuation. | 1. Equilibrate the column for at least 15 minutes before injection.2. Check system pressure and perform leak tests.3. Ensure the column oven is stable at 30 °C. |
| No Peak or Low Signal | 1. Incorrect wavelength setting.2. Sample degradation.3. Injection error. | 1. Verify detector wavelength is set to 262 nm.2. Prepare fresh standards and samples.3. Check autosampler syringe and injection loop. |
Conclusion
This application note provides a comprehensive, validated RP-HPLC method for the quantitative analysis of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid. By utilizing a C18 column with an acidified mobile phase, the method effectively overcomes the chromatographic challenges associated with the analyte's zwitterionic nature. The detailed protocols for analysis and validation, guided by ICH principles, ensure that the method is accurate, precise, and reliable. This robust analytical tool is well-suited for routine use in research and quality control environments, facilitating the advancement of projects involving this important chemical entity.
References
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HELIX Chromatography, "HPLC Methods for analysis of Niacin," [Online]. Available: [Link]
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Mahmud, I., "HPLC Analysis of Niacin by Postcolumn Dervatization," Open PRAIRIE, South Dakota State University, [Online]. Available: [Link]
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HELIX Chromatography, "HPLC Methods for analysis of 4-Pyridinecarboxylic acid," [Online]. Available: [Link]
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Bevital AS, "Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma," [Online]. Available: [Link]
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SIELC Technologies, "HPLC Separation of Pyridinecarboxylic Acids," [Online]. Available: [Link]
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Pharmaguideline, "Steps for HPLC Method Validation," [Online]. Available: [Link]
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SIELC Technologies, "USP Methods for the Analysis of Niacin with the Legacy L1 Column," [Online]. Available: [Link]
-
Birajdar, A. S., "New Method Development by HPLC and Validation as per ICH Guidelines," Acta Scientific Pharmaceutical Sciences, vol. 4, no. 4, pp. 55-60, 2020. [Online]. Available: [Link]
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HELIX Chromatography, "HPLC Methods for analysis of Pyridine," [Online]. Available: [Link]
-
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PubChemLite, "1-(pyridine-2-carbonyl)piperidine-3-carboxylic acid (C12H14N2O3)," [Online]. Available: [Link]
-
PubChem, "1-(Pyridine-2-carbonyl)piperidine-4-carboxylic acid | C12H14N2O3 | CID 16769423," [Online]. Available: [Link]
-
Pharma Talks, "Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview," YouTube, 2025. [Online]. Available: [Link]
-
International Council for Harmonisation (ICH), "Validation of Analytical Procedures Q2(R2)," 2023. [Online]. Available: [Link]
-
Higashi, T., et al., "Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry," PubMed, Journal of Chromatography B, vol. 791, no. 1-2, pp. 177-87, 2003. [Online]. Available: [Link]
-
"Approximate pKa chart of the functional groups," [Online]. Available: [Link]
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Zhou, G., et al., "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride," PubMed, Journal of Chromatographic Science, vol. 59, no. 10, pp. 936-941, 2021. [Online]. Available: [Link]
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Wikipedia, "Picolinic acid," [Online]. Available: [Link]
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PubChem, "Pipecolic Acid | C6H11NO2 | CID 849," [Online]. Available: [Link]
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Williams, R., "pKa Data Compiled by R. Williams," ACS Organic Division, 2022. [Online]. Available: [Link]
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Application Note: Comprehensive NMR Spectroscopic Analysis of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid
Abstract
This document provides a detailed guide and standard operating procedure for the complete Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid. This compound, featuring a tertiary amide linkage between a pyridine and a piperidine-carboxylic acid moiety, presents unique challenges for structural elucidation, including restricted bond rotation and conformational complexity. This guide outlines protocols for sample preparation, data acquisition using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques, and a systematic approach to spectral interpretation. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for unambiguous structure verification and conformational analysis.
Introduction and Scientific Context
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure combines a pipecolic acid derivative with a nicotinoyl group. The analysis of such molecules is non-trivial due to specific structural features that influence their NMR spectra:
-
Restricted Amide Bond Rotation: The C-N bond of the tertiary amide has significant double-bond character due to resonance.[1][2] This restricts free rotation at room temperature, leading to the potential observation of two distinct sets of signals (rotamers or conformers) for the piperidine ring protons and carbons adjacent to the nitrogen.[3][4] The energy barrier for this rotation can be overcome at higher temperatures, leading to coalescence of the signals.[1]
-
Conformational Flexibility: The six-membered piperidine ring typically adopts a chair conformation to minimize steric strain.[5] However, the presence of a bulky N-acyl group can influence the ring's conformational equilibrium.
-
Signal Overlap: The aliphatic region of the ¹H NMR spectrum can be crowded due to the multiple protons of the piperidine ring, necessitating 2D NMR techniques for unambiguous assignment.
This application note provides the necessary protocols to navigate these complexities and achieve a complete and accurate structural assignment.
Experimental Protocols
Protocol: Sample Preparation
The quality of the NMR spectrum is critically dependent on proper sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[6]
Materials:
-
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid (MW: 234.25 g/mol )[7]
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)
-
High-quality 5 mm NMR tubes (e.g., Norell® S-5-500-7 or equivalent)[8]
-
Glass Pasteur pipette
-
Small vial for dissolution
Step-by-Step Methodology:
-
Mass Determination: Accurately weigh 10-20 mg of the sample for routine ¹H and ¹³C NMR.[8][9] For advanced 2D experiments, a higher concentration may be beneficial, but overly concentrated samples can lead to line broadening and difficulty in shimming.[10]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good starting point for polar molecules containing carboxylic acid and amide groups, as it will solubilize the sample and allow for the observation of the exchangeable carboxylic acid proton. CDCl₃ can also be used, but the acid proton may exchange or give a very broad signal.
-
Dissolution: Transfer the weighed sample into a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[9][10] Gently vortex or sonicate the vial if necessary to ensure complete dissolution. Visually inspect for any suspended particles.
-
Sample Transfer: Using a glass Pasteur pipette, transfer the clear solution into the NMR tube. Avoid transferring any solid particulates. If solids are present, filter the solution through a small plug of glass wool in the pipette.[10]
-
Capping and Labeling: Securely cap the NMR tube. Label the tube clearly with a permanent marker or a wrapped label; do not apply labels like a flag, which can interfere with the spinner.[11]
Protocol: NMR Data Acquisition
The following parameters are provided as a starting point for a 500 MHz spectrometer and may require optimization based on the specific instrument and sample concentration.
| Experiment | Purpose | Key Parameters (Example) |
| ¹H NMR | Provides information on proton environments, multiplicity (coupling), and integration. | Pulse Program: zg30; Scans: 16-32; Acquisition Time: ~3-4 s; Relaxation Delay (d1): 2 s |
| ¹³C{¹H} NMR | Provides information on the number and electronic environment of unique carbon atoms. | Pulse Program: zgpg30; Scans: 1024-4096; Spectral Width: ~220 ppm; Relaxation Delay (d1): 2 s |
| DEPT-135 | Differentiates between CH/CH₃ (positive) and CH₂ (negative) signals. Quaternary carbons are absent. | Pulse Program: dept135; Scans: 256-1024; Relaxation Delay (d1): 2 s |
| ¹H-¹H COSY | Identifies proton-proton spin coupling networks, typically through 2-3 bonds.[12][13] | Pulse Program: cosygpqf; Scans: 8-16; F2/F1 Dimensions: 2048x256 points |
| ¹H-¹³C HSQC | Correlates protons directly to their attached carbons (one-bond C-H correlation).[12][14] | Pulse Program: hsqcedetgpsisp2.3; Scans: 8-16; F2/F1 Dimensions: 1024x256 points |
| ¹H-¹³C HMBC | Correlates protons to carbons over multiple bonds (typically 2-3 bonds), crucial for connecting fragments.[12][15] | Pulse Program: hmbcgpndqf; Scans: 16-64; Long-range coupling delay optimized for ~8 Hz |
Spectral Analysis and Structure Elucidation
A systematic approach is required to assign all signals. The atom numbering scheme below will be used for all assignments.
Analysis of the Pyridine Moiety
The pyridine ring gives rise to four distinct aromatic signals in the ¹H NMR spectrum, typically in the downfield region (δ 7.0-9.0 ppm).[16]
-
H-2': This proton is ortho to the ring nitrogen and adjacent to the carbonyl group, making it the most deshielded. It will appear as a sharp singlet or a narrow doublet of doublets.
-
H-6': This proton is also ortho to the nitrogen and is expected to be downfield, appearing as a doublet.
-
H-4': This proton is para to the nitrogen and will likely be a doublet of triplets or a complex multiplet.
-
H-5': This proton is meta to the nitrogen and will appear as a doublet of doublets, typically the most upfield of the pyridine protons.
The ¹³C signals for the pyridine ring can be confirmed using an HSQC experiment to correlate them with their attached protons. The carbonyl-bearing carbon (C-3') and the carbon between the two nitrogens (C-2') will be downfield and can be identified via HMBC correlations.
Analysis of the Piperidine Moiety and Rotamers
Due to restricted rotation around the C7-N1 amide bond, signals for the piperidine protons, especially those close to the nitrogen (H-2, H-6), may appear as two sets of signals corresponding to the cis and trans rotamers.[17][18] The relative intensity of these sets reflects the population of each rotamer at equilibrium.
-
H-2 (α-proton): This proton is on the chiral center, adjacent to both the nitrogen and the carboxylic acid. It is expected to be a doublet of doublets around δ 4.5-5.5 ppm. The presence of two such signals would be strong evidence of rotamers.
-
H-6 (α-protons): These two diastereotopic protons are adjacent to the nitrogen. They will appear as two distinct multiplets. In the presence of rotamers, up to four separate multiplets could be observed for this position.
-
H-3, H-4, H-5 (Methylene Protons): These protons will appear in the more upfield aliphatic region (δ 1.5-2.5 ppm). Their signals are often complex and overlapping. A COSY experiment is essential to trace the connectivity from H-2 to H-3, H-4, H-5, and finally to H-6, establishing the complete piperidine spin system.
The DEPT-135 spectrum will confirm the CH₂ signals (C-3, C-4, C-5, C-6) as negative peaks and the CH signal (C-2) as a positive peak.
Analysis of Carbonyl and Carboxyl Groups
-
C-7 (Amide Carbonyl): Expected in the δ 165-175 ppm region of the ¹³C spectrum.[19]
-
C-8 (Carboxyl Carbon): Expected in the δ 170-185 ppm region.[20]
-
COOH Proton: If using a solvent like DMSO-d₆, the carboxylic acid proton will appear as a broad singlet far downfield (δ 10-13 ppm).[20]
Connecting the Fragments with HMBC
The HMBC experiment is the definitive tool for confirming the overall structure by showing long-range (2- and 3-bond) C-H correlations.[12]
// Dummy nodes for arrow start/end points node [shape=point, width=0.01, height=0.01, style=invis];
// Define positions for dummy nodes relative to the image H2_pos [pos="1.9,2.9!"]; H4prime_pos [pos="6.2,1.3!"]; H2prime_pos [pos="4.5,0.7!"]; H6_pos [pos="0.5,1.0!"];
C7_pos [pos="3.5,2.0!"]; C3prime_pos [pos="4.5,2.4!"]; C2_pos [pos="2.2,2.0!"]; C6_pos [pos="1.4,1.0!"];
// Draw arrows H2_pos -> C7_pos [label=" H-2 -> C-7", fontcolor="#202124", fontsize=8]; H4prime_pos -> C7_pos [label=" H-4' -> C-7", fontcolor="#202124", fontsize=8]; H2prime_pos -> C7_pos [label=" H-2' -> C-7", fontcolor="#202124", fontsize=8]; H6_pos -> C2_pos [label=" H-6 -> C-2", fontcolor="#202124", fontsize=8]; H2_pos -> C6_pos [label=" H-2 -> C-6", fontcolor="#202124", fontsize=8]; } ends_dot Caption: Key expected HMBC correlations for structural assembly.
Key Correlations to Identify:
-
H-2' and H-4' to C-7: Protons on the pyridine ring should show a correlation to the amide carbonyl carbon, confirming the nicotinoyl fragment is attached to the amide.
-
H-2 and H-6 to C-7: Protons on the piperidine ring adjacent to the nitrogen should correlate to the amide carbonyl carbon, confirming the connection to the piperidine nitrogen.
-
H-2 to C-8: The proton at the chiral center should show a 2-bond correlation to the carboxylic acid carbon.
-
H-3 to C-8: A 3-bond correlation from H-3 to the carboxylic acid carbon may also be visible.
Summary of Expected NMR Data
The following table summarizes the anticipated chemical shifts. Note that two distinct values may be observed for piperidine signals due to rotamers.
| Position | Atom | Expected δ (ppm) | Multiplicity (¹H) | Key Correlations (COSY, HMBC) |
| Pyridine | H-2' | 8.8 - 9.1 | dd or s | COSY: H-6'; HMBC: C-3', C-4', C-7 |
| H-6' | 8.6 - 8.8 | d | COSY: H-2', H-5'; HMBC: C-5', C-4' | |
| H-4' | 8.0 - 8.3 | dt | COSY: H-5'; HMBC: C-2', C-6', C-7 | |
| H-5' | 7.4 - 7.6 | dd | COSY: H-4', H-6'; HMBC: C-3', C-6' | |
| C-2' | 150 - 155 | - | HMBC from H-4', H-6' | |
| C-3' | 130 - 135 | - | HMBC from H-2', H-4', H-5' | |
| C-4' | 135 - 140 | - | HMBC from H-2', H-6' | |
| C-5' | 123 - 126 | - | HMBC from H-4', H-6' | |
| C-6' | 148 - 152 | - | HMBC from H-4', H-5' | |
| Piperidine | H-2 | 4.8 - 5.4 | dd | COSY: H-3; HMBC: C-3, C-6, C-7, C-8 |
| H-3 | 1.8 - 2.4 | m | COSY: H-2, H-4; HMBC: C-2, C-5, C-8 | |
| H-4 | 1.5 - 1.9 | m | COSY: H-3, H-5 | |
| H-5 | 1.6 - 2.0 | m | COSY: H-4, H-6 | |
| H-6 | 3.2 - 4.2 | m | COSY: H-5; HMBC: C-2, C-5, C-7 | |
| C-2 | 55 - 60 | - | HSQC with H-2 | |
| C-3 | 25 - 30 | - | HSQC with H-3 | |
| C-4 | 20 - 25 | - | HSQC with H-4 | |
| C-5 | 24 - 29 | - | HSQC with H-5 | |
| C-6 | 40 - 48 | - | HSQC with H-6 | |
| Carbonyls | C-7 | 168 - 172 | - | HMBC from H-2', H-4', H-2, H-6 |
| C-8 | 170 - 175 | - | HMBC from H-2, H-3 | |
| COOH | 11 - 13 | br s | - |
Conclusion
The structural elucidation of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid requires a multi-faceted NMR approach. By combining standard 1D (¹H, ¹³C) experiments with 2D correlation spectroscopy (COSY, HSQC, and HMBC), a complete and unambiguous assignment of all proton and carbon signals is achievable. Special attention must be paid to the potential presence of rotamers arising from restricted amide bond rotation, which can be diagnosed by the doubling of signals for nuclei near the N-acyl group. The protocols and interpretive framework presented in this application note provide a reliable system for the comprehensive characterization of this and structurally related molecules.
References
-
Small molecule NMR sample preparation. (2023). Georgia State University. [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]
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Using NMR to observe the restricted rotation in amide bonds. (2023). Nanalysis. [Link]
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NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]
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Sample Preparation. (n.d.). Michigan State University Max T. Rogers NMR Facility. [Link]
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NMR Sample Requirements and Preparation. (n.d.). University of California, Santa Cruz. [Link]
-
Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. (2024). AZoM.com. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Instituto Politécnico de Bragança. [Link]
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NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing. [Link]
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Structural, Physical, and Spectral Characteristics of Amides. (2021). Chemistry LibreTexts. [Link]
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CHEM 2325 Module 24: Amide Structure. (2024). YouTube. [Link]
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PubChem Compound Summary for CID 25200477, Piperidine-2-carboxylate. (n.d.). National Center for Biotechnology Information. [Link]
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Conformational study of some N-acyl-2 r,6 c-diphenylpiperidin-4-one oximes using NMR spectra. (2017). ResearchGate. [Link]
-
NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. (n.d.). National Institutes of Health. [Link]
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Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. (1975). Journal of the American Chemical Society. [Link]
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Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (n.d.). National Institutes of Health. [Link]
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Common 2D (COSY, HSQC, HMBC). (n.d.). San Diego State University NMR Facility. [Link]
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¹H NMR spectrum for compound 3 in pyridine-d₅. (2018). ResearchGate. [Link]
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Theoretical NMR correlations based Structure Discussion. (2013). PubMed Central. [Link]
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Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. [Link]
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PubChem Compound Summary for CID 16228264, 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid. (n.d.). National Center for Biotechnology Information. [Link]
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Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System. (2011). ResearchGate. [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]
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The two possible chair conformations of piperidines 11 and 13. (2019). ResearchGate. [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). National Institutes of Health. [Link]
-
¹³C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. (1985). ResearchGate. [Link]
-
1-(pyridine-2-carbonyl)piperidine-3-carboxylic acid (C12H14N2O3). (n.d.). PubChemLite. [Link]
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N-Acetyl-2,6-cis-dimethyl-piperidine - ¹³C NMR. (n.d.). SpectraBase. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). MDPI. [Link]
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Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2007). Elsevier. [Link]
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (1965). Polish Journal of Chemistry. [Link]
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A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. (1979). Canadian Journal of Chemistry. [Link]
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Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]
-
¹³C NMR Chemical Shift Table. (n.d.). University of Colorado Boulder. [Link]
- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (2011).
-
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (2019). ResearchGate. [Link]
-
Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. (1967). PubMed. [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2022). MDPI. [Link]
-
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (2019). RSC Publishing. [Link]
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Mass Spectrometric Characterization of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid: A Guide to Structural Elucidation and Quantification
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid is a molecule of interest in medicinal chemistry and drug development, combining a nicotinoyl moiety with a piperidine carboxylic acid scaffold. Accurate characterization and quantification of this compound are critical for pharmacokinetic, metabolism, and quality control studies. This application note provides a comprehensive guide to the analysis of this molecule using electrospray ionization mass spectrometry (ESI-MS). We detail protocols for both direct infusion analysis for structural confirmation and a complete liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for robust quantification. The underlying principles of ionization and the predictable fragmentation pathways are discussed, offering a framework for method development and data interpretation.
Introduction
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid (Molecular Formula: C₁₂H₁₄N₂O₃, Molecular Weight: 234.25 g/mol ) is a heterocyclic compound featuring three key functional groups: a pyridine ring, an amide linkage, and a carboxylic acid.[1][2] This unique combination makes it both a valuable synthetic intermediate and a potential bioactive agent. The pyridine nitrogen provides a basic site, while the carboxylic acid provides an acidic site, rendering the molecule amphoteric.
Mass spectrometry is an indispensable tool for the analysis of such compounds due to its high sensitivity, specificity, and ability to provide structural information.[3] Electrospray ionization (ESI) is particularly well-suited for this molecule, as its polar nature and ionizable functional groups allow for efficient generation of gas-phase ions.[4] This guide explains the causal choices behind analytical parameter selection and provides validated protocols for its comprehensive analysis.
Predicted Mass Spectrometry Data
The initial step in any mass spectrometry analysis is to predict the expected mass-to-charge ratios (m/z) for the intact molecule under different ionization conditions. Given its structure, the compound is expected to ionize readily in both positive and negative ESI modes.
| Ion Mode | Adduct | Ion Type | Calculated m/z | Notes |
| Positive | [M+H]⁺ | Protonated Molecule | 235.11 | Typically the most abundant ion in ESI+ due to the basic pyridine nitrogen. |
| Positive | [M+Na]⁺ | Sodium Adduct | 257.09 | Commonly observed adduct, especially with glass vials or sodium contamination. |
| Positive | [M+K]⁺ | Potassium Adduct | 273.08 | Less common than sodium but possible. |
| Negative | [M-H]⁻ | Deprotonated Molecule | 233.09 | Formed by the loss of a proton from the carboxylic acid group. |
Calculated monoisotopic masses based on the molecular formula C₁₂H₁₄N₂O₃.[1]
Ionization and Fragmentation Behavior
Ionization Causality
Electrospray ionization (ESI) in the positive ion mode is the recommended technique for this molecule. The decision is based on the following chemical reasoning:
-
High Proton Affinity: The pyridine ring contains a nitrogen atom with a lone pair of electrons that is not involved in the aromatic system, making it a strong proton acceptor (a Brønsted-Lowry base). This site's high proton affinity ensures efficient formation of the [M+H]⁺ ion in an acidic mobile phase.
-
Amide Stability: While the amide nitrogen also has a lone pair, it is delocalized through resonance with the adjacent carbonyl group, making it significantly less basic than the pyridine nitrogen.
-
Carboxylic Acid Suppression: In a positive-ion mode ESI experiment, an acidic modifier (e.g., formic acid) is typically used, which suppresses the deprotonation of the carboxylic acid group, further favoring the formation of the cationic [M+H]⁺ species.
Predicted Fragmentation Pathway
Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺ at m/z 235.11) provides structural confirmation through collision-induced dissociation (CID). The amide bond is typically the most labile site in this structure.[5] The fragmentation pattern allows us to deduce and confirm the connectivity of the molecule.[6][7]
Key predicted fragmentation pathways include:
-
Cleavage of the Amide C-N Bond: This is the most anticipated fragmentation. It results in the formation of a stable nicotinoyl acylium ion.
-
Losses from the Piperidine Carboxylic Acid Moiety: Neutral losses such as water (H₂O) and carbon monoxide (CO) from the piperidine ring fragment are also expected.
-
Cleavage within the Piperidine Ring: The saturated piperidine ring can undergo cleavage, although this often requires higher collision energy.[8]
Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺ of the target molecule.
Experimental Protocols
Protocol 1: Direct Infusion for Structural Confirmation
This protocol is designed for rapid confirmation of molecular weight and to study the fundamental fragmentation pattern of the pure compound.
1. Materials and Reagents:
-
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid standard
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (Optima™ LC/MS Grade)
-
Syringe pump and mass spectrometer (e.g., Q-TOF or Orbitrap)
2. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the standard in methanol.
-
Create a working solution by diluting the stock solution to 1 µg/mL in 50:50 methanol:water with 0.1% formic acid. This solvent composition promotes efficient ionization.
3. Instrument Setup & Analysis:
-
Calibrate the mass spectrometer according to the manufacturer's guidelines.
-
Set up a direct infusion experiment using a syringe pump with a flow rate of 5-10 µL/min.
-
MS Parameters (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5 – 4.5 kV
-
Source Temperature: 120-150 °C
-
Desolvation Gas Flow: Set according to instrument recommendations (e.g., 600 L/hr)
-
Scan Range (MS1): m/z 50-500
-
-
Acquire a full scan (MS1) spectrum to confirm the presence of the [M+H]⁺ ion at m/z 235.11.
-
Perform a product ion scan (MS/MS) on the precursor ion m/z 235.11. Vary the collision energy (e.g., 10-40 eV) to observe the formation of different fragment ions and confirm the proposed fragmentation pathway.
Protocol 2: LC-MS/MS for Quantification in a Biological Matrix
This protocol provides a robust method for separating the analyte from complex matrix components and quantifying it with high sensitivity using Multiple Reaction Monitoring (MRM).
Caption: Experimental workflow for LC-MS/MS quantification.
1. Materials and Reagents:
-
Calibrators and Quality Control (QC) samples
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound can be used.
-
Acetonitrile (LC-MS Grade) containing 0.1% Formic Acid
-
Water (LC-MS Grade) containing 0.1% Formic Acid
-
Biological matrix (e.g., human plasma)
2. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 10 µL of internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
3. LC-MS/MS System & Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 5% B
-
5.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole (QqQ)
4. MS/MS Detection (MRM):
-
Optimize MS parameters (capillary voltage, gas flows) by infusing a standard solution.
-
Determine the optimal collision energy for the desired fragmentation.
-
Set up MRM transitions for the analyte and internal standard. A primary (quantifier) and secondary (qualifier) transition are recommended for the analyte.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use |
| Analyte | 235.1 | 106.0 | Quantifier |
| Analyte | 235.1 | 78.0 | Qualifier |
| Internal Standard | e.g., 240.1 | e.g., 111.0 | Quantifier |
Data Analysis and Interpretation
-
Structural Confirmation: The MS/MS spectrum obtained from direct infusion should show fragment ions consistent with the predicted pathway. The presence of the nicotinoyl cation at m/z 106.04 is a strong confirmation of the pyridine-carbonyl substructure.[5][9]
-
Quantification: For the LC-MS/MS data, integrate the peak areas for the analyte and internal standard MRM transitions. Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the nominal concentration of the calibrators. Apply a linear regression model to determine the concentrations of the unknown samples.
Conclusion
This application note provides a robust and scientifically grounded framework for the mass spectrometric analysis of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid. By leveraging the high proton affinity of the pyridine moiety for efficient ionization via ESI and the predictable fragmentation of the amide bond for specific detection in MS/MS, researchers can achieve reliable structural confirmation and sensitive quantification. The detailed protocols serve as a validated starting point for method development in drug discovery, metabolomics, and quality control environments.
References
-
PubChem. 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Singh, S. et al. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) studies on...piperidine (Piperine) and its analogues. SpringerPlus. [Link]
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Crnjar, A. et al. (2020). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. Molecules. [Link]
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Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
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NIST. Piperidine. NIST Chemistry WebBook. [Link]
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PubChemLite. 1-(pyridine-2-carbonyl)piperidine-3-carboxylic acid (C12H14N2O3). [Link]
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Sokal, A. et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. [Link]
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Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
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Kawasue, S. et al. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
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Schneemann, I. et al. (2008). Electrospray ionization mass spectra of piperazimycins A and B and gamma-butyrolactones from a marine-derived Streptomyces sp. The Journal of Antibiotics. [Link]
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Schwaiger, M. et al. (2021). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. [Link]
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Gomez-Gomez, A. et al. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [Link]
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Keck, K. M. et al. (2000). Electrospray ionization/mass spectrometry compatible reversed-phase separation of phospholipids: piperidine as a post column modifier for negative ion detection. Journal of Microbiological Methods. [Link]
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Yamashita, K. et al. (2005). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B. [Link]
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Leavens, W. J. et al. (2005). Derivatisation of Carboxylic Acid Groups in Pharmaceuticals for Enhanced Detection Using Liquid Chromatography With Electrospray Ionisation Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry. [Link]
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Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]
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Application Note: A Multi-Assay Approach for the Pharmacological Characterization of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid at the NMDA Receptor
Abstract
The N-methyl-D-aspartate (NMDA) receptor is a pivotal ligand-gated ion channel that governs excitatory neurotransmission and synaptic plasticity in the central nervous system.[1][2] Its dysfunction is implicated in a spectrum of neurological and psychiatric disorders, making it a high-priority target for therapeutic development.[3][4] This application note presents a comprehensive guide for the characterization of novel compounds targeting the NMDA receptor, using 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid as a representative molecule. This compound belongs to a class of piperidine-2-carboxylic acid derivatives known to produce potent NMDA receptor antagonists.[5][6] We provide a logical, multi-tiered experimental workflow, beginning with a direct binding assay to establish affinity, followed by functional assays of increasing complexity—calcium imaging and whole-cell electrophysiology—to determine the compound's modulatory effects and mechanism of action. These protocols are designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel NMDA receptor modulators.
Scientific Background
The N-Methyl-D-Aspartate (NMDA) Receptor
The NMDA receptor is a heterotetrameric complex, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 (A-D) subunits.[1][7][8] Its activation is a unique event requiring the simultaneous binding of two co-agonists, glutamate and glycine (or D-serine).[8][9] Furthermore, at resting membrane potentials, the channel pore is blocked by a magnesium ion (Mg²⁺). This block is relieved only upon depolarization of the postsynaptic membrane, allowing an influx of cations, most notably Ca²⁺.[1][9] This function as a "molecular coincidence detector"—requiring both ligand binding and membrane depolarization—is fundamental to its role in long-term potentiation (LTP) and long-term depression (LTD), the cellular underpinnings of learning and memory.[2][3]
Overactivation of the NMDA receptor leads to excessive Ca²⁺ influx, a phenomenon known as excitotoxicity, which is a key pathological mechanism in stroke, epilepsy, and neurodegenerative diseases like Alzheimer's and Huntington's disease.[4][10][11] Consequently, antagonists of the NMDA receptor are of significant therapeutic interest.
Caption: A sequential workflow for characterizing a novel NMDA receptor modulator.
Detailed Application Protocols
Protocol 1: Competitive Radioligand Binding Assay
Principle: This assay quantifies the affinity of the test compound by measuring its ability to displace a known radiolabeled competitive antagonist, such as [³H]CPP ([³H]-3-((±)2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid), from the glutamate binding site of the NMDA receptor in rat cortical membranes. [5] Materials & Reagents:
-
Tissue Source: Whole rat brains or cerebral cortices.
-
Radioligand: [³H]CPP or similar glutamate-site competitive antagonist.
-
Test Compound: 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.
-
Non-specific Binding Control: High concentration of a non-radiolabeled antagonist (e.g., 1 mM L-glutamic acid).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, glass fiber filters (e.g., Whatman GF/B), vacuum filtration manifold, liquid scintillation counter, and scintillation fluid.
Step-by-Step Methodology:
-
Membrane Preparation: a. Homogenize rat cerebral cortices in ice-cold Assay Buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes. d. Resuspend the pellet in fresh Assay Buffer and repeat the centrifugation step to wash the membranes. e. Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., via Bradford assay). Adjust to a final concentration of ~1 mg/mL. Store at -80°C. [12]
-
Assay Incubation: a. In a 96-well plate, set up triplicate wells for each condition: Total Binding (Radioligand + Buffer), Non-specific Binding (Radioligand + 1 mM L-glutamic acid), and Competition (Radioligand + varying concentrations of the test compound). b. Add 50 µL of Assay Buffer to Total Binding wells, 50 µL of 1 mM L-glutamic acid to Non-specific wells, and 50 µL of the test compound dilutions to the Competition wells. c. Add 100 µL of the membrane preparation (~100 µg protein) to all wells. d. Add 50 µL of [³H]CPP (final concentration ~5 nM) to all wells to initiate the binding reaction. The final assay volume is 200 µL. e. Incubate the plate at 4°C for 40 minutes with gentle agitation.
-
Filtration and Counting: a. Pre-soak the glass fiber filter mat in ice-cold Assay Buffer. b. Terminate the incubation by rapidly filtering the contents of each well through the filter mat using a vacuum manifold. c. Wash each filter disc three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand. d. Transfer the filter discs to scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate. e. Quantify the radioactivity in each vial using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.
Protocol 2: Calcium Flux Functional Assay
Principle: This assay utilizes a cell line stably expressing NMDA receptor subunits (e.g., HEK293 cells with GluN1/GluN2A) loaded with a calcium-sensitive fluorescent dye. [13]Activation of the receptors by agonists (glutamate and glycine) causes Ca²⁺ influx, leading to a measurable increase in fluorescence. An antagonist will inhibit this fluorescence increase in a concentration-dependent manner. [14] Materials & Reagents:
-
Cell Line: HEK293 cells stably expressing human GluN1 and GluN2A subunits.
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics (e.g., G418, Puromycin).
-
Assay Plate: Black-walled, clear-bottom 96- or 384-well plates.
-
Calcium Indicator Dye: Fluo-4 AM or Calcium 6 Assay Kit.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, Mg²⁺-free.
-
Agonists: L-Glutamate and Glycine.
-
Test Compound: 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid.
-
Equipment: Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FDSS).
Step-by-Step Methodology:
-
Cell Plating: a. Seed the HEK293-NMDA cells into the assay plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000 cells/well for a 96-well plate). b. Incubate for 24-48 hours at 37°C, 5% CO₂.
-
Dye Loading: a. Prepare the calcium indicator dye solution according to the manufacturer's instructions, typically including probenecid to prevent dye leakage. b. Aspirate the culture medium from the cell plate and wash once with Assay Buffer. c. Add 100 µL of the dye solution to each well and incubate for 60 minutes at 37°C. [14]
-
Compound Incubation: a. During dye incubation, prepare a "compound plate" containing serial dilutions of the test compound in Assay Buffer at 2x the final desired concentration. Include wells with buffer only (positive control) and a known antagonist (assay control). b. After incubation, wash the cells twice with Assay Buffer, leaving 100 µL of buffer in each well. c. Transfer 100 µL from the compound plate to the cell plate. d. Incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement: a. Prepare an "agonist plate" with a solution of L-Glutamate and Glycine in Assay Buffer at 5x the final concentration (e.g., final concentrations of 100 µM glutamate and 100 µM glycine). [13] b. Place the cell plate into the fluorescence plate reader. c. Record a baseline fluorescence reading for 10-20 seconds. d. The instrument then adds 50 µL of the agonist solution to each well, and fluorescence is continuously recorded for an additional 2-3 minutes to capture the peak response.
Data Analysis:
-
Calculate the response for each well (peak fluorescence - baseline fluorescence).
-
Normalize the data: Percent Inhibition = 100 * (1 - (Response_Compound - Response_Min) / (Response_Max - Response_Min)), where Response_Max is the control with no compound and Response_Min is a control with a saturating concentration of a known antagonist.
-
Plot the Percent Inhibition against the log concentration of the test compound and fit to a four-parameter logistic equation to determine the IC₅₀.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
Principle: This technique allows for the direct measurement of ionic currents flowing through NMDA receptors in a single cell. [15]By voltage-clamping the cell membrane, one can isolate NMDA receptor-mediated currents and observe how they are affected by the test compound, providing definitive evidence for its mechanism of action. [16][17] Materials & Reagents:
-
Cell Line: As in Protocol 2, plated on glass coverslips.
-
External Solution: (in mM) 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 Glucose, 0.01 Glycine. Mg²⁺ is omitted to prevent channel block. pH adjusted to 7.3 with NaOH.
-
Internal (Pipette) Solution: (in mM) 120 CsF, 10 CsCl, 10 BAPTA, 10 HEPES, 2 Mg-ATP. pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.
-
Agonist: 1 mM L-Glutamate.
-
Test Compound: 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid.
-
Equipment: Inverted microscope, micromanipulators, patch-clamp amplifier, data acquisition system, perfusion system.
Step-by-Step Methodology:
-
Preparation: a. Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with External Solution. b. Fabricate a glass micropipette with a resistance of 3-5 MΩ when filled with Internal Solution. c. Under visual guidance, approach a single, healthy-looking cell with the micropipette while applying positive pressure.
-
Seal Formation and Whole-Cell Configuration: a. Gently press the pipette against the cell membrane and release the positive pressure to form a high-resistance (>1 GΩ) "giga-seal". b. Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. c. Clamp the cell's membrane potential at -70 mV.
-
Recording NMDA Currents: a. Using a fast perfusion system, briefly apply the agonist solution (1 mM Glutamate + 10 µM Glycine) for 2-3 seconds to evoke an inward current. Repeat this every 30-60 seconds to establish a stable baseline response. b. To test for antagonism, co-apply a known concentration of the test compound with the agonist solution and measure the reduction in the peak current amplitude. c. To build a concentration-response curve, repeat this with several concentrations of the test compound.
-
Determining Mechanism (Schild Analysis for Competitive Antagonism): a. Generate a full glutamate concentration-response curve in the absence of the antagonist. b. Repeat the glutamate concentration-response curve in the presence of a fixed concentration of the test compound (e.g., its IC₅₀). c. A competitive antagonist will cause a rightward parallel shift in the concentration-response curve without reducing the maximum response. A non-competitive antagonist will reduce the maximum response. [18] Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current for each condition.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀.
-
For Schild analysis, the dose ratio (DR) is calculated by dividing the EC₅₀ of the agonist in the presence of the antagonist by the EC₅₀ in its absence. A Schild plot of log(DR-1) versus log[Antagonist] will yield a straight line with a slope of 1 for a competitive antagonist.
Quantitative Data Summary & Interpretation
The data obtained from these assays will provide a comprehensive profile of the test compound. Below is a table of hypothetical results for a potent, selective competitive NMDA receptor antagonist.
| Parameter | Assay | Expected Value | Interpretation |
| Kᵢ | Radioligand Binding | 50 nM | Indicates high-affinity binding to the glutamate site on the NMDA receptor. |
| IC₅₀ | Calcium Flux Assay | 120 nM | Confirms functional antagonism of NMDA receptor activity in a cellular context. |
| IC₅₀ | Electrophysiology | 115 nM | Provides a precise measure of functional antagonism at the single-cell level, corroborating the calcium flux data. |
| Schild Plot Slope | Electrophysiology | ~1.0 | Demonstrates a competitive mechanism of action, indicating the compound likely competes with glutamate for its binding site. |
The close agreement between the Kᵢ value from the binding assay and the IC₅₀ values from the functional assays provides strong validation for the compound's on-target activity. A Schild plot slope near 1 is the definitive hallmark of competitive antagonism. [18]
References
This section provides a consolidated list of authoritative sources to support the protocols and scientific claims made within this document.
-
Hansen, K. B., et al. (2018). Structure, function, and allosteric modulation of NMDA receptors. Journal of General Physiology. [Link]
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Hu, Z., et al. (2022). NMDA receptors: Biological properties and their roles in neuropsychiatric disorders. Progress in Neuro-Psychopharmacology and Biological Psychiatry. [Link]
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Furukawa, H., et al. (2005). Structure and function of the NMDA receptor. CSHL Press. [Link]
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Wikipedia. (n.d.). NMDA receptor. Wikipedia. [Link]
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García-Nafría, J., & Watson, J. F. (2016). Structure and function of NMDA-type glutamate receptor subunits. Revista de Neurología. [Link]
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Vallejo, I. L., et al. (2023). NMDA Receptors: Distribution, Role, and Insights into Neuropsychiatric Disorders. MDPI. [Link]
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López-López, C., et al. (2025). Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. Humana Press. [Link]
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Goebel-Goody, S. M., & Rumbaugh, G. (2016). Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses. Springer. [Link]
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Valtcheva, S., & Piskorowski, R. (2016). Electrophysiological Investigation of NMDA Current Properties in Brain Slices. Springer. [Link]
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Muñoz-Torrero, D. (Ed.). (2025). Methods in Neurodegenerative Disease Drug Discovery. Humana Press. [Link]
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Yuan, H., et al. (2015). Activation Mechanisms of the NMDA Receptor. NCBI. [Link]
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Mejia, M., & Mook, A. (2023). Physiology, NMDA Receptor. StatPearls - NCBI Bookshelf. [Link]
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Zhou, Q., & Sheng, M. (2023). NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic strategies. PMC - PubMed Central. [Link]
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Popescu, G. K. (2014). One-channel Cell-attached Patch-clamp Recording. JoVE. [Link]
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Hearing, M. (2018). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. PubMed Central. [Link]
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Karakas, E., & Otsu, Y. (2023). Structural insights into NMDA receptor pharmacology. Portland Press. [Link]
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Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. Reaction Biology. [Link]
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Monaghan, D. T. (2016). The Use of Ligand Binding in Assays of NMDA Receptor Function. Springer. [Link]
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Wang, X., et al. (2021). Radio-ligand receptor binding assay in vitro and animal biodistribution in vivo of 99Tcm-N-ethyl-N2S2-memantine as a potential NMDA receptor imaging agent. Nuclear Science and Techniques. [Link]
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Yeboah, F., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. PubMed Central. [Link]
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Olverman, H. J., et al. (1988). The pharmacological specificity of N-methyl-D-aspartate receptors in rat cerebral cortex: correspondence between radioligand binding and electrophysiological measurements. PubMed. [Link]
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Pal, A., et al. (2014). Single-Molecule Patch-Clamp FRET Microscopy Studies of NMDA Receptor Ion Channel Dynamics in Living Cells. ACS Publications. [Link]
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JoVE. (2022). Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. YouTube. [Link]
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Glasgow, N. G., et al. (2015). Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. PubMed Central. [Link]
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Neuroservice. (2019). NMDA-receptors functional assays for CNS diseases. Neuroservice news. [Link]
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Ornstein, P. L., et al. (1991). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. PubMed. [Link]
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ResearchGate. (n.d.). of competitive NMDA receptor antagonists Fluorescence response from a... | Download Scientific Diagram. ResearchGate. [Link]
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Kotecha, S. A., & Barnes, E. M. (2000). Electrophysiological analysis of NMDA receptor subunit changes in the aging mouse cortex. Mechanisms of Ageing and Development. [Link]
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Ornstein, P. L., et al. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. PubMed. [Link]
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Chapman, D. E., & Bellone, C. (2013). Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum. PMC - NIH. [Link]
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ResearchGate. (n.d.). Screening of allosteric modulators against NMDA receptor using... | Download Scientific Diagram. ResearchGate. [Link]
- Google Patents. (n.d.). WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists.
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Dingledine, R., et al. (2006). Pharmacology of NMDA Receptors. NCBI. [Link]
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Morley, R. M., et al. (2013). Piperazine-2,3-dicarboxylic acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors. PubMed Central. [Link]
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Wikipedia. (n.d.). NMDA receptor antagonist. Wikipedia. [Link]
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Kumar, A., & Kumar, P. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PubMed Central. [Link]
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PubChem. (n.d.). 1-(pyridine-2-carbonyl)piperidine-3-carboxylic acid. PubChem. [Link]
- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
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Sharma, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. [Link]
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Gołdyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing). [Link]
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Application Notes and Protocols for Cell-Based Assays of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid
Introduction: Unveiling the Neuromodulatory Potential of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid is a synthetic molecule featuring a piperidine-2-carboxylic acid scaffold, a structure common to a class of compounds known for their interaction with excitatory amino acid receptors. Specifically, compounds with this core structure have demonstrated potent antagonist activity at the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor in the central nervous system.[1][2][3] The NMDA receptor is a key player in synaptic plasticity, learning, and memory. Its dysregulation, however, is implicated in a range of neurological and psychiatric disorders, including epilepsy, Alzheimer's disease, and neuropathic pain. Consequently, modulators of NMDA receptor activity, such as potential antagonists like 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid, are of significant interest in drug discovery and neuroscience research.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to characterize the cellular activity of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid. We will delve into the principles and detailed protocols for robust cell-based assays designed to investigate its potential as an NMDA receptor antagonist. The methodologies described herein are designed to be self-validating and are grounded in established scientific literature, ensuring both technical accuracy and field-proven insights.
Scientific Foundation: The NMDA Receptor and Mechanisms of Antagonism
The NMDA receptor is a ligand-gated ion channel that, upon co-activation by glutamate and a co-agonist (glycine or D-serine), allows for the influx of Ca²⁺ into the neuron. This calcium influx is a critical signaling event that triggers a cascade of downstream cellular processes. Antagonism of the NMDA receptor can occur through several mechanisms, including competitive inhibition at the glutamate or glycine binding sites, non-competitive inhibition within the ion channel, or allosteric modulation at other sites on the receptor complex.
The assays detailed below are designed to functionally assess the inhibitory potential of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid on NMDA receptor activity by measuring key downstream events: changes in intracellular calcium concentration and membrane potential.
Primary Functional Assay: High-Throughput Calcium Flux Assay
A calcium flux assay is a cornerstone for screening and characterizing modulators of ion channels like the NMDA receptor.[4][5][6] This assay provides a robust and scalable method to quantify the ability of a test compound to inhibit agonist-induced calcium influx.
Principle of the Assay
Cells expressing NMDA receptors are loaded with a calcium-sensitive fluorescent indicator dye. Upon stimulation with NMDA and a co-agonist, the opening of the receptor channels leads to a rapid increase in intracellular calcium, which is detected as an increase in fluorescence. An antagonist will prevent or reduce this agonist-induced calcium influx, resulting in a diminished fluorescent signal. This assay can be performed in a multi-well plate format, making it ideal for high-throughput screening (HTS).[7][8]
Experimental Workflow: Calcium Flux Assay
Caption: Workflow for the NMDA receptor calcium flux assay.
Detailed Protocol: Calcium Flux Assay
Materials and Reagents:
-
HEK293 cells stably expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay Buffer: Mg²⁺-free Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium 6)
-
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid
-
NMDA (N-methyl-D-aspartate)
-
Glycine
-
Known NMDA receptor antagonist (e.g., MK-801, AP5) for positive control
-
DMSO (vehicle control)
-
Black, clear-bottom 96- or 384-well microplates
Procedure:
-
Cell Plating:
-
Seed the NMDA receptor-expressing cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare the calcium indicator dye solution according to the manufacturer's instructions.
-
Aspirate the cell culture medium from the wells and wash once with Assay Buffer.
-
Add the dye solution to each well and incubate for 30-60 minutes at 37°C.
-
After incubation, gently wash the cells 2-3 times with Assay Buffer to remove extracellular dye. Leave a final volume of buffer in each well as specified by your plate reader.
-
-
Compound Addition:
-
Prepare serial dilutions of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid in Assay Buffer. Also prepare solutions for the positive control (e.g., MK-801) and vehicle control (DMSO).
-
Add the compound dilutions to the appropriate wells of the cell plate.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow the compound to interact with the receptors.
-
-
Agonist Stimulation and Fluorescence Reading:
-
Prepare a stock solution of NMDA and glycine in Assay Buffer. The final concentration should be at the EC₅₀ to EC₈₀ for the receptor subtype being used.
-
Place the microplate into a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period (e.g., 10-30 seconds).
-
Inject the NMDA/glycine solution into the wells and immediately begin kinetic measurement of fluorescence for 2-5 minutes.
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control (100% activity) and a positive control (0% activity).
-
Plot the normalized response against the log concentration of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the NMDA receptor response.
Data Presentation:
| Compound | IC₅₀ (µM) |
| 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid | [Example Value] |
| MK-801 (Positive Control) | [Example Value] |
Secondary Functional Assay: Membrane Potential Assay
A membrane potential assay offers an orthogonal method to confirm the findings of the calcium flux assay. NMDA receptor activation leads to an influx of positive ions (Na⁺ and Ca²⁺), causing depolarization of the cell membrane. This change in membrane potential can be measured using specific fluorescent dyes.
Principle of the Assay
Cells are loaded with a voltage-sensitive fluorescent dye. In the resting state, the dye is distributed across the cell membrane according to the negative membrane potential. Upon depolarization, the dye redistributes, leading to a change in fluorescence intensity. An antagonist of the NMDA receptor will inhibit this depolarization, thus preventing the change in fluorescence.
Experimental Workflow: Membrane Potential Assay
Caption: Workflow for the NMDA receptor membrane potential assay.
Detailed Protocol: Membrane Potential Assay
Materials and Reagents:
-
Same as for the Calcium Flux Assay, with the exception of the dye.
-
Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit).
Procedure:
-
Cell Plating: Follow the same procedure as for the calcium flux assay.
-
Dye Loading: Prepare and load the membrane potential dye according to the manufacturer's protocol. This typically involves a single addition of the dye solution to the cells followed by an incubation period.
-
Compound Addition: Follow the same procedure as for the calcium flux assay.
-
Agonist Stimulation and Fluorescence Reading: Follow the same procedure as for the calcium flux assay, using a fluorescence plate reader configured for the specific excitation and emission wavelengths of the membrane potential dye.
Data Analysis:
The data analysis is analogous to the calcium flux assay. The change in fluorescence upon agonist addition is used to determine the extent of inhibition by 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid and to calculate its IC₅₀ value.
Confirmatory Assay: Radioligand Binding Assay (Conceptual Overview)
While functional assays are crucial for understanding the effect of a compound on cellular response, a radioligand binding assay provides direct evidence of target engagement. This assay measures the ability of a test compound to displace a known radiolabeled ligand that binds to a specific site on the NMDA receptor.
Principle of the Assay
Cell membranes or tissues containing the NMDA receptor are incubated with a radiolabeled ligand (e.g., [³H]MK-801 for the channel site, or [³H]CGP39653 for the glutamate site). The amount of bound radioactivity is measured. The assay is then repeated in the presence of increasing concentrations of the unlabeled test compound. If the test compound binds to the same site as the radioligand, it will compete for binding and reduce the amount of bound radioactivity.
Signaling Pathway: NMDA Receptor Activation and Antagonism
Caption: Simplified signaling pathway of NMDA receptor activation and its inhibition.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, each assay should include the following controls:
-
Negative (Vehicle) Control: Cells treated with the vehicle (e.g., DMSO) in which the test compound is dissolved. This represents the maximum agonist-induced response (0% inhibition).
-
Positive Control: Cells treated with a known, potent NMDA receptor antagonist. This represents the minimum response (100% inhibition).
-
No-Agonist Control: Cells not stimulated with NMDA/glycine to determine the baseline fluorescence.
By comparing the response of the test compound to these controls, the assay's performance and the compound's specific activity can be reliably determined.
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for characterizing the bioactivity of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid. By systematically employing functional assays such as calcium flux and membrane potential measurements, researchers can effectively determine its potency as an NMDA receptor antagonist. These assays, when conducted with the appropriate controls and a solid understanding of the underlying biological principles, will yield high-quality, reproducible data crucial for advancing drug discovery programs and fundamental neuroscience research.
References
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Yeboah, F., Guo, H., & Bill, A. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 58160. [Link]
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Vance, K. M., et al. (2011). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. ASSAY and Drug Development Technologies, 9(4), 343-353. [Link]
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Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Application Note. [Link]
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Lodge, D. (2009). The history of the discovery and development of NMDA antagonists. Cephalalgia, 29(5), 556-562. [Link]
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PubMed Central. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. National Center for Biotechnology Information. [Link]
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Neuroservice. (2019). NMDA-receptors functional assays for CNS diseases. Neuroservice News. [Link]
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JoVE. (2022). A High-throughput Calcium-flux Assay to Study NMDA-receptors | Protocol Preview. YouTube. [Link]
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The University of Hong Kong Libraries. (2016). Development of a live cell-based assay for the detection of anti-NMDA receptor antibodies in patients with autoimmune encephalitis. HKU Scholars Hub. [Link]
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JoVE. (2018). A Simple Cell-based Immunofluorescence Assay to Detect Autoantibody Against the N-Methyl-D-Aspartate (NMDA) Receptor in Blood. Journal of Visualized Experiments. [Link]
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Ornstein, P. L., et al. (1991). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of Medicinal Chemistry, 34(1), 90-97. [Link]
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Ornstein, P. L., et al. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry, 35(17), 3111-3115. [Link]
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Kotlinska, J., et al. (2010). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. PLoS ONE, 5(11), e14008. [Link]
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Swahn, B. M., et al. (1997). Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. Bioorganic & Medicinal Chemistry, 5(7), 1293-1299. [Link]
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Prehn, J. H., et al. (1995). Modulation of neuronal mitochondrial membrane potential by the NMDA receptor: role of arachidonic acid. Journal of Neurochemistry, 64(6), 2596-2604. [Link]
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Strobel, H. S., et al. (2019). A novel fluorescent labeling compound for GluN2A containing N-methyl-d-aspartate receptors identified by autodisplay-based screening. Scientific Reports, 9(1), 1-12. [Link]
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Lee, J., et al. (2021). Fluorescence Probe for Imaging N-Methyl-d-aspartate Receptors and Monitoring GSH Selectively Using Two-Photon Microscopy. Analytical Chemistry, 93(34), 11637-11644. [Link]
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Reynolds, I. J. (1995). The Use of Ligand Binding in Assays of NMDA Receptor Function. In: The NMDA Receptor. CRC Press. [Link]
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Morley, R. M., et al. (2015). Piperazine-2,3-dicarboxylic Acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors. ACS Chemical Neuroscience, 6(5), 726-731. [Link]
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Application Notes and Protocols for Preclinical Evaluation of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid using Animal Models
Introduction
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid is a synthetic molecule with a chemical structure that suggests potential interactions with multiple biological targets.[1][2] Comprising a piperidine ring linked to a pyridine moiety, this compound is an area of active investigation in medicinal chemistry.[1] Preliminary in silico and in vitro data suggest two primary, promising mechanisms of action: antagonism of the N-methyl-D-aspartate (NMDA) receptor and inhibition of prolyl hydroxylase domain (PHD) enzymes. These distinct pathways implicate the compound in a wide range of potential therapeutic areas, from neurological disorders to metabolic and ischemic conditions.
This guide provides a comprehensive framework for the in vivo evaluation of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid in appropriate animal models. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind experimental choices to ensure robust and reproducible preclinical data.
Hypothesized Mechanisms of Action and Therapeutic Potential
NMDA Receptor Antagonism
The structural similarity of the piperidine-2-carboxylic acid moiety to known NMDA receptor ligands suggests a potential antagonistic role at these ionotropic glutamate receptors.[1] Overactivation of NMDA receptors is implicated in a variety of neurological and psychiatric conditions, making antagonists a subject of significant therapeutic interest.
Prolyl Hydroxylase (PHD) Inhibition and HIF-1α Stabilization
A compelling hypothesis is that 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid functions as a prolyl hydroxylase (PHD) inhibitor. Under normoxic conditions, PHD enzymes hydroxylate the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), targeting it for proteasomal degradation.[3] Inhibition of PHDs prevents this degradation, leading to the stabilization and accumulation of HIF-1α.[3][4] HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and initiates the transcription of a multitude of genes involved in cellular adaptation to hypoxia, including those related to erythropoiesis, angiogenesis, and glucose metabolism.[3][4] This mechanism suggests therapeutic potential in conditions such as anemia of chronic kidney disease, metabolic disorders, and ischemic injury.[3][4][5][6]
PART 1: Animal Models for Evaluating NMDA Receptor Antagonism
The selection of an appropriate animal model is contingent on the specific neurological or psychiatric condition being targeted. Below are protocols for two widely utilized models to assess the potential central nervous system effects of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid.
Model for Neuroprotection: The Middle Cerebral Artery Occlusion (MCAO) Model of Focal Cerebral Ischemia in Rodents
Rationale: This model mimics the pathophysiology of ischemic stroke, a condition where NMDA receptor-mediated excitotoxicity plays a significant role in neuronal damage.
Protocol: MCAO in Mice
-
Animal Selection: Male C57BL/6 mice (8-10 weeks old, 22-25g).
-
Anesthesia: Induce anesthesia with isoflurane (3-4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.
-
Surgical Procedure:
-
Place the anesthetized mouse in a supine position and maintain body temperature at 37°C using a heating pad.
-
Make a midline cervical incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Introduce a 6-0 nylon monofilament suture with a silicon-coated tip into the ICA via the ECA stump and advance it approximately 9-10 mm to occlude the origin of the middle cerebral artery (MCA).
-
After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
-
Drug Administration: Administer 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid (dissolved in a suitable vehicle, e.g., saline or DMSO) via intraperitoneal (i.p.) or intravenous (i.v.) injection at a predetermined time point (e.g., 30 minutes before or immediately after reperfusion). A vehicle control group is essential.
-
Neurological Deficit Scoring: 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
-
Infarct Volume Measurement: At 24 or 48 hours post-MCAO, euthanize the animals, remove the brains, and section them. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Quantify the infarct volume using image analysis software.
| Parameter | Vehicle Control | Test Compound (Low Dose) | Test Compound (High Dose) | Positive Control (e.g., MK-801) |
| Neurological Score | ||||
| Infarct Volume (%) |
Model for Anticonvulsant Activity: The Pentylenetetrazol (PTZ)-Induced Seizure Model
Rationale: The PTZ model is a widely used screening tool for potential anticonvulsant drugs. PTZ is a non-competitive GABA-A receptor antagonist that induces generalized seizures, providing a robust system to test compounds that may modulate neuronal excitability.
Protocol: PTZ-Induced Seizures in Mice
-
Animal Selection: Male Swiss albino mice (6-8 weeks old, 20-25g).
-
Drug Administration: Administer 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid (i.p.) at various doses. Include a vehicle control group and a positive control group (e.g., diazepam).
-
Seizure Induction: 30-60 minutes after drug administration, inject a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Behavioral Observation: Immediately after PTZ injection, place each mouse in an individual observation cage and record the following parameters for 30 minutes:
-
Latency to the first myoclonic jerk.
-
Latency to the onset of generalized clonic-tonic seizures.
-
Duration of seizures.
-
Mortality rate.
-
-
Data Analysis: Compare the latencies and seizure duration between the control and treated groups. A significant increase in latency and a decrease in duration indicate potential anticonvulsant activity.
| Group | Dose (mg/kg) | Latency to First Jerk (s) | Latency to Clonic-Tonic Seizure (s) | Seizure Duration (s) | Mortality (%) |
| Vehicle Control | - | ||||
| Test Compound | |||||
| Test Compound | |||||
| Positive Control |
PART 2: Animal Models for Evaluating PHD Inhibition
The stabilization of HIF-1α via PHD inhibition has therapeutic implications in a range of diseases characterized by metabolic dysregulation or ischemia.
Model for Metabolic Disease and Diabetic Nephropathy: The db/db Mouse Model
Rationale: The db/db mouse is a genetic model of type 2 diabetes, obesity, and diabetic nephropathy. These mice exhibit hyperglycemia, insulin resistance, and progressive kidney damage, making them an excellent model to test the therapeutic effects of PHD inhibitors on metabolic parameters and renal function.[7]
Protocol: Long-term Treatment in db/db Mice
-
Animal Selection: Male db/db mice and their non-diabetic db/m littermates (as controls) at 8 weeks of age.
-
Acclimatization and Baseline Measurements: Acclimatize the animals for one week. Collect baseline measurements of body weight, blood glucose, and urine albumin-to-creatinine ratio (UACR).
-
Drug Administration: Administer 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid mixed in the chow or via daily oral gavage for a period of 8-12 weeks.
-
Monitoring:
-
Weekly: Monitor body weight and food intake.
-
Bi-weekly: Measure non-fasting blood glucose levels.
-
Monthly: Collect 24-hour urine samples to measure UACR.
-
-
Terminal Procedures: At the end of the treatment period, perform the following:
-
Glucose and Insulin Tolerance Tests (GTT and ITT): To assess glucose metabolism and insulin sensitivity.
-
Blood Collection: Collect blood for measurement of plasma insulin, lipids (cholesterol, triglycerides), and kidney function markers (BUN, creatinine).
-
Tissue Harvesting: Euthanize the animals and harvest kidneys for histological analysis (e.g., H&E, PAS staining for glomerular injury) and molecular analysis (e.g., qPCR or Western blot for HIF-1α target genes like VEGF, EPO).
-
| Parameter | db/m Control | db/db + Vehicle | db/db + Test Compound |
| Body Weight (g) | |||
| Blood Glucose (mg/dL) | |||
| UACR (µg/mg) | |||
| Plasma Insulin (ng/mL) | |||
| Glomerular Mesangial Expansion |
Model for Wound Healing: The Full-Thickness Excisional Wound Model in Diabetic Mice
Rationale: Diabetic patients often suffer from impaired wound healing, a process in which hypoxia and angiogenesis play critical roles. Stabilizing HIF-1α with a PHD inhibitor can potentially improve healing by promoting neovascularization and granulation tissue formation.[7]
Protocol: Excisional Wounding in db/db Mice
-
Animal Selection: Male db/db mice (8-10 weeks old).
-
Wounding Procedure:
-
Anesthetize the mice and shave the dorsal back.
-
Create two full-thickness excisional wounds (e.g., 6 mm diameter) on the back of each mouse using a sterile biopsy punch.
-
-
Drug Administration: Apply 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid topically as a hydrogel or cream formulation directly to the wounds daily. A vehicle-only group serves as the control.
-
Wound Closure Analysis:
-
Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, 14).
-
Measure the wound area using image analysis software and calculate the percentage of wound closure relative to the initial wound size.
-
-
Histological and Molecular Analysis:
-
At selected time points, euthanize a subset of animals and excise the entire wound, including the surrounding skin.
-
Process the tissue for histological analysis (H&E staining) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.
-
Perform immunohistochemistry to quantify angiogenesis (e.g., staining for CD31).
-
Homogenize wound tissue for Western blot analysis to confirm HIF-1α stabilization and upregulation of its target genes.
-
| Time Point | Vehicle Control (% Closure) | Test Compound (% Closure) |
| Day 3 | ||
| Day 7 | ||
| Day 10 | ||
| Day 14 |
Pharmacokinetic and Toxicological Considerations
Prior to efficacy studies, it is crucial to perform pharmacokinetic (PK) and preliminary toxicology studies.
Pharmacokinetic Studies
A basic PK study in rodents (e.g., Sprague-Dawley rats) is necessary to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[8]
Protocol: Single-Dose PK in Rats
-
Animal Selection: Male Sprague-Dawley rats with jugular vein cannulation.
-
Drug Administration: Administer a single dose of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid via i.v. and oral routes to different groups of animals.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.
-
Plasma Analysis: Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
Preliminary Toxicology
An acute toxicity study in rodents can help determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.
Protocol: Acute Toxicity Study in Mice
-
Animal Selection: Male and female Swiss albino mice.
-
Dose Escalation: Administer single, escalating doses of the compound to different groups of mice.
-
Observation: Closely monitor the animals for 14 days for any signs of toxicity, including changes in behavior, body weight, and mortality.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs for histopathological examination.
Visualization of Key Pathways and Workflows
Caption: Preclinical In Vivo Testing Workflow.
Conclusion
The preclinical evaluation of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid requires a systematic, hypothesis-driven approach. The dual potential mechanisms of NMDA receptor antagonism and PHD inhibition necessitate the use of distinct and highly specific animal models. The protocols outlined in this guide provide a robust starting point for researchers to elucidate the in vivo efficacy and therapeutic potential of this compound. Careful experimental design, adherence to ethical guidelines for animal research, and rigorous data analysis are paramount to successfully navigating the path from a promising chemical entity to a potential therapeutic agent.
References
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Sugahara, M., et al. (2020). Prolyl Hydroxylase Domain Inhibitor Protects against Metabolic Disorders and Associated Kidney Disease in Obese Type 2 Diabetic Mice. Journal of the American Society of Nephrology, 31(3), 560-577. Available from: [Link]
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Botusan, I. R., et al. (2008). Stabilization of HIF-1α is critical to improve wound healing in diabetic mice. Proceedings of the National Academy of Sciences, 105(49), 19426-19431. Available from: [Link]
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Sugahara, M., et al. (2020). Prolyl Hydroxylase Domain Inhibitor Protects against Metabolic Disorders and Associated Kidney Disease in Obese Type 2 Diabetic Mice. Journal of the American Society of Nephrology, 31(3), 560-577. Available from: [Link]
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Dubrovska, A., et al. (2017). Stabilization of HIF-1α and HIF-2α, up-regulation of MYCC and accumulation of stabilized p53 constitute hallmarks of CNS-PNET animal model. Oncotarget, 8(26), 41961-41975. Available from: [Link]
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Safran, M., et al. (2006). Mouse model for noninvasive imaging of HIF prolyl hydroxylase activity: assessment of an oral agent that stimulates erythropoietin production. Proceedings of the National Academy of Sciences, 103(1), 105-110. Available from: [Link]
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Zhang, Y., et al. (2021). Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. Frontiers in Pharmacology, 12, 782010. Available from: [Link]
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Elks, P. M., et al. (2020). Hif-1alpha stabilisation is protective against infection in zebrafish comorbid models. The FEBS Journal, 287(18), 3925-3943. Available from: [Link]
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Olivares-González, L., et al. (2018). HIF-1α stabilization reduces retinal degeneration in a mouse model of retinitis pigmentosa. The FASEB Journal, 32(5), 2438-2451. Available from: [Link]
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Application Notes and Protocols for 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid in Neurological Disorder Research
For: Researchers, scientists, and drug development professionals in neuroscience.
Introduction: A Novel Scaffold for Targeting Excitotoxicity in Neurological Disorders
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid is a heterocyclic compound featuring a piperidine ring linked to a pyridine moiety via an amide bond. This structural motif has garnered significant interest in medicinal chemistry due to its potential to interact with key targets in the central nervous system (CNS). Notably, derivatives of piperidine-2-carboxylic acid have been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a crucial player in synaptic plasticity and memory, becomes a key mediator of neuronal damage through a process known as excitotoxicity when overactivated by the neurotransmitter glutamate. This phenomenon is a common pathological hallmark in a range of acute and chronic neurological disorders, including cerebral ischemia (stroke), traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Huntington's disease.
The pyridine-3-carbonyl moiety, derived from nicotinic acid (a form of vitamin B3), introduces unique electronic and steric properties that can modulate the pharmacological activity of the parent piperidine-2-carboxylic acid structure. This guide provides a comprehensive overview of the potential applications of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid in neurological disorder research, detailing its proposed mechanism of action and providing robust protocols for its synthesis, in vitro characterization, and in vivo evaluation.
Proposed Mechanism of Action: Modulation of NMDA Receptor-Mediated Signaling
The primary hypothesized mechanism of action for 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid in the context of neurological disorders is the antagonism of the NMDA receptor. Overstimulation of this receptor leads to an excessive influx of calcium ions (Ca²⁺) into neurons, triggering a cascade of neurotoxic events. These include the activation of proteases and lipases, the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptotic and necrotic cell death. By acting as an antagonist, 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid is proposed to block the ion channel of the NMDA receptor, thereby attenuating the detrimental downstream signaling pathways initiated by excessive glutamate.
Figure 1: Proposed mechanism of action of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid.
Protocol 1: Synthesis of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid
This protocol describes a two-step synthesis involving the preparation of nicotinoyl chloride followed by its reaction with piperidine-2-carboxylic acid.
Step 1: Synthesis of Nicotinoyl Chloride Hydrochloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nicotinic acid (1 equivalent).
-
Addition of Thionyl Chloride: Under a fume hood, slowly add an excess of thionyl chloride (SOCl₂) (e.g., 3-5 equivalents).
-
Reflux: Heat the mixture to reflux (approximately 79 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
-
Isolation: The resulting solid, nicotinoyl chloride hydrochloride, can be used in the next step without further purification.
Step 2: N-acylation of Piperidine-2-carboxylic Acid
-
Dissolution of Amine: In a separate flask, dissolve piperidine-2-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2-3 equivalents), to the solution to neutralize the HCl that will be generated and to deprotonate the piperidine nitrogen.
-
Acylation: Cool the solution in an ice bath. Slowly add a solution of nicotinoyl chloride hydrochloride (1-1.2 equivalents) in the same solvent to the piperidine-2-carboxylic acid solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction with water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a mild acid (e.g., 1N HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization to yield 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid.
Figure 2: Synthetic workflow for 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid.
Protocol 2: In Vitro Neuroprotection Assay against NMDA-Induced Excitotoxicity
This protocol utilizes primary cortical neurons to assess the neuroprotective effects of the test compound against NMDA-induced cell death using the MTT and LDH assays.
1. Primary Cortical Neuron Culture:
-
Isolate cortical neurons from embryonic day 18 (E18) rat or mouse pups following established protocols.
-
Plate the neurons on poly-D-lysine coated 96-well plates at a suitable density (e.g., 1 x 10⁵ cells/well).
-
Culture the neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin for 7-10 days to allow for maturation.
2. Compound Treatment and NMDA Exposure:
-
Prepare stock solutions of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium.
-
Pre-treat the mature cortical neurons with various concentrations of the test compound for a specified duration (e.g., 1-24 hours).
-
Induce excitotoxicity by exposing the neurons to a neurotoxic concentration of NMDA (e.g., 50-100 µM) and a co-agonist like glycine (e.g., 10 µM) for a short period (e.g., 15-30 minutes) in a magnesium-free buffer.
-
Remove the NMDA-containing medium and replace it with fresh, conditioned culture medium containing the test compound.
-
Incubate the plates for 24 hours.
3. Assessment of Cell Viability:
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
-
-
LDH Assay:
-
Collect the cell culture supernatant from each well.
-
Measure the activity of lactate dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Lysis of control wells will provide the maximum LDH release.
-
Calculate the percentage of cytotoxicity based on the LDH released in treated wells relative to the maximum release.
-
Protocol 3: In Vivo Evaluation in a Rat Model of Focal Cerebral Ischemia
This protocol outlines the middle cerebral artery occlusion (MCAO) model in rats to assess the neuroprotective efficacy of the compound in vivo.
1. Animal Model:
-
Use adult male Sprague-Dawley or Wistar rats (250-300 g).
-
Acclimatize the animals for at least one week before surgery.
-
All procedures should be approved by the institutional animal care and use committee.
2. Middle Cerebral Artery Occlusion (MCAO) Surgery:
-
Anesthetize the rat with a suitable anesthetic (e.g., isoflurane).
-
Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament suture with a rounded tip into the ICA via the ECA stump and advance it until it blocks the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 60-90 minutes), withdraw the suture to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
3. Compound Administration:
-
Administer 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid at various doses via a suitable route (e.g., intraperitoneal or intravenous injection) at a specific time point relative to the ischemic insult (e.g., before, during, or after MCAO).
4. Assessment of Neurological Deficit and Infarct Volume:
-
Neurological Scoring: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
-
Infarct Volume Measurement:
-
After neurological scoring, euthanize the animals and perfuse the brains.
-
Remove the brains and section them coronally.
-
Stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue pale.
-
Quantify the infarct volume using image analysis software.
-
Data Presentation: Efficacy of Piperidine-2-Carboxylic Acid Derivatives
The following table summarizes representative data for piperidine-2-carboxylic acid derivatives as NMDA receptor antagonists, providing a benchmark for evaluating 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid.
| Derivative | In Vitro Assay | IC₅₀ (nM) | In Vivo Model | Efficacy |
| cis-4-(phosphonomethyl)piperidine-2-carboxylic acid | [³H]CPP Binding | 95 | NMDA-induced lethality (mice) | MED = 10 mg/kg (ip) |
| cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid | [³H]CPP Binding | 120 | NMDA-induced lethality (mice) | MED = 40 mg/kg (ip) |
IC₅₀: Half-maximal inhibitory concentration. MED: Minimum effective dose.
Conclusion and Future Directions
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid represents a promising scaffold for the development of novel neuroprotective agents targeting NMDA receptor-mediated excitotoxicity. The protocols outlined in this guide provide a robust framework for its synthesis, in vitro characterization, and in vivo evaluation. Further studies should focus on optimizing the structure to enhance potency and selectivity, as well as a thorough investigation of its pharmacokinetic and pharmacodynamic properties. The ultimate goal is to translate these preclinical findings into effective therapies for a range of devastating neurological disorders.
References
-
Creative Bioarray. Animal Models of Neurodegenerative Diseases. Available from: [Link]
-
Dawson, T. M., & Golde, T. E. (2018). Animal models of neurodegenerative diseases. Nature Neuroscience, 21(10), 1370–1379. Available from: [Link]
-
InnoSer. In vitro neurology assays. Available from: [Link]
-
Orbe, J., et al. (2017). Inclusion criteria update for the rat intraluminal ischaemic model for preclinical studies. Disease Models & Mechanisms, 10(7), 899-906. Available from: [Link]
-
Chung, J. M., et al. (2023). Protocol for establishing a global ischemia model using a 4-vessel occlusion in rats. STAR Protocols, 4(4), 102633. Available from: [Link]
-
Hardingham, G. E., & Bading, H. (2010). Coupling of the NMDA receptor to neuroprotective and neurodestructive events. Physiology, 25(1), 44-54. Available from: [Link]
-
Leeson, P. D., et al. (1991). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of Medicinal Chemistry, 34(4), 1243-1252. Available from: [Link]
-
PrepChem. Synthesis of nicotinoyl chloride. Available from: [Link]
-
PrepChem. Synthesis of nicotinoyl chloride hydrochloride. Available from: [Link]
-
Gore, R. P., et al. (2011). N-acylation in non-aqueous and aqueous medium: A review. Der Pharma Chemica, 3(3), 409-421. Available from: [Link]
-
Kromer, L., et al. (2017). Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures. Bio-protocol, 7(11), e2308. Available from: [Link]
-
Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400. Available from: [Link]
-
Gerwe, B., et al. (2009). N-methyl-D-aspartate (NMDA) Receptor NR2 Subunit Selectivity of a Series of Novel piperazine-2,3-dicarboxylate Derivatives: Preferential Blockade of Extrasynaptic NMDA Receptors in the Rat Hippocampal CA3-CA1 Synapse. Journal of Pharmacology and Experimental Therapeutics, 331(2), 618-626. Available from: [Link]
Application Notes & Protocols: Radiolabeling of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid for PET Imaging
Abstract
This document provides a comprehensive guide for the radiolabeling of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid, a molecule of interest for Positron Emission Tomography (PET) imaging, potentially for studying targets involving nicotinic acid recognition or transport. We present detailed protocols for both Carbon-11 and Fluorine-18 labeling strategies, leveraging established radiochemistry principles for pyridine-containing compounds. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies for radiosynthesis, purification, and quality control, alongside the scientific rationale for key experimental choices.
Introduction: Scientific & Clinical Rationale
Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging technique that allows for the in vivo quantification of physiological and biochemical processes.[1][2] The utility of PET is critically dependent on the development of specific radiotracers that engage with biological targets of interest.[3] 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid, an analogue of nicotinic acid, presents a valuable scaffold for developing PET tracers. Depending on its biological target, such a tracer could be instrumental in studying metabolic pathways, receptor densities, or enzyme activities associated with various pathologies, including neurological disorders and cancers.
The choice of radionuclide is a critical consideration in PET tracer development. Carbon-11 (t½ ≈ 20.4 min) allows for multiple PET scans in a single day and is ideal for tracking rapid biological processes.[2][4] Its introduction often preserves the parent molecule's pharmacology. Fluorine-18 (t½ ≈ 109.8 min) offers logistical advantages due to its longer half-life, enabling more complex radiosyntheses and distribution to satellite PET centers.[1][5][6]
This guide details two robust methods for radiolabeling 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid:
-
[¹¹C]Carboxylation: A direct labeling approach utilizing [¹¹C]CO₂ to introduce the positron-emitting isotope into the carboxylic acid moiety of the piperidine ring.
-
[¹⁸F]Fluorination: A nucleophilic aromatic substitution (SₙAr) on the pyridine ring, a well-established method for labeling pyridine-containing radiotracers.[1][7]
We will provide a thorough examination of precursor synthesis, automated radiosynthesis, and rigorous quality control procedures essential for preclinical and potential clinical applications.[4][8]
Precursor Synthesis Strategies
The success of any radiolabeling procedure hinges on the availability of a suitable precursor. Below are proposed synthetic schemes for the precursors required for both ¹¹C and ¹⁸F labeling.
Precursor for [¹¹C]Carboxylation: 1-(Pyridine-3-carbonyl)piperidine-2-boronic acid pinacol ester
For the introduction of a [¹¹C]carboxyl group, a boronic acid pinacol ester precursor is proposed. This strategy is based on the successful copper-mediated ¹¹C-carboxylation of various aryl and vinyl boronic esters.
Diagram: Synthesis of [¹¹C]Carboxylation Precursor
Caption: Proposed synthetic route for the boronic ester precursor.
Precursor for [¹⁸F]Fluorination: 1-((2-Nitro/Trimethylammonium)-Pyridine-3-carbonyl)piperidine-2-carboxylic acid tert-butyl ester
For [¹⁸F]fluorination via nucleophilic aromatic substitution, a precursor with a good leaving group at the 2-position of the pyridine ring is required. A nitro group or a trimethylammonium salt are excellent choices for activating the ring towards nucleophilic attack by [¹⁸F]fluoride.[7] The carboxylic acid is protected as a tert-butyl ester to prevent side reactions.
Diagram: Synthesis of [¹⁸F]Fluorination Precursor
Caption: Automated workflow for the synthesis of [¹¹C]PCCA.
3.1.3. Detailed Synthesis Steps
-
[¹¹C]CO₂ Trapping: Trap cyclotron-produced [¹¹C]CO₂ on a molecular sieve trap.
-
Reaction Setup: In the reaction vessel of the synthesis module, pre-load the boronic ester precursor (~2-3 mg), CuI, KF, and K₂₂₂. Add anhydrous DMF (~0.3 mL).
-
[¹¹C]CO₂ Delivery: Release the trapped [¹¹C]CO₂ and deliver it to the reaction vessel containing the precursor mixture.
-
Carboxylation: Add TMEDA. Heat the reaction mixture at 110°C for 5 minutes.
-
Purification:
-
Cool the reaction mixture and dilute with HPLC mobile phase.
-
Inject the crude product onto a semi-preparative HPLC column (e.g., C18, 10 µm, 250 x 10 mm).
-
Elute with a suitable gradient (e.g., 20-60% acetonitrile in water with 0.1% TFA).
-
Collect the radioactive peak corresponding to the product.
-
-
Formulation:
-
Dilute the collected HPLC fraction with sterile water.
-
Trap the product on a C18 SPE cartridge.
-
Wash the cartridge with sterile water to remove residual HPLC solvents.
-
Elute the final product with a small volume of ethanol and dilute with sterile saline.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Protocol 2: [¹⁸F]1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid ([¹⁸F]PCCA)
This protocol utilizes nucleophilic heteroaromatic substitution, a highly efficient method for radiofluorination of pyridines. [6][7] 3.2.1. Materials and Reagents
-
[¹⁸F]Fluoride in [¹⁸O]H₂O from a cyclotron.
-
Precursor: 1-((2-Nitro)-Pyridine-3-carbonyl)piperidine-2-carboxylic acid tert-butyl ester.
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile, anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Hydrochloric acid (HCl) for deprotection
-
HPLC and SPE materials as listed in 3.1.1.
3.2.2. Automated Radiosynthesis Workflow
Diagram: [¹⁸F]Fluorination Workflow
Sources
- 1. [18F]fluoropyridines: From conventional radiotracers to the labeling of macromolecules such as proteins and oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fully Automated Radiosynthesis of [11C]Guanidines for Cardiac PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in PET Imaging of α7 Nicotinic Receptors: From Radioligand Development to CNS Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during this specific amide coupling reaction. Our goal is to provide actionable, in-depth troubleshooting advice to help you improve your reaction yields and final product purity.
Synthesis Overview: The Amide Coupling Challenge
The synthesis of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid is fundamentally an amide bond formation between the nitrogen of the piperidine ring and the carbonyl carbon of pyridine-3-carboxylic acid (nicotinic acid). While straightforward in principle, the reaction's success is highly sensitive to the chosen methodology, reaction conditions, and the nature of the starting materials. The presence of multiple functional groups—two carboxylic acids and two nitrogen atoms of varying basicity—presents unique challenges that can lead to low yields if not properly managed.
The most common and industrially relevant approach involves the acylation of piperidine-2-carboxylic acid with an activated form of nicotinic acid. This guide will focus on troubleshooting two primary pathways: the use of nicotinoyl chloride under Schotten-Baumann conditions and the direct coupling using modern amide coupling reagents.
Technical Support Center: Purification of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid
Welcome to the technical support guide for the purification of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid. This document provides in-depth, experience-based guidance for researchers, chemists, and drug development professionals encountering challenges in isolating this compound. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Section 1: Understanding the Molecule and Common Impurities
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid, an N-acyl derivative of the amino acid pipecolic acid, possesses a unique amphoteric and zwitterionic character. It contains both a basic pyridine nitrogen and an acidic carboxylic acid group. This dual nature is the key to its purification.
The most common synthesis involves the acylation of piperidine-2-carboxylic acid with an activated nicotinic acid derivative (e.g., nicotinoyl chloride) under basic conditions. This route can generate a predictable set of byproducts.
Table 1: Physicochemical Properties & Common Synthesis Byproducts
| Parameter/Impurity | Chemical Nature & Properties | Rationale for Formation/Relevance |
| Target Compound | Amphoteric/Zwitterionic. Contains a carboxylic acid (pKa ~2-4) and a pyridine nitrogen (pKa ~5). | Its solubility is highly pH-dependent, being soluble in acidic and basic aqueous solutions but poorly soluble near its isoelectric point (pI). |
| Piperidine-2-carboxylic acid | Starting material. A basic amino acid, highly soluble in water. | Incomplete reaction leads to its presence in the crude product. |
| Nicotinic Acid | Starting material (if using coupling agents) or hydrolysis product of nicotinoyl chloride. Acidic. | Unreacted starting material or byproduct from exposure of the acyl chloride to water. |
| Neutral Byproducts | E.g., over-acylated products or byproducts from coupling agents (like DCU if DCC is used). | Can arise from side reactions or the reagents used in amide bond formation. |
| Inorganic Salts | E.g., Triethylamine hydrochloride (Et₃N·HCl), Sodium Chloride (NaCl). | Formed during the reaction (from the base used to scavenge HCl) and aqueous workup steps. |
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction crude is a sticky oil and won't solidify. How can I isolate my product?
A1: This is a classic problem when residual solvents or impurities act as a "eutectic" mixture, depressing the melting/solidification point.
-
Trituration: First, try concentrating the oil under high vacuum to remove all volatile solvents. Then, add a non-polar solvent in which your product is insoluble but the oily impurities are soluble (e.g., diethyl ether, hexane, or a mixture). Vigorously stir or sonicate the mixture. This should cause your polar product to precipitate as a solid, which can then be filtered.
-
pH-Controlled Precipitation: The most robust method for this molecule is to leverage its amphoteric nature. Dissolve the crude oil in a dilute aqueous base (e.g., 1M NaOH). This deprotonates the carboxylic acid, forming a water-soluble sodium salt. Wash this aqueous solution with an organic solvent like ethyl acetate or dichloromethane (DCM) to remove any neutral, non-polar impurities.[1][2] Then, cool the aqueous layer in an ice bath and slowly add acid (e.g., 1M HCl) to adjust the pH to the isoelectric point (pI), likely between pH 3-5. At its pI, the compound is least soluble and should precipitate as a pure solid.[1][3]
Q2: My NMR spectrum shows unreacted piperidine-2-carboxylic acid. What is the most efficient removal method?
A2: An acid-base extraction is highly effective here.[1][2][4] Because your target product has a basic pyridine handle and an acidic carboxylic acid, while the starting material has a more basic secondary amine and an acidic carboxylic acid, a careful pH adjustment can separate them. A simple aqueous wash at a neutral or slightly basic pH may not be sufficient. The best approach is the full acid-base workup described in A1 and detailed in the protocol below. The starting material, being more polar and water-soluble, will tend to remain in the aqueous phase during the extraction of neutral impurities and can be further separated during the critical precipitation step.
Q3: I'm attempting silica gel flash chromatography, but my product is either stuck at the origin or smearing down the column. What's happening?
A3: This is a common issue with highly polar, zwitterionic compounds on silica gel.[5][6] The acidic silanol groups on the silica surface can strongly and irreversibly bind to the basic pyridine moiety, while the polar carboxylic acid also interacts strongly.
-
Mobile Phase Modification: To suppress this interaction, you must add a modifier to your eluent.[5] Adding 0.5-2% acetic acid or formic acid to your mobile phase (e.g., Dichloromethane/Methanol) will protonate the pyridine nitrogen, reducing its interaction with the silica and leading to much better peak shapes.
-
Consider Reverse-Phase (C18): Often, a better choice for such polar compounds is reverse-phase chromatography.[6][7] The compound will be eluted with a gradient of water and an organic solvent like acetonitrile or methanol. Again, adding an acidic modifier (0.1% trifluoroacetic acid or formic acid) to the mobile phase is crucial to ensure sharp peaks by keeping the carboxylic acid protonated.[8]
Section 3: Detailed Troubleshooting Guides & Protocols
Method 1: Purification by pH-Controlled Precipitation
This is the most effective and scalable method for initial bulk purification. It exploits the dramatic change in the compound's water solubility with pH.
Causality: At low pH (<2), the pyridine is protonated (R-PyH⁺) and the carboxylic acid is neutral (R-COOH), making the molecule a water-soluble cation. At high pH (>7), the carboxylic acid is deprotonated (R-COO⁻) and the pyridine is neutral (R-Py), making it a water-soluble anion.[1][3] Near the isoelectric point (pI), the molecule exists as a neutral zwitterion (R-Py⁺-COO⁻), which has minimal water solubility and precipitates.
Caption: Workflow for purification via pH-controlled precipitation.
Step-by-Step Protocol:
-
Dissolve the crude reaction mixture in 1M aqueous sodium hydroxide (approx. 10 mL per gram of crude). Stir until all solids are dissolved.
-
Transfer the solution to a separatory funnel and extract twice with an equal volume of ethyl acetate or dichloromethane to remove non-polar, neutral byproducts. Discard the organic layers.[2]
-
Place the aqueous layer in a beaker and cool in an ice-water bath with stirring.
-
Slowly add 1M hydrochloric acid dropwise. Monitor the pH with pH paper or a meter. You will see the product begin to precipitate as a white or off-white solid.
-
Continue adding acid until the pH is approximately 3-4 (or until precipitation appears maximal). Adding too much acid will re-dissolve the product by protonating the pyridine.
-
Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.[9]
-
Collect the solid by vacuum filtration using a Büchner funnel.[10]
-
Wash the filter cake sequentially with cold water and then with a small amount of cold diethyl ether to aid in drying.
-
Dry the purified solid under high vacuum.
Troubleshooting this Method:
| Problem | Probable Cause | Solution |
| Product "oils out" instead of precipitating | The concentration is too high, or cooling is too rapid. Residual organic solvent may be present. | Dilute the aqueous solution with more water before acidification. Ensure acidification is done slowly and with efficient stirring in an ice bath. If it still oils out, extract the acidified mixture with ethyl acetate, dry the organic layer with Na₂SO₄, and concentrate to obtain the solid. |
| Low Recovery | The pH was not optimized (overshot the pI), or the product has some water solubility. | Check the pH of the filtrate; if it's too low (<2), adjust back towards the pI. To recover dissolved product, saturate the filtrate with NaCl and extract several times with ethyl acetate or a more polar solvent like n-butanol. |
| Product is still impure | Incomplete extraction of neutral impurities. Co-precipitation of acidic impurities like nicotinic acid. | Perform an additional extraction with ethyl acetate in step 2. Ensure the pH in step 1 is sufficiently high (>8) to deprotonate all carboxylic acids. Nicotinic acid is generally more water-soluble and may remain in the filtrate. |
Method 2: Purification by Chromatography
When pH precipitation is insufficient, chromatography is the next step. The choice between normal and reverse-phase is critical.
Caption: Decision tree for selecting a chromatography method.
Protocol: Reverse-Phase Flash Chromatography (C18 Silica) This is often the most reliable chromatographic method for this type of molecule.
-
Column: C18-functionalized silica gel.
-
Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent like methanol or DMSO, then dilute with water.
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (or TFA).
-
Solvent B: Acetonitrile (or Methanol) + 0.1% Formic Acid (or TFA).
-
-
Elution: Start with a low percentage of Solvent B (e.g., 5-10%) and run a linear gradient to a higher percentage (e.g., 50-70%) over 10-20 column volumes. The product, being polar, will elute at a relatively low concentration of the organic solvent.
-
Analysis: Collect fractions and analyze by TLC (using a reverse-phase plate) or LCMS to locate the pure product.
-
Isolation: Combine the pure fractions and remove the solvent via rotary evaporation. Note that removing all water may require lyophilization (freeze-drying).
Troubleshooting Chromatography:
| Problem | Probable Cause | Solution |
| Poor Separation / Overlapping Peaks (RP-C18) | Gradient is too steep. Inappropriate solvent. | Flatten the gradient around the region where the product elutes (e.g., run a shallow 10-25% B gradient over 20 CV). Try methanol as Solvent B instead of acetonitrile, as it has different selectivity. |
| No Retention / Elutes in Void (RP-C18) | Compound is too polar for C18. | This is unlikely for this molecule but possible for smaller, more polar byproducts. Consider using a polar-embedded C18 column or switching to HILIC (Hydrophilic Interaction Liquid Chromatography).[11][12][13] |
| Severe Peak Tailing (Normal Phase) | Strong interaction between the basic pyridine and acidic silica. | As mentioned in the FAQ, add 0.5-2% acetic or formic acid to the mobile phase (e.g., 90:10:1 DCM/MeOH/AcOH). This is non-negotiable for good chromatography on silica.[5] |
Section 4: Purity Verification
After purification, it is essential to confirm the identity and purity of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid.
-
¹H NMR Spectroscopy: This is the primary method for structural confirmation. Ensure the integration of the pyridine and piperidine protons matches the expected structure and that signals from starting materials are absent.
-
LCMS (Liquid Chromatography-Mass Spectrometry): Use this to confirm the molecular weight and assess purity. A typical method would use a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.
-
Melting Point: A sharp melting point is a good indicator of high purity.[14]
References
-
University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
-
Chromatography Forum. (2006, July 19). zwitterionic compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Teledyne ISCO. (2022, December 8). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
- Li, Y., et al. (2011). Development and evaluation of new zwitterionic hydrophilic interaction liquid chromatography stationary phases based on 3-P,P-diphenylphosphonium-propylsulfonate.
- Liu, X., et al. (2020). Preparation and comparison of three zwitterionic stationary phases for hydrophilic interaction liquid chromatography.
Sources
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- 6. biotage.com [biotage.com]
- 7. zwitterionic compounds - Chromatography Forum [chromforum.org]
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- 11. Development and evaluation of new zwitterionic hydrophilic interaction liquid chromatography stationary phases based on 3-P,P-diphenylphosphonium-propylsulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. Preparation and comparison of three zwitterionic stationary phases for hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Technical Support Center: Stability of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid in Solution
Welcome to the technical support center for 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments.
Introduction
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid is a heterocyclic compound featuring a pyridine ring linked to a piperidine-2-carboxylic acid moiety via an amide bond.[1][2] The stability of this molecule in solution is critical for its handling, storage, and application in various experimental settings. Degradation can lead to the formation of impurities, loss of biological activity, and unreliable experimental results. This guide will address the key factors influencing its stability and provide actionable solutions to common challenges.
The primary points of potential instability in this molecule are the amide bond, susceptible to hydrolysis, and the pyridine and piperidine rings, which can undergo oxidation or other degradation pathways. Factors such as pH, temperature, light, and the solvent system can significantly impact the rate and nature of degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when working with 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid in solution.
Q1: My compound seems to be degrading in aqueous solution over time. What is the likely cause?
A1: Amide Bond Hydrolysis. The most probable cause of degradation in aqueous solution is the hydrolysis of the amide bond connecting the pyridine and piperidine rings.[3] This reaction breaks the molecule into nicotinic acid (pyridine-3-carboxylic acid) and piperidine-2-carboxylic acid.
-
Causality: The amide bond, while relatively stable, can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions.[3][4] In acidic solutions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5] Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon.
-
Troubleshooting:
-
pH Control: Maintain the pH of your solution as close to neutral (pH 7) as possible. The pyridine nitrogen has basic properties, and the carboxylic acid is acidic, so the compound itself can influence the pH of unbuffered solutions.[6] Using a suitable buffer system (e.g., phosphate-buffered saline, PBS) is highly recommended.
-
Temperature: Store solutions at low temperatures (2-8 °C) to slow down the rate of hydrolysis.[7] For long-term storage, consider freezing aliquots at -20 °C or -80 °C.
-
Solvent Choice: If your experimental protocol allows, consider using a non-aqueous or a mixed aqueous-organic solvent system to reduce the concentration of water available for hydrolysis.
-
Q2: I've observed the appearance of new peaks in my HPLC analysis after storing the compound in solution. What could these be?
A2: Degradation Products. The new peaks are likely degradation products. Besides the primary hydrolysis products mentioned in A1, other degradation pathways could be at play depending on the storage conditions.
-
Potential Degradation Pathways:
-
Hydrolysis: As discussed, leading to nicotinic acid and piperidine-2-carboxylic acid.
-
Oxidation: The piperidine ring can be susceptible to oxidation, potentially leading to the formation of various oxidized species.[8]
-
Photodegradation: Pyridine derivatives can be sensitive to light, especially UV light, which can lead to complex photochemical reactions.[9][10][11]
-
-
Troubleshooting & Identification:
-
Protect from Light: Store solutions in amber vials or protect them from light to minimize photodegradation.[7]
-
Inert Atmosphere: For sensitive applications, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Analytical Characterization: Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the new peaks, which can help in elucidating their structures and confirming the degradation pathway.
-
Q3: What is the optimal pH range for storing solutions of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid?
A3: Near-Neutral pH. The optimal pH for stability is generally near neutral (pH 6-8).
-
Scientific Rationale:
-
Acidic Conditions (pH < 6): In acidic solutions, the rate of amide hydrolysis is accelerated due to the protonation of the carbonyl oxygen.[5] The pyridine nitrogen can also be protonated, which may influence the electronic properties of the molecule.[6]
-
Alkaline Conditions (pH > 8): In basic solutions, the amide bond is susceptible to nucleophilic attack by hydroxide ions, leading to hydrolysis.[4]
-
-
Recommendations:
-
Use a buffer system to maintain a stable pH.
-
If the compound needs to be in an acidic or basic solution for an experiment, prepare the solution fresh and use it immediately. Minimize the time the compound is exposed to non-optimal pH conditions.
-
Q4: How does temperature affect the stability of the compound in solution?
A4: Higher Temperatures Accelerate Degradation. As with most chemical reactions, the rate of degradation of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid increases with temperature.
-
Impact of Temperature:
-
Increased Reaction Rates: Higher temperatures provide more kinetic energy to the molecules, increasing the frequency and energy of collisions, which accelerates the rate of hydrolysis and other degradation reactions.[7]
-
Thermal Decomposition: At very high temperatures, the molecule can undergo thermal decomposition, breaking down into various smaller molecules.[12][13]
-
-
Storage Recommendations:
-
Short-term (days): Store solutions at 2-8 °C.
-
Long-term (weeks to months): Aliquot and store at -20 °C or -80 °C. Avoid repeated freeze-thaw cycles, as this can also promote degradation.
-
Experimental Protocols
To assist in your investigations, here are detailed protocols for assessing the stability of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid.
Protocol 1: pH-Dependent Stability Study
This protocol outlines a method to evaluate the stability of the compound at different pH values.
Materials:
-
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid
-
Buffers: pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), pH 9 (e.g., borate buffer)
-
HPLC-grade water and acetonitrile
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO or methanol) where it is known to be stable.
-
Working Solution Preparation: Dilute the stock solution into each of the pH buffers to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each working solution into the HPLC to determine the initial peak area of the parent compound.
-
Incubation: Store the remaining working solutions at a constant temperature (e.g., 25 °C or 40 °C) and protect from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and analyze by HPLC.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time for each pH.
Data Presentation:
| Time (hours) | % Remaining (pH 4) | % Remaining (pH 7) | % Remaining (pH 9) |
| 0 | 100 | 100 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 |
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.
Materials:
-
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
UV lamp (e.g., 254 nm)
-
Heating block or oven
-
HPLC-MS system
Procedure:
-
Sample Preparation: Prepare separate solutions of the compound in a suitable solvent (e.g., water:acetonitrile 1:1).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Photodegradation: Expose the solution to UV light for 24 hours.
-
Thermal Degradation: Heat the solution at 80 °C for 24 hours.
-
-
Analysis: Analyze the stressed samples by HPLC-MS to separate and identify the degradation products by their mass-to-charge ratio.
Visualizing Degradation and Experimental Workflow
Potential Degradation Pathway
The following diagram illustrates the primary hydrolytic degradation pathway of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid.
Caption: Primary hydrolytic degradation pathway.
Experimental Workflow for Stability Testing
This diagram outlines the general workflow for conducting a stability study.
Caption: Workflow for a typical stability study.
Conclusion
The stability of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid in solution is a critical consideration for reliable experimental outcomes. The primary degradation pathway is amide hydrolysis, which is significantly influenced by pH and temperature. By controlling these factors and protecting solutions from light, researchers can minimize degradation and ensure the integrity of their samples. The protocols and information provided in this guide are intended to empower you to proactively address stability issues and conduct robust scientific investigations.
References
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
- Pouleau, C., et al. (2014). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Applied and Environmental Microbiology, 70(3), 1545-1551.
-
The Organic Chemistry Tutor. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. [Link]
-
Wikipedia. (2024, November 25). Pyridine. In Wikipedia. Retrieved from [Link]
- Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(8), 2178–2181.
Sources
- 1. 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid | C12H14N2O3 | CID 16228264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility problems of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid
Welcome to the technical support guide for 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid (CAS No. 67691-59-2).[1][2] This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure successful and reproducible experimental outcomes.
Understanding the Core Challenge: The Zwitterionic Nature
The primary hurdle in handling 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid is its molecular structure, which contains both a basic pyridine nitrogen and an acidic carboxylic acid group.[3] This combination confers a zwitterionic character, meaning the molecule can carry both a positive and a negative charge, resulting in a net neutral charge at its isoelectric point (pI). Zwitterions often exhibit strong intermolecular interactions (ion-pair interactions and hydrogen bonding), leading to high crystal lattice energy and, consequently, poor solubility in neutral aqueous solutions and many organic solvents.[4][5]
The solubility of this compound is therefore highly dependent on pH.[6]
-
At Low pH (Acidic): The carboxylic acid is protonated (-COOH), and the pyridine nitrogen is also protonated (N⁺-H). The molecule carries a net positive charge, which generally increases aqueous solubility.
-
At Isoelectric Point (near neutral pH): The carboxylic acid is deprotonated (-COO⁻) and the pyridine nitrogen is protonated (N⁺-H), forming a zwitterion. This is typically the point of minimum aqueous solubility .[4]
-
At High pH (Basic): The carboxylic acid is deprotonated (-COO⁻), while the pyridine nitrogen is neutral. The molecule carries a net negative charge, which also increases aqueous solubility.[7]
Caption: pH-dependent charge states and their impact on solubility.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the dissolution and use of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid.
Q1: My compound won't dissolve in standard neutral buffers like PBS (pH 7.2-7.4). What's wrong?
Answer: This is the most common issue and is expected behavior. At neutral pH, the compound exists as a zwitterion, which has minimal aqueous solubility.[4] PubChem lists the experimental solubility of the parent compound, Nipecotic acid, as poor at pH 7.4.[8] To dissolve it in an aqueous system, you must shift the pH away from its isoelectric point.
Solution:
-
Basic pH Adjustment: Add a small amount of a base like 1N NaOH dropwise to your aqueous suspension. This will deprotonate the carboxylic acid, forming a soluble anionic salt. Target a pH of 8.5-10 for initial dissolution.
-
Acidic pH Adjustment: Alternatively, add a small amount of an acid like 1N HCl to protonate the pyridine ring, forming a soluble cationic salt. Target a pH of 2-4.
Q2: I dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. Why did this happen?
Answer: This is a classic case of a compound "crashing out" of solution. While the compound may be soluble in 100% DMSO, its solubility is likely much lower in the high-water content of your final assay medium.[9][10] When you add the DMSO stock to the aqueous buffer, the solvent environment changes dramatically, and the concentration of the compound exceeds its solubility limit in that new environment, causing precipitation.[11]
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to lower the final working concentration of your compound in the assay.
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume. Perform one or more intermediate dilution steps, adding the stock solution slowly to the pre-warmed (e.g., 37°C) aqueous medium while vortexing to ensure rapid dispersion.[11][12]
-
Check Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.[12][13] If achieving your desired compound concentration requires more than 0.5% DMSO, you must explore other solubilization methods.
-
Use a Co-solvent Formulation: For challenging cases, especially for in vivo studies, a co-solvent system may be necessary. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9] Always test the vehicle for toxicity or interference in your specific assay.
Q3: Can I use sonication or heat to help dissolve the compound?
Answer: Yes, but with caution. Gentle warming (e.g., to 37-40°C) and sonication can help overcome the initial energy barrier to dissolution, particularly when preparing stock solutions in solvents like DMSO.[11] However, these are physical aids and do not change the fundamental chemical solubility. If a compound is dissolved using heat, it may precipitate out as the solution cools to room temperature. This indicates you have created a supersaturated solution, which is unstable.
Best Practice: Use sonication and gentle heat as aids, but the primary method for aqueous solubility should be pH adjustment.
Q4: What is the best way to prepare and store a high-concentration stock solution?
Answer: For long-term storage and experimental consistency, preparing an accurate, stable stock solution is critical.[14][15]
Recommended Protocol (for a 10 mM stock in DMSO):
-
Weigh out the required mass of the compound (Molecular Weight: 234.25 g/mol ).[3][16]
-
Add the appropriate volume of anhydrous, high-purity DMSO.[11] DMSO is hygroscopic (absorbs water from the air), and water contamination can decrease the solubility of compounds.[11]
-
Vortex vigorously. If needed, sonicate in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation.[12][17]
-
Store aliquots at -20°C or -80°C, protected from light. A properly stored DMSO stock should be stable for several months.[12][18]
Experimental Protocols
Protocol 1: Systematic Aqueous Solubility Assessment
This protocol helps determine the optimal pH for solubilizing the compound in an aqueous buffer.
Materials:
-
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid
-
Deionized water or buffer of choice (e.g., PBS)
-
1N NaOH and 1N HCl
-
pH meter
-
Vortex mixer and sonicator
Procedure:
-
Prepare a suspension of the compound at a concentration 10-20% higher than your target (e.g., 1.2 mM if targeting 1 mM).
-
While stirring, measure the initial pH of the suspension.
-
Basic Titration: Slowly add 1N NaOH dropwise. After each addition, vortex/sonicate briefly and visually inspect for dissolution. Record the pH at which the solution becomes clear.
-
Acidic Titration (in a separate vial): Slowly add 1N HCl dropwise to a fresh suspension. Record the pH at which the solution becomes clear.
-
Verification: Once the optimal pH for dissolution is found, prepare a fresh solution at that pH to confirm solubility and stability. Check for any precipitation after letting it sit at room temperature for 1-2 hours.
| Parameter | Description | Expected Outcome |
| Initial State | Suspension in neutral buffer (pH ~7) | Insoluble, cloudy appearance |
| Basic Adjustment | Titration with 1N NaOH | Clear solution at pH > 8.5 |
| Acidic Adjustment | Titration with 1N HCl | Clear solution at pH < 4.0 |
Protocol 2: Preparation of a 10 mM Aqueous Stock Solution
This protocol uses pH adjustment to create a ready-to-use aqueous stock.
Caption: Workflow for preparing a 10 mM aqueous stock solution.
References
- Bhattachar, S. N., Deschenes, L. A., & Wesley, J. A. (2006). Solubility: it's not just for physical chemists. Drug discovery today, 11(21-22), 1012–1018.
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
LibreTexts, Chemistry. (2019). The Effects of pH on Solubility. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16228264, 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4498, Nipecotic acid. Retrieved from [Link]
-
PhytoTech Labs. Preparing Stock Solutions. Retrieved from [Link]
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616.
-
Singh, R., & Sharma, G. (2015). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Pharmaceutical development and technology, 20(6), 665–675.[19][20][21]
Sources
- 1. 1-(3-Pyridinylcarbonyl)-2-piperidine-carboxylic acid | 67691-59-2 [amp.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid | C12H14N2O3 | CID 16228264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. ziath.com [ziath.com]
- 18. medkoo.com [medkoo.com]
- 19. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during this critical amide coupling reaction.
Core Synthesis Overview
The synthesis of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid involves the formation of an amide bond between the nitrogen of piperidine-2-carboxylic acid (also known as pipecolic acid) and the carbonyl carbon of pyridine-3-carboxylic acid (nicotinic acid). This is typically achieved by activating the nicotinic acid with a coupling reagent, followed by nucleophilic attack from the secondary amine of pipecolic acid.
Primary Reaction Pathway
The desired transformation is an acylation reaction. The carboxylic acid of the nicotinic acid moiety is activated to form a more reactive species (e.g., an active ester or acid chloride), which is then readily attacked by the secondary amine of the pipecolic acid ring.
Caption: General workflow for the amide coupling synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yield is one of the most common issues in amide coupling reactions. The root cause typically falls into one of two categories: inefficient activation of the carboxylic acid or suboptimal coupling conditions.
A. Inefficient Carboxylic Acid Activation
The carboxylate of nicotinic acid must be converted into a more electrophilic species to react with the amine. If this activation step is incomplete, the reaction will stall.
-
Causality: The choice of coupling reagent is critical.[1] Reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are effective but can lead to side reactions.[2] More modern aminium/uronium or phosphonium salt reagents like HATU or PyBOP often provide higher yields with fewer side products by forming highly reactive intermediates.[1][3]
-
Troubleshooting Protocol:
-
Switch Coupling Reagent: If you are using a simple carbodiimide like DCC or EDC alone, consider adding an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) to minimize side reactions and improve efficiency.[2] Alternatively, switch to a more robust reagent like HATU.
-
Verify Reagent Quality: Coupling reagents, especially hygroscopic ones, can degrade over time. Use a fresh, anhydrous batch of the reagent and ensure you are working under inert (e.g., nitrogen or argon) and anhydrous conditions.
-
Optimize Stoichiometry: Ensure you are using a slight excess of the coupling reagent (typically 1.1-1.2 equivalents) relative to the nicotinic acid.
-
B. Suboptimal Coupling Conditions
Even with efficient activation, the subsequent nucleophilic attack can be hampered.
-
Causality: The nucleophilicity of the piperidine nitrogen is crucial. The reaction requires a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. Using an incorrect amount or type of base can hinder the reaction.
-
Troubleshooting Protocol:
-
Base Selection: Use a hindered, non-nucleophilic base like DIPEA (typically 2.0-2.5 equivalents). This prevents the base from competing with the pipecolic acid as a nucleophile.
-
Solvent Choice: The reaction should be performed in a polar, aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to ensure all reactants are fully dissolved.[1][4]
-
Monitor Progress: Track the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If the reaction stalls, a small, additional charge of the coupling reagent may be necessary.
-
Question 2: My analytical data (NMR/LC-MS) shows a significant amount of a diastereomer. How can I prevent racemization?
Answer: This is a critical issue. The stereocenter at the C2 position of pipecolic acid is susceptible to racemization (epimerization) under certain amide coupling conditions, leading to the formation of an unwanted diastereomer.
-
Mechanism of Racemization: Racemization often occurs when using carbodiimide reagents (DCC, EDC).[2][3] The activated intermediate, an O-acylisourea, can cyclize to form an oxazolone. The proton at the chiral center of this oxazolone is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity.
Caption: Simplified mechanism of racemization via an oxazolone intermediate.
-
Prevention Strategies:
-
Use Additives: When using carbodiimides, always include an additive like HOBt or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives trap the O-acylisourea intermediate to form an active ester that is much less prone to racemization.[2]
-
Select a Low-Racemization Reagent: The best approach is to use a coupling reagent known for preserving stereochemistry. Aminium/uronium salts (HATU, HBTU) and phosphonium salts (PyBOP) are excellent choices as they rapidly convert the carboxylic acid to an active ester, bypassing the problematic oxazolone pathway.[1][3]
-
Control Temperature and Base: Perform the reaction at a low temperature (starting at 0 °C and slowly warming to room temperature). Avoid using an excessive amount of base, as this can accelerate the rate of proton abstraction from the oxazolone intermediate.
-
| Coupling Reagent | Relative Cost | Racemization Risk | Byproduct Removal |
| EDC/HOBt | Low | Low to Moderate | Aqueous Wash |
| DCC/HOBt | Low | Low to Moderate | Filtration (DCU) |
| HATU | High | Very Low | Aqueous Wash |
| PyBOP | High | Very Low | Aqueous Wash |
Question 3: I'm struggling with purification. My crude product is contaminated with a persistent impurity. What could it be?
Answer: Purification challenges often stem from byproducts generated by the coupling reagents or unreacted starting materials.
A. Carbodiimide Byproducts
-
Problem: If you use DCC, the byproduct is dicyclohexylurea (DCU), which is poorly soluble in many organic solvents and can be difficult to remove completely.[2] If you use EDC, the resulting urea byproduct is water-soluble, making it easier to handle.[2]
-
Solution:
-
For DCU: After the reaction is complete, cool the reaction mixture (e.g., in an ice bath) and filter it through a pad of Celite to remove the precipitated DCU before proceeding with the aqueous workup.
-
For EDC Byproducts: Perform a thorough aqueous workup. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or citric acid) to remove unreacted base, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted nicotinic acid and HOBt, and finally with brine.[1]
-
B. Unreacted Starting Materials
-
Problem: Both nicotinic acid and pipecolic acid are zwitterionic and can have tricky solubility profiles, sometimes co-eluting with the product during chromatography.
-
Solution: A well-executed acidic and basic aqueous wash during the workup is the most effective way to remove the majority of unreacted starting materials before chromatography. Ensure the pH of your aqueous layers is checked with pH paper to confirm complete neutralization/extraction.
C. Hexamethylphosphoramide (HMPA) Byproduct
-
Problem: If you are using older phosphonium reagents like BOP, a highly carcinogenic byproduct, HMPA, is formed.[2]
-
Solution: Avoid using BOP reagent. Modern alternatives like PyBOP were developed specifically to avoid the formation of HMPA and are much safer to handle.
Recommended Experimental Protocol (Low-Racemization)
This protocol utilizes HATU, a highly efficient coupling agent that minimizes the risk of racemization.[1]
Materials:
-
Piperidine-2-carboxylic acid (1.0 eq)
-
Pyridine-3-carboxylic acid (1.05 eq)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂), dissolve pyridine-3-carboxylic acid (1.05 eq) and piperidine-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C using an ice bath.
-
Add DIPEA (2.5 eq) to the stirred solution, followed by the portion-wise addition of HATU (1.1 eq).
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by LC-MS or TLC until the starting materials are consumed.[1]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid.
References
- BenchChem. (2025). Application Notes and Protocols for Coupling Reactions Involving (R)-2-(Aminomethyl)-1-N-Boc-piperidine.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Koparir, M., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- Sigma-Aldrich. (n.d.). 1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid.
- ChemScene. (n.d.). 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid.
Sources
Technical Support Center: Optimizing HPLC for 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid
Welcome to the technical support guide for the chromatographic analysis of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid. This molecule presents a unique and interesting challenge for HPLC method development due to its zwitterionic nature and polarity. This guide is designed for researchers, analytical scientists, and drug development professionals, providing in-depth, field-proven insights to develop robust and reliable analytical methods. We will move beyond simple procedural lists to explain the fundamental principles behind each experimental choice, ensuring you can not only follow a protocol but also intelligently troubleshoot and adapt it.
Part 1: Understanding the Analyte: The Key to a Robust Method
The structure of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid contains three key functional areas that dictate its chromatographic behavior: a basic pyridine ring, an acidic carboxylic acid group, and a moderately hydrophobic piperidine core. This combination makes the molecule zwitterionic, meaning it carries both a positive and a negative charge, and its net charge is highly dependent on the pH of the mobile phase. Understanding these properties is the first step in selecting the right analytical strategy.
| Property | Value / Description | Significance for HPLC Method Development |
| Molecular Formula | C₁₂H₁₄N₂O₃ | - |
| Molecular Weight | ~234.25 g/mol | Influences diffusion rates but is not a primary driver of retention in LC.[1][2] |
| Structure | Zwitterionic, Polar | Possesses both acidic (carboxylic acid) and basic (pyridine) centers. Highly polar nature makes retention on traditional C18 columns challenging.[3][4] |
| UV Chromophore | Pyridine Ring | Allows for direct UV detection. Aromatic molecules are strong UV absorbers, typically around 254-260 nm.[5][6] |
| Predicted pKa | Acidic pKa (Carboxyl): ~3-4Basic pKa (Pyridine): ~5-6 | Critical for controlling retention and peak shape. The mobile phase pH must be carefully selected to control the ionization state of the molecule. |
| Predicted LogP | Low | Indicates high hydrophilicity (polarity), suggesting poor retention in standard reversed-phase chromatography. |
Part 2: Frequently Asked Questions (FAQs) - Method Development Strategy
This section addresses the most common initial questions when developing a method for a challenging compound like this.
Q1: Which HPLC mode is best to start with: Reversed-Phase, HILIC, or Mixed-Mode?
There is no single "best" mode; the optimal choice depends on your analytical goals (e.g., purity analysis, formulation assay, MS compatibility). However, for a polar zwitterion, standard reversed-phase is often the most challenging.
-
Reversed-Phase (RP-HPLC): While the most common HPLC mode, it is often problematic for highly polar compounds, which may show poor retention[4][7]. To achieve retention, highly aqueous mobile phases are needed, which can cause "phase collapse" on traditional C18 columns, leading to drastic retention loss[8][9]. Recommendation: If using RP-HPLC, start with a polar-embedded or polar-endcapped column (e.g., C18-PFP, C18-Amide) that is stable in 100% aqueous conditions[10][11].
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent alternative designed specifically for polar compounds[12][13][14]. HILIC uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile). The analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to the retention of polar compounds[13][15]. Recommendation: HILIC is a strong choice, especially if coupling to a mass spectrometer, as the high organic content of the mobile phase aids in efficient desolvation and ionization[14][15].
-
Mixed-Mode Chromatography (MMC): This is arguably the most powerful approach for zwitterions. MMC columns possess both hydrophobic and ion-exchange functionalities on a single stationary phase[16][17]. This allows for multiple, tunable retention mechanisms. For this analyte, a column with reversed-phase and cation-exchange properties would be ideal, retaining the compound via both hydrophobic interactions and electrostatic interactions with the protonated pyridine ring[3][18]. Recommendation: MMC offers superior control over retention and selectivity for complex molecules and is highly recommended for this compound[19].
Q2: How do I select the right column?
The column is the heart of the separation. The table below provides starting recommendations.
| HPLC Mode | Recommended Column Chemistry | Rationale |
| Reversed-Phase | Polar-Embedded (e.g., Amide, Carbamate)Polar-Endcapped (e.g., Aqua C18) | These phases are designed to prevent ligand collapse in highly aqueous mobile phases, ensuring reproducible retention for polar analytes.[9][11] |
| HILIC | Amide, Cyano, or bare Silica | Amide phases are generally a good, versatile starting point for HILIC. They offer robust hydrogen bonding interactions. Bare silica can also be effective but may have stronger silanol activity.[12][13] |
| Mixed-Mode | C18 + Cation-Exchange (e.g., Obelisc R, Primesep 100) | Combines hydrophobic retention with strong cation-exchange for the basic pyridine moiety. This provides excellent, tunable retention and unique selectivity.[3][4][20] |
Q3: What mobile phase and pH should I use?
Mobile phase composition, particularly pH, is the most critical parameter for controlling the retention of this zwitterionic compound.
-
For Reversed-Phase & Mixed-Mode:
-
pH Control: The mobile phase pH must be buffered. An acidic pH (e.g., pH 2.5-3.5) is a good starting point. At this pH, the carboxylic acid group (pKa ~3-4) will be mostly protonated (neutral), and the pyridine nitrogen (pKa ~5-6) will be fully protonated (positive charge). This makes the molecule a cation, which enhances retention on cation-exchange and polar-endcapped RP columns.
-
Buffers: Use MS-compatible buffers if needed. Formic acid or trifluoroacetic acid (TFA) at 0.1% are common choices. For more precise pH control, use a buffer like ammonium formate or ammonium acetate.
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it has a lower viscosity and lower UV cutoff.
-
-
For HILIC:
-
Composition: The mobile phase is typically high in organic solvent (>80% acetonitrile) with a small amount of aqueous buffer[15]. Gradient elution in HILIC involves increasing the aqueous component to elute analytes[12].
-
Aqueous Component: This should be a buffered solution (e.g., 10-20 mM ammonium formate or acetate, pH adjusted) to ensure consistent ionization and peak shape. A minimum of 3-5% water is essential to maintain the hydrated layer on the stationary phase[14].
-
Q4: What is a suitable detection wavelength?
The pyridine ring in the molecule is an effective UV chromophore. A fixed wavelength UV detector is suitable.
-
Recommendation: Start with a detection wavelength of 254 nm or 260 nm . To optimize, run a UV scan of your analyte standard using a diode array detector (DAD) to find the wavelength of maximum absorbance (λ-max).
Q5: How should I prepare my sample?
Sample solvent can dramatically affect peak shape. A common mistake is dissolving the sample in a solvent much stronger than the mobile phase.
-
Rule of Thumb: Always try to dissolve your sample in the initial mobile phase composition.
-
For Reversed-Phase/Mixed-Mode: Dissolve in the starting mobile phase (e.g., 95:5 Water:Acetonitrile with buffer).
-
For HILIC: Dissolve in a solvent with a similar or slightly higher organic content than the initial mobile phase (e.g., 90:10 Acetonitrile:Water with buffer). Dissolving in a highly aqueous solvent can cause severe peak distortion[21].
-
If solubility is an issue: Dissolve the sample in a small amount of a stronger solvent (like DMSO or pure acetonitrile) and then dilute it with the initial mobile phase. Ensure the final injection solvent is as close to the mobile phase as possible.
Part 3: Troubleshooting Guide
Even with a well-designed method, problems can arise. This guide provides a systematic approach to diagnosing and solving common issues.
Problem: Severe Peak Tailing (Asymmetry > 1.5)
Peak tailing occurs when a portion of the analyte is delayed as it passes through the column, resulting in a non-Gaussian peak shape. For a basic compound like this, it is a very common issue.
-
Most Likely Cause: Secondary ionic interactions between the protonated pyridine ring and deprotonated (negatively charged) residual silanol groups on the silica stationary phase surface. This is especially problematic at mid-range pH where the analyte is cationic and silanols are ionized.
-
Solution 1 (Primary): Adjust Mobile Phase pH. Lower the mobile phase pH to < 3.0 using an acid like formic acid or phosphoric acid. This protonates the silanol groups, neutralizing their negative charge and eliminating the unwanted ionic interaction[22].
-
Solution 2: Use a High-Purity, Well-Endcapped Column. Modern columns made with high-purity silica have a much lower concentration of active silanols.
-
Solution 3: Increase Buffer Concentration. A higher buffer concentration can help to mask the residual silanol sites, improving peak shape. Try increasing the buffer from 10mM to 25mM.
-
-
Other Cause: Extra-column dead volume. This can be due to excessive tubing length or improper fittings between the column and detector[22].
-
Solution: Use short, narrow internal diameter (ID) tubing (e.g., 0.005" or 0.12 mm) and ensure all fittings are properly seated to minimize dead volume.
-
Problem: Peak Fronting (Asymmetry < 0.8)
Peak fronting, often appearing as a "shark fin," is less common than tailing but indicates a different set of problems.[23]
-
Most Likely Cause: Column Overload. You are injecting too much sample mass onto the column, saturating the stationary phase[21][23].
-
Diagnostic Test & Solution: Prepare a 1:10 dilution of your sample and inject it. If the peak shape becomes symmetrical, you have confirmed mass overload[23]. Either continue analyzing the diluted sample or reduce the injection volume.
-
-
Other Cause: Sample Solvent Incompatibility. The solvent used to dissolve the sample is significantly stronger (more eluting) than the mobile phase[21]. The sample effectively "shoots" through the beginning of the column before proper partitioning can occur.
-
Solution: As stated in the FAQs, dissolve the sample in the initial mobile phase whenever possible.
-
Problem: Retention Time Drifting or Shifting
Reproducible retention times are essential for reliable identification and quantification. Drifting retention usually points to a system that is not in equilibrium or is changing over time.[24]
-
Most Likely Cause: Insufficient Column Equilibration. This is the number one cause of drifting retention, especially when changing mobile phases or using HILIC or ion-pairing methods.
-
Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before the first injection[25]. For HILIC, equilibration can be even slower; a 30-minute equilibration is not uncommon.
-
-
Other Causes & Solutions:
-
Mobile Phase Composition Change: The volatile organic component (e.g., acetonitrile) can evaporate from the mobile phase reservoir over time, increasing the aqueous content and changing retention[24]. Solution: Prepare fresh mobile phase daily and keep reservoirs loosely capped.
-
Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention. Solution: Use a thermostatted column compartment and set it to a stable temperature (e.g., 30 °C)[25][26].
-
Column Contamination: Strongly retained matrix components can build up on the column, altering its chemistry[25]. Solution: Use a guard column and implement a column wash step with a strong solvent at the end of each sequence.
-
Part 4: Appendix - Recommended Starting Conditions
Use these tables as a starting point for your method development. Fine-tuning will be necessary to achieve optimal separation.
| Parameter | Method 1: Polar RP | Method 2: HILIC | Method 3: Mixed-Mode |
| Column | Waters Acquity BEH C18 (or similar aqueous-stable C18), 2.1 x 100 mm, 1.7 µm | Waters Acquity BEH Amide (or similar), 2.1 x 100 mm, 1.7 µm | SIELC Obelisc R (or similar RP/SCX), 2.1 x 100 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in 95:5 ACN:Water, pH 3.0 | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 10 mM Ammonium Formate in 50:50 ACN:Water, pH 3.0 | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 50% B over 10 min | 0% B to 50% B over 10 min (i.e., 95% to 72.5% ACN) | 10% B to 60% B over 10 min |
| Flow Rate | 0.4 mL/min | 0.4 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 35 °C | 30 °C |
| Injection Vol. | 2 µL | 2 µL | 2 µL |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Sample Diluent | Mobile Phase A | 90:10 ACN:Water with 10mM Ammonium Formate | Mobile Phase A |
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (2025). Understanding Peak Fronting in HPLC.
-
Chyba, M., & Koplík, R. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Central European Journal of Chemistry, 9(5), 735-746. Available at: [Link]
- Tosoh Bioscience. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Altabrisa Group. (2025). What Factors Influence HPLC Retention Time Precision?
- Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns.
- Wikipedia. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- Chrom-Ed. (2022). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
- Restek. (2014). Troubleshooting HPLC- Fronting Peaks.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- (n.d.). HPLC Troubleshooting Guide.
- Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
- SIELC Technologies. (n.d.).
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- SIELC Technologies. (n.d.). HPLC Analysis of Pyridine.
- Wang, Y., et al. (2008). Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography.
- SIELC Technologies. (n.d.). Polar Compounds.
- Hawach Scientific. (2025). Troubleshooting HPLC Column Retention Time Drift.
- Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
- Jones Chromatography. (2001). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
- Sigma-Aldrich. (n.d.). 1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid.
- Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Barhate, V., & Kar, S. (2019). Mixed-Mode Chromatography—A Review.
- HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Benchchem. (n.d.). 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid.
- Defense Technical Information Center. (1980).
- Separation Science. (2024).
- Al-Attas, A., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports.
- Phenomenex. (2025). Normal-phase vs.
- Benchchem. (2025).
- PubChem. (n.d.). 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid.
- Kim, J., & Lee, J. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4983.
- Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column.
- Wang, S., et al. (2019). Preparation and evaluation of versatile zwitterionic mixed-mode chromatographic stationary phases.
- SIELC Technologies. (n.d.).
- PubChem. (n.d.). 1-(Pyridine-2-carbonyl)piperidine-4-carboxylic acid.
- PubChemLite. (n.d.). 1-(pyridine-2-carbonyl)piperidine-3-carboxylic acid.
Sources
- 1. benchchem.com [benchchem.com]
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- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. apps.dtic.mil [apps.dtic.mil]
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- 7. assets.fishersci.com [assets.fishersci.com]
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Technical Support Center: Troubleshooting Unexpected Cytotoxicity of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid (Compound ID: 16228264). This guide is designed for researchers, scientists, and drug development professionals encountering unexpected or high levels of cell toxicity during in vitro experiments with this compound. As a novel research chemical, its biological effects are not yet fully characterized. This document provides a systematic, evidence-based framework to troubleshoot experimental results, distinguish true cytotoxicity from artifacts, and explore potential mechanisms of action.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address common issues. We begin with initial experimental checks and progress toward more complex mechanistic investigations.
Part 1: Foundational Troubleshooting: Is the Observed Toxicity Real?
Before investigating complex biological mechanisms, it is critical to rule out common experimental artifacts. Issues with compound solubility, solvent effects, or general cell culture health are the most frequent causes of misleading cytotoxicity data.
Q1: I'm observing high cytotoxicity even at low concentrations. Could this be an issue with my compound's solubility or the solvent I'm using?
Answer: Yes, this is a very common issue. Poor solubility can lead to compound precipitation, which can cause physical stress to cells or result in inaccurate concentrations. Furthermore, the solvent used to dissolve the compound can be toxic on its own.
Scientific Rationale: 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid is a solid at room temperature. Like many organic molecules, it likely requires an organic solvent, such as Dimethyl Sulfoxide (DMSO), for initial dissolution before being diluted in aqueous cell culture media.
-
Solubility Issues: If the compound precipitates out of the media upon dilution, the actual concentration exposed to the cells is unknown. These precipitates can also be misinterpreted as dead cells by imaging systems or interfere with the chemical reactions of colorimetric/luminescent viability assays[1].
-
Solvent Toxicity: DMSO is a standard solvent but is known to induce cytotoxicity at concentrations typically above 0.5% (v/v) by altering membrane permeability and inducing cellular stress[1].
Troubleshooting Protocol:
-
Check for Precipitation: After diluting your compound into the final culture medium, visually inspect the solution under a microscope. Look for crystals or amorphous precipitates. If observed, you must re-optimize your dilution scheme.
-
Perform a Solvent-Only Toxicity Curve: Prepare a serial dilution of your solvent (e.g., DMSO) in culture media at the same concentrations used for your compound dilutions. Treat cells with the solvent alone. This will establish the threshold at which the solvent itself becomes toxic to your specific cell line.
-
Optimize Dilution: If solubility is an issue, consider a two-step dilution process. First, dilute the high-concentration stock into a serum-free medium, vortex gently, and then add this intermediate dilution to your final, serum-containing medium.
Workflow for Initial Troubleshooting
Caption: Initial workflow for troubleshooting cytotoxicity.
Q2: What are the best practices for preparing and storing stock solutions of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid to ensure stability and reproducibility?
Answer: Proper handling is crucial for experimental reproducibility. The compound should be stored as a lyophilized powder in a cool, dark, and dry place. Once dissolved, it should be aliquoted and frozen to avoid degradation from repeated freeze-thaw cycles.
Scientific Rationale: Chemical compounds, especially those with complex functional groups, can be sensitive to light, moisture, and temperature fluctuations[2]. Repeated freeze-thaw cycles can cause aggregation or degradation of the compound, altering its effective concentration and activity.
Protocol for Compound Handling and Storage:
-
Equilibration: Before opening, allow the vial of lyophilized powder to equilibrate to room temperature. This prevents condensation from forming inside the vial, as the powder may be hygroscopic (absorb moisture)[2].
-
Dissolution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a high-purity, anhydrous solvent like DMSO. Ensure complete dissolution; gentle vortexing or brief sonication can be used[3].
-
Aliquoting: Dispense the stock solution into single-use, low-binding polypropylene tubes. The volume of each aliquot should be sufficient for one experiment.
-
Storage:
| Storage Condition | Duration | Rationale |
| Lyophilized Powder | Long-term (>6 months) | Most stable form. Store at -20°C in a desiccated environment.[2] |
| DMSO Stock Solution | Medium-term (1-6 months) | Store at -20°C or -80°C in single-use aliquots to prevent freeze-thaw cycles. |
| Diluted in Media | For immediate use only | Stability in aqueous solutions is often low; always prepare fresh for each experiment. |
Table 1: Recommended storage conditions for 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid.
Part 2: Characterizing the Cytotoxic Effect
Once you have confirmed that the observed toxicity is not an artifact, the next step is to quantitatively characterize the compound's effect on your cells.
Q3: How do I accurately determine the potency (IC50) of my compound and what does the value mean?
Answer: The half-maximal inhibitory concentration (IC50) is the concentration of the compound required to inhibit a biological process (in this case, cell viability or proliferation) by 50%. It is determined by performing a dose-response experiment and fitting the data to a non-linear regression curve.
Scientific Rationale: The IC50 is a standard measure of a compound's potency; a lower IC50 value indicates higher potency[5][6]. It is crucial for comparing the effectiveness of different compounds and for selecting appropriate concentrations for mechanistic studies. The IC50 is typically determined using a cell viability assay like the MTT or ATP-based (e.g., CellTiter-Glo®) assays[7][8].
Protocol for IC50 Determination:
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of your compound. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include untreated and vehicle-only controls.
-
Incubation: Treat the cells for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay according to the manufacturer's protocol (see Appendix A for a general MTT protocol).
-
Data Analysis:
-
Normalize the data by setting the vehicle control as 100% viability and a "no cells" or "total cell kill" control as 0% viability.
-
Plot percent viability versus the log of the compound concentration.
-
Use software (e.g., GraphPad Prism, R) to fit the data to a four-parameter logistic (4PL) non-linear regression model to calculate the IC50 value[9].
-
| IC50 Value Range | General Interpretation | Next Steps |
| < 1 µM | Potent | High priority for mechanistic studies. |
| 1 - 10 µM | Active | Good candidate for further investigation and optimization. |
| 10 - 50 µM | Moderately Active | May require structural modification to improve potency. |
| > 50 µM | Weakly Active / Inactive | Generally considered a low-priority hit unless a specific, low-potency effect is desired.[10] |
Table 2: General interpretation of IC50 values in early-stage drug discovery.
Q4: Is the compound killing the cells (cytotoxic) or just stopping them from dividing (cytostatic)?
Answer: This is a critical distinction that standard endpoint viability assays (like MTT) may not reveal. To differentiate, you need to measure cell counts over time or use assays that specifically measure markers of cell death.
Scientific Rationale: An IC50 value from an ATP or metabolic assay reflects a reduction in the "viable cell population" but doesn't distinguish the cause. A cytostatic effect implies the cell number remains constant, while a cytotoxic effect means the cell number decreases below the initial seeding density. This has significant implications for therapeutic applications, especially in oncology.
Experimental Protocol to Differentiate:
-
Time-Course Cell Counting:
-
Seed cells in multiple plates.
-
Treat with the compound at its IC50 and 10x IC50 concentrations.
-
At T=0, 24h, 48h, and 72h, harvest the cells from one plate and count the absolute number of viable cells (e.g., using a hemocytometer with trypan blue exclusion).
-
Interpretation: If the cell number in treated wells stays similar to the T=0 count while the control proliferates, the effect is cytostatic. If the cell number drops below the T=0 count, the effect is cytotoxic.
-
-
Real-Time Cytotoxicity Assay: Use a plate-based assay that employs a non-toxic dye that only enters membrane-compromised (dead) cells. Monitor the fluorescence signal over time in a plate-reading incubator. A rising signal indicates ongoing cell death, confirming a cytotoxic effect[11].
Part 3: Investigating Potential Mechanisms of Toxicity
Once you have confirmed true cytotoxicity, the next phase is to understand the underlying molecular mechanism. Common pathways of drug-induced toxicity include the induction of oxidative stress, mitochondrial dysfunction, and programmed cell death (apoptosis).
Q5: Could the observed cytotoxicity be caused by oxidative stress?
Answer: It's a strong possibility. Many chemical compounds can disrupt the balance between reactive oxygen species (ROS) and cellular antioxidants, leading to oxidative stress, which damages lipids, proteins, and DNA, ultimately triggering cell death[12][13][14].
Scientific Rationale: ROS, such as superoxide and hydrogen peroxide, are natural byproducts of metabolism. When their production overwhelms the cell's antioxidant capacity (e.g., glutathione), cellular damage occurs[15][16]. Since 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid contains a pyridine ring, a structure found in compounds known to undergo redox cycling, investigating ROS production is a logical step[17][18].
Experimental Protocol for Detecting ROS:
-
Cell Treatment: Treat cells with the compound at IC50 and 5x IC50 for a shorter duration (e.g., 1, 4, or 8 hours), as ROS production is often an early event. Include a positive control like H₂O₂ or Rotenone.
-
ROS Detection: Use a fluorescent probe like 2',7'–dichlorofluorescin diacetate (DCFDA). DCFDA is cell-permeable and non-fluorescent until it is deacetylated by intracellular esterases and oxidized by ROS into the highly fluorescent DCF.
-
Quantification: Measure the fluorescence intensity using a plate reader or flow cytometer. A significant increase in fluorescence in treated cells compared to controls indicates ROS production.
-
Confirmation with Antioxidant: To confirm that ROS is mediating the toxicity, pre-treat cells with an antioxidant like N-acetylcysteine (NAC) for 1-2 hours before adding your compound. If NAC rescues the cells from toxicity (as measured by a viability assay), it strongly suggests the involvement of oxidative stress.
Q6: Is mitochondrial dysfunction a potential mechanism of toxicity?
Answer: Yes. The mitochondria are central to cell life and death, and they are a common target for drug-induced toxicity[19]. Disruption of mitochondrial function can lead to energy depletion (ATP loss), increased ROS production, and the initiation of apoptosis[20][21].
Scientific Rationale: Many drugs cause toxicity by inhibiting the electron transport chain (ETC), uncoupling oxidative phosphorylation, or inducing the mitochondrial permeability transition pore (MPTP) to open[12][22]. Given that oxidative stress and mitochondrial health are tightly linked, investigating this pathway is a crucial next step.
Workflow for Investigating Cell Death Mechanisms
Caption: Workflow for investigating cell death mechanisms.
Experimental Protocol to Assess Mitochondrial Membrane Potential (ΔΨm):
-
Cell Treatment: Treat cells with the compound for a relevant time period (e.g., 6-24 hours). Include a known mitochondrial toxicant like CCCP as a positive control.
-
Staining: Use a potentiometric fluorescent dye such as TMRM or JC-1.
-
TMRM: Accumulates in healthy mitochondria with high membrane potential. A loss of fluorescence indicates mitochondrial depolarization.
-
JC-1: Exists as red-fluorescent aggregates in healthy mitochondria and as green-fluorescent monomers in the cytoplasm upon mitochondrial depolarization. A shift from red to green fluorescence indicates a loss of ΔΨm.
-
-
Analysis: Quantify the fluorescence changes using a flow cytometer or fluorescence microscope. A significant decrease in ΔΨm is a strong indicator of mitochondrial toxicity.
Q7: How do I determine if the cells are dying via apoptosis and which pathway is involved?
Answer: Apoptosis, or programmed cell death, is a highly regulated process characterized by the activation of a family of proteases called caspases. You can measure apoptosis by detecting caspase activation or by observing key morphological changes like phosphatidylserine (PS) externalization.
Scientific Rationale: There are two main apoptotic pathways:
-
The Intrinsic (Mitochondrial) Pathway: Triggered by internal stress (like mitochondrial damage or DNA damage), it involves the release of cytochrome c from the mitochondria, which leads to the activation of Caspase-9, and subsequently the executioner Caspase-3[23][24][25].
-
The Extrinsic (Death Receptor) Pathway: Initiated by external signals binding to cell surface receptors, leading to the activation of Caspase-8, which then activates Caspase-3[26][27].
Measuring the activity of key caspases (Caspase-9 for intrinsic, Caspase-8 for extrinsic, and Caspase-3/7 as common executioners) can elucidate the specific pathway involved.
Simplified Apoptosis Pathway Diagram
Caption: Simplified intrinsic and extrinsic apoptosis pathways.
Experimental Protocol for Measuring Caspase Activity:
-
Assay Selection: Use commercially available luminescent or fluorescent assays (e.g., Caspase-Glo® series) that contain specific peptide substrates for different caspases.
-
Cell Treatment: Treat cells with the compound for a time course (e.g., 4, 8, 16, 24 hours) to capture the peak activity.
-
Caspase Measurement:
-
To screen for apoptosis, first measure the activity of the executioner caspases (Caspase-3/7).
-
If Caspase-3/7 activity is confirmed, measure the initiator caspases: Caspase-9 (for intrinsic pathway) and Caspase-8 (for extrinsic pathway).
-
-
Interpretation:
-
Early activation of Caspase-9 followed by Caspase-3/7 suggests the intrinsic pathway, likely linked to your findings on mitochondrial dysfunction and/or oxidative stress.
-
Early activation of Caspase-8 suggests the extrinsic pathway.
-
Appendix A: Abbreviated Experimental Protocols
MTT Cell Viability Assay Protocol (Abbreviated)
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.
-
Remove media and add 100 µL of media containing the desired concentrations of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid.
-
Incubate for 24-72 hours at 37°C, 5% CO₂.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01M HCl in isopropanol) and mix thoroughly to dissolve the crystals.
-
Read absorbance at 570 nm with a reference wavelength of 630 nm on a microplate reader.
References
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Salvesen, G. S., & Dixit, V. M. (2003). Caspase-activation pathways in apoptosis and immunity. Immunological Reviews, 193(1), 10-21. [Link]
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Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity. [Link]
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Kuida, K. (2000). Caspase Activation Pathways: an Overview. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]
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Thornberry, N. A., & Lazebnik, Y. (1999). Biochemical Pathways of Caspase Activation During Apoptosis. Annual Review of Cell and Developmental Biology, 15, 45-79. [Link]
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Pessayre, D., & Fromenty, B. (2021). Mitochondria as the Target of Hepatotoxicity and Drug-Induced Liver Injury: Molecular Mechanisms and Detection Methods. International Journal of Molecular Sciences, 22(16), 8887. [Link]
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Liu, K. (2022). Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Journal of Drug Discovery and Development, 4(1), 1-2. [Link]
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Wikipedia. (n.d.). Apoptosis. [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
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Zhang, J., et al. (2020). Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation. Frontiers in Pharmacology, 11, 573831. [Link]
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ResearchGate. (n.d.). Mechanisms of drug toxicity. [Link]
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Evotec. (n.d.). Mechanisms of Drug-induced Toxicity Guide. [Link]
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Sekine, S., et al. (2016). Assessment of mitochondrial dysfunction-related, drug-induced hepatotoxicity in primary rat hepatocytes. Toxicology and Applied Pharmacology, 305, 115-124. [Link]
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Wang, Y., et al. (2018). Cell toxicity mechanism and biomarker. Molecular & Cellular Toxicology, 14(4), 419-425. [Link]
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CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
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ResearchGate. (2016). How do analyze your IC50 results for a newly designed drugs?. [Link]
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Kucinska, M., et al. (2019). The role of oxidative stress in 63 T-induced cytotoxicity against human lung cancer and normal lung fibroblast cell lines. Investigational New Drugs, 37(5), 849-864. [Link]
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Kucinska, M., et al. (2018). The role of oxidative stress in 63 T-induced cytotoxicity against human lung cancer and normal lung fibroblast cell lines. Investigational New Drugs, 37(5), 849-864. [Link]
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Housing Innovations. (2025). 5 Ways to Determine IC50 Value in Pharmacology Research. [Link]
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Visikol. (2022). The Importance of IC50 Determination. [Link]
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BMG Labtech. (2023). Mitochondrial toxicity: measurement and applications. [Link]
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Maple Research Labs. (2024). Best Practices for Research Compound Storage. [Link]
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Will, Y., & Dykens, J. A. (2014). Mitochondrial toxicity assessment in industry – a decade of technology development and insight. Expert Opinion on Drug Metabolism & Toxicology, 10(8), 1061-1067. [Link]
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Quora. (2016). If I have a set of drugs and their IC50 values, how can I use the values to classify the drugs' efficacy at inhibiting their targets?. [Link]
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Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. [Link]
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Chen, Y., et al. (2020). Cytotoxicity, Oxidative Stress, Cell Cycle Arrest, and Mitochondrial Apoptosis after Combined Treatment of Hepatocarcinoma Cells with Maleic Anhydride Derivatives and Quercetin. Oxidative Medicine and Cellular Longevity, 2020, 8818367. [Link]
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Niles, A. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
PubChem. (n.d.). 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid. [Link]
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Park, S. M., et al. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. International Journal of Molecular Sciences, 25(6), 3465. [Link]
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Gille, A., et al. (2008). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. Endocrine Reviews, 29(4), 455-476. [Link]
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GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]
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Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 30(10), 2245. [Link]
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Wikipedia. (n.d.). Pipecolic acid. [Link]
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Technical Support Center: 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid Dose-Response Curve Optimization
Introduction
Welcome to the technical support center for researchers working with 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid. This molecule belongs to a promising class of compounds known as prolyl hydroxylase domain (PHD) inhibitors.[1][2][3] By inhibiting PHD enzymes, these compounds stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of the cellular response to low oxygen.[1][2][4] This stabilization triggers the transcription of genes involved in erythropoiesis (red blood cell production), iron metabolism, and angiogenesis.[2][5][6]
Optimizing the dose-response curve for this compound is critical for accurately determining key parameters like EC50 (half-maximal effective concentration) and Emax (maximum effect), which are fundamental to understanding its potency and efficacy. This guide provides practical, in-depth solutions to common challenges encountered during in vitro experiments, structured in a question-and-answer format for ease of use.
Core Mechanism: HIF-1α Stabilization
Under normal oxygen levels (normoxia), PHD enzymes hydroxylate specific proline residues on HIF-1α. This marks HIF-1α for ubiquitination and rapid degradation by the proteasome.[1][4] 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid, by inhibiting PHDs, prevents this degradation, allowing HIF-1α to accumulate, translocate to the nucleus, and activate target gene expression, mimicking a hypoxic state.[2][4]
Troubleshooting Guide
This section addresses specific, practical problems researchers may encounter when generating a dose-response curve for 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid.
Q1: My dose-response curve is flat or shows very low potency (high EC50). What are the potential causes and solutions?
A weak or absent response is a common but solvable issue. The root cause can range from compound handling to the biological system itself.
Potential Causes & Troubleshooting Steps:
-
Compound Integrity and Solubility:
-
Cause: The compound may have degraded or is not fully dissolved in the assay medium, reducing its effective concentration.
-
Solution: Prepare fresh stock solutions in an appropriate solvent like DMSO. Perform a solubility test. If precipitation is observed upon dilution into aqueous media, consider using a lower stock concentration or adding a surfactant like Pluronic F-68 (at a low, non-toxic concentration) to the final assay medium. Always vortex solutions thoroughly.
-
-
Cellular Uptake:
-
Cause: The compound may not be efficiently crossing the cell membrane. Poor cellular permeability can undermine even highly potent biochemical inhibitors.[7]
-
Solution: Perform a cell permeability assay if possible. If not, increasing the incubation time may allow for greater compound accumulation. Ensure the pH of your culture media is stable, as pH shifts can affect the charge and permeability of small molecules.[8]
-
-
Target Expression and Cellular Context:
-
Cause: The chosen cell line may not express sufficient levels of the target PHD enzymes (primarily PHD2) or other necessary components of the HIF pathway.[9] Cell health and confluency can also dramatically alter responsiveness.[10][11]
-
Solution:
-
Verify Target Expression: Confirm PHD2 and HIF-1α expression in your cell line via Western Blot or qPCR.
-
Choose Appropriate Cells: Renal cells (e.g., HEK293, HK-2) or specific cancer cell lines known to have active HIF signaling (e.g., HeLa, HepG2) are often good models.
-
Maintain Healthy Cultures: Use cells at a consistent, low passage number and ensure they are in the logarithmic growth phase (typically 60-90% confluency) when treating with the compound.[10]
-
-
-
Assay Incubation Time:
-
Cause: The HIF-1α stabilization and subsequent downstream effects (like target gene expression) are time-dependent.[12] An insufficient incubation time will not yield a measurable signal.
-
Solution: Conduct a time-course experiment. Treat cells with a fixed, high concentration of the compound (e.g., 10-50 µM) and measure the response at multiple time points (e.g., 4, 8, 16, 24 hours). This will identify the optimal incubation time to achieve a maximal signal window. For HIF-1α protein stabilization, peak levels are often seen between 4-8 hours.
-
Table 1: Example Time-Course Experiment Setup
| Time Point | Vehicle (0.1% DMSO) | Compound (25 µM) | Positive Control (CoCl₂) |
| 4 hours | Measure HIF-1α | Measure HIF-1α | Measure HIF-1α |
| 8 hours | Measure HIF-1α | Measure HIF-1α | Measure HIF-1α |
| 16 hours | Measure HIF-1α | Measure HIF-1α | Measure HIF-1α |
| 24 hours | Measure HIF-1α | Measure HIF-1α | Measure HIF-1α |
Q2: I'm observing high variability between replicate wells. How can I improve my assay precision?
High variability obscures real biological effects and leads to unreliable EC50 values. Precision is key to a robust assay.
Potential Causes & Troubleshooting Steps:
-
Inconsistent Cell Seeding:
-
Cause: Uneven cell distribution across the microplate is a major source of variability.[11] "Edge effects," where wells at the plate's perimeter behave differently due to temperature or evaporation gradients, are also common.[13][14]
-
Solution:
-
Homogenize Cell Suspension: Ensure a single-cell suspension by gentle but thorough mixing before and during plating.
-
Plating Technique: Pipette cells into the center of the well. Avoid introducing bubbles. After plating, let the plate sit at room temperature for 15-20 minutes on a level surface before moving to the incubator to allow for even settling.[14]
-
Mitigate Edge Effects: Avoid using the outermost wells for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
-
-
Pipetting Inaccuracy:
-
Cause: Small errors in pipetting compound dilutions or reagents can lead to large fold-changes in final concentrations.
-
Solution: Use calibrated pipettes. Employ a serial dilution scheme prepared in tubes before transferring to the final assay plate. Use reverse pipetting for viscous solutions like DMSO stocks.
-
-
Assay Normalization Issues:
-
Cause: Raw output values (e.g., luminescence, fluorescence) can be affected by well-to-well differences in cell number or metabolic activity.
-
Solution: Normalize your data. A common method is to express the response as a percentage of the controls on the same plate:
-
Formula: % Activity = 100 * (Sample - Negative Control) / (Positive Control - Negative Control)
-
Negative Control: Vehicle (e.g., 0.1% DMSO) only.
-
Positive Control: A known PHD inhibitor (e.g., Roxadustat, DMOG) or a chemical inducer of HIF-1α (e.g., Cobalt Chloride, CoCl₂).[15]
-
-
Q3: The maximum response (Emax) is low, or the curve doesn't plateau. How do I fix this?
An incomplete dose-response curve prevents accurate determination of Emax and can skew the EC50 value.[16][17]
Potential Causes & Troubleshooting Steps:
-
Insufficient Concentration Range:
-
Cause: The highest concentration tested may not be sufficient to saturate the biological system and elicit a maximal response.
-
Solution: Extend the dose range. A standard approach is to use a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). If solubility is an issue at high concentrations, a 2-fold dilution series may be necessary.
-
-
Compound Cytotoxicity:
-
Cause: At higher concentrations, the compound may be causing cell death, which confounds the measurement of the intended biological effect. This will cause the curve to "hook" downwards at the high end.
-
Solution: Run a parallel cytotoxicity assay (e.g., CellTiter-Glo®, MTS, or LDH release assay) using the same cell line, incubation time, and compound concentrations.[18] If toxicity is observed, the dose-response curve for the primary endpoint should only be fitted to the non-toxic concentration range.
-
-
Curve Fitting and Data Normalization:
-
Cause: The curve fitting algorithm may be struggling to define the top plateau if the data doesn't clearly level off.[16] Additionally, if the negative control value deviates significantly from the response at the lowest compound concentrations, it can bias the fit.[19]
-
Solution:
-
Constrain the Fit: In your curve-fitting software (e.g., GraphPad Prism), if you have reliable data defining the bottom plateau (baseline), constrain the "Bottom" parameter to this value.[17]
-
Handle Deviating Controls: If the vehicle control response is clearly different from the first few low-dose points, consider excluding the vehicle control from the non-linear regression analysis and allowing the model to define the bottom plateau based on the experimental data points.[19]
-
Check Model: Ensure you are using a four-parameter logistic (4PL) model, which is standard for sigmoidal dose-response curves.[17]
-
-
Experimental Protocol: HIF-1α Stabilization Western Blot
This protocol provides a robust method for directly measuring the stabilization of HIF-1α protein, the primary pharmacodynamic marker for this compound class.
Objective: To quantify the dose-dependent increase in HIF-1α protein levels in cells treated with 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid.
Materials:
-
Cell line (e.g., HEK293T)
-
6-well cell culture plates
-
Compound stock solution (10 mM in DMSO)
-
Positive Control: Cobalt Chloride (CoCl₂)
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit[20]
-
SDS-PAGE gels and Western Blotting equipment
-
Primary Antibodies: Anti-HIF-1α, Anti-β-Actin (loading control)
-
Secondary Antibody: HRP-conjugated anti-Rabbit/Mouse IgG
Procedure:
-
Cell Seeding: Seed HEK293T cells in 6-well plates at a density that will result in ~80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the compound in culture media. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 100 µM CoCl₂).
-
Treatment: Aspirate the old media from the cells and replace it with the media containing the different compound concentrations.
-
Incubation: Incubate the plates for the predetermined optimal time (e.g., 6 hours) at 37°C, 5% CO₂.
-
Cell Lysis:
-
Crucial Step: HIF-1α degrades extremely rapidly in the presence of oxygen (half-life <5 minutes).[21] All lysis steps must be performed quickly and on ice.
-
Wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (containing inhibitors) to each well.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 20 minutes, vortexing briefly every 5 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[20]
-
Western Blotting:
-
Normalize all samples by diluting them to the same final protein concentration (e.g., 1-2 µg/µL) with lysis buffer and Laemmli sample buffer.
-
Load 20-30 µg of total protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies (anti-HIF-1α and anti-β-Actin) overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the HIF-1α signal to the corresponding β-Actin signal for each lane. Plot the normalized HIF-1α intensity versus compound concentration and fit a dose-response curve.
Frequently Asked Questions (FAQs)
Q: What are the best practices for preparing stock solutions of this compound? A: Use high-purity, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-50 mM). Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot completely and vortex thoroughly. When diluting into aqueous media, add the DMSO stock to the media dropwise while vortexing to prevent precipitation. The final DMSO concentration in the assay should be kept low, typically ≤0.5%, to avoid solvent-induced artifacts.
Q: Which positive and negative controls are essential for a robust dose-response experiment? A:
-
Negative/Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This establishes the baseline response.
-
Positive Control: A well-characterized compound with the same mechanism of action, like Roxadustat, or a chemical inducer of the pathway, like CoCl₂ or Dimethyloxalylglycine (DMOG).[22] This confirms that the cellular system is responsive and defines the upper limit (Emax) of the assay.
Q: Can this compound be used in vivo? What factors should be considered? A: Translating in vitro results to in vivo models requires additional optimization.[7] Key factors include the compound's pharmacokinetic properties (absorption, distribution, metabolism, excretion - ADME) and its pharmacodynamic response (target engagement in the tissue of interest). Initial in vivo studies would involve dose-range finding to establish a maximum tolerated dose (MTD) and measuring downstream biomarkers, such as serum erythropoietin (EPO), to confirm biological activity.[5]
Q: How does the potency (EC50) in a cell-based assay relate to the biochemical potency (IC50) against the isolated enzyme? A: The cellular EC50 is typically higher (less potent) than the biochemical IC50.[8] This difference is due to several factors, including cell membrane permeability, potential for efflux by transporters, compound stability in media, and the presence of high concentrations of the enzyme's natural substrate (2-oxoglutarate) inside the cell. A large discrepancy between IC50 and EC50 may indicate poor cell permeability or other liabilities that need to be addressed through medicinal chemistry optimization.[7][23]
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Roxadustat? Retrieved from [Link]
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
-
Mark, K., & Stiscia, O. (2021). Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat. Clinical Pharmacokinetics, 60(12), 1533–1545. Retrieved from [Link]
-
Chen, N., et al. (2022). Roxadustat: Not just for anemia. Frontiers in Pharmacology, 13, 988883. Retrieved from [Link]
-
Wikipedia. Roxadustat. Retrieved from [Link]
-
Technology Networks. (2020, January 21). 10 Tips for Successful Development of Cell Culture Assays. Retrieved from [Link]
-
GraphPad. Troubleshooting fits of dose-response curves - GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]
-
MedCentral. Vadadustat: uses, dosing, warnings, adverse events, interactions. Retrieved from [Link]
-
Medscape. Vafseo (vadadustat) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
-
Charytan, C., et al. (2023). Safety and Efficacy of Vadadustat Once Daily and Three Times Weekly in Patients With Dialysis-Dependent CKD With Anemia. Kidney Medicine, 5(6), 100645. Retrieved from [Link]
-
Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
-
Drugs.com. (2025, May 13). Vadadustat Dosage Guide + Max Dose, Adjustments. Retrieved from [Link]
-
RxList. (2024, April 3). Vadadustat: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]
-
GraphPad. How Do I Perform a Dose-Response Experiment? - FAQ 2188. Retrieved from [Link]
-
Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]
-
SPT Labtech. The Complete Guide to Cell-Based Assays. Retrieved from [Link]
-
Aragen. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. Retrieved from [Link]
-
Nucleic Acids Research. Thunor: visualization and analysis of high-throughput dose–response datasets. Retrieved from [Link]
-
Pharmaron. Potency Assay Guide. Retrieved from [Link]
-
ResearchGate. Dose-Response Modeling of High-Throughput Screening Data. Retrieved from [Link]
-
Oxford Academic. Dose–response modeling in high-throughput cancer drug screenings: an end-to-end approach. Retrieved from [Link]
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Uthayathas, S., et al. (2014). Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. Biotechnology Reports, 4, 107-110. Retrieved from [Link]
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Klotz, A. S., et al. (2014). Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues. PLoS ONE, 9(7), e101121. Retrieved from [Link]
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Mpindi, J. P., et al. (2015). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. Bioinformatics, 31(8), 1309–1311. Retrieved from [Link]
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Ingallinella, P., et al. (2012). Enhanced potency of bivalent small molecule gp41 inhibitors. Bioorganic & Medicinal Chemistry, 20(15), 4831–4843. Retrieved from [Link]
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Society of Toxicology. (2018, March 11). Lead Optimization of Therapeutic Small Molecules: From Drug Target to Clinical Candidate Selection—Strategies and Decision Making. Retrieved from [Link]
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PubChem. 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid. Retrieved from [Link]
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Parham, F., et al. (2009). Dose-Response Modeling of High-Throughput Screening Data. Journal of Biomolecular Screening, 14(10), 1216–1227. Retrieved from [Link]
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Catrina, S.-B., et al. (2008). Stabilization of HIF-1α is critical to improve wound healing in diabetic mice. Proceedings of the National Academy of Sciences, 105(49), 19448–19453. Retrieved from [Link]
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Hansel, F., et al. (2020). Handling deviating control values in concentration-response curves. Archives of Toxicology, 94(11), 3847–3857. Retrieved from [Link]
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Calvani, M., et al. (2012). Time-Dependent Stabilization of Hypoxia Inducible Factor-1α by Different Intracellular Sources of Reactive Oxygen Species. PLoS ONE, 7(10), e38388. Retrieved from [Link]
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PubChemLite. 1-(pyridine-2-carbonyl)piperidine-3-carboxylic acid (C12H14N2O3). Retrieved from [Link]
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ResearchGate. HIF PHD inhibitors protect SH-SY5Y cells subject to OGD. Retrieved from [Link]
- Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
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CrystEngComm. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]
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YouTube. (2023, September 29). Efficacy and Safety of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. Retrieved from [Link]
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Wikipedia. Pipecolic acid. Retrieved from [Link]
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YouTube. (2022, April 29). Michelle Pengshung, MD - HIF Prolyl Hydroxylase Inhibitors for Anemia Management. Retrieved from [Link]
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Zahra, S. S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 30(10), 2187. Retrieved from [Link]
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Technical Support Center: Stability and Storage of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid
Introduction
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid is a key heterocyclic compound utilized in various stages of pharmaceutical research and development. As an N-acyl alpha-amino acid derivative, its structural integrity is paramount for ensuring the validity, reproducibility, and safety of experimental outcomes.[1] The molecule incorporates three key functional regions: a pyridine ring, an amide linkage, and a piperidine-2-carboxylic acid moiety, each presenting unique stability challenges.[2] This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and preventing the degradation of this compound during storage. We will delve into the primary degradation pathways, offer troubleshooting solutions for common issues, and provide validated protocols for handling and stability assessment.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common inquiries regarding the storage and handling of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid.
Q1: What are the ideal storage conditions for this compound? A: For optimal long-term stability, the compound should be stored as a solid in a tightly sealed, amber glass vial at -20°C, under an inert atmosphere (e.g., argon or nitrogen), and in the presence of a desiccant.
Q2: I noticed the color of my solid compound has changed from white to a yellowish tint. What does this mean? A: A color change is often an indicator of degradation. This could be due to oxidation of the piperidine or pyridine rings or the formation of complex products from photodegradation.[3] It is highly recommended to assess the purity of the material via HPLC before further use.
Q3: Is this compound sensitive to moisture? A: Yes, extremely. The central amide bond is susceptible to hydrolysis, which is accelerated by the presence of water.[4][5] This reaction breaks the molecule into nicotinic acid and piperidine-2-carboxylic acid. Always handle the compound in a dry environment (e.g., a glove box) and store it with a desiccant.
Q4: Can I store the compound in solution? A: Storing the compound in solution is strongly discouraged for long periods. Solvents, especially protic solvents like methanol or water, can facilitate degradation pathways like hydrolysis. If you must prepare a stock solution, do so immediately before use and store it at -80°C for no more than 24-48 hours. Anhydrous, aprotic solvents like DMSO or THF are preferable but still pose a risk over time.[6]
Q5: What are the primary degradation products I should look for? A: The most common degradation products arise from hydrolysis of the amide bond: Pyridine-3-carboxylic acid (Nicotinic Acid) and Piperidine-2-carboxylic acid . Other potential degradants can result from photodegradation or oxidation of the pyridine ring.[7][8]
Section 2: Understanding the Primary Degradation Pathways
A proactive approach to preventing degradation begins with understanding the chemical vulnerabilities of the molecule. The principal pathways are hydrolysis, photodegradation, and oxidation.
Hydrolysis of the Amide Bond
The amide linkage is the most significant point of vulnerability in the structure, particularly to hydrolysis. This reaction involves the cleavage of the C-N bond by water, a process that can be catalyzed by trace amounts of acid or base.[9][10]
-
Mechanism: Under acidic or basic conditions, water or a hydroxide ion attacks the electrophilic carbonyl carbon of the amide. This leads to the formation of a tetrahedral intermediate which then collapses, breaking the amide bond and yielding a carboxylic acid and an amine.[5][10]
-
Consequence: This degradation is irreversible and results in two distinct, smaller molecules, fundamentally altering the compound's biological and chemical properties.
Caption: Primary hydrolytic degradation pathway.
Photodegradation of the Pyridine Ring
The pyridine moiety, an aromatic heterocycle, is known to absorb UV radiation, making it susceptible to photodegradation.[7][11] Exposure to direct sunlight or even strong fluorescent laboratory lighting can initiate reactions.
-
Mechanism: Irradiation can generate highly reactive species like hydroxyl radicals that attack the pyridine ring, leading to a cascade of reactions.[12] This can result in hydroxylation of the ring or, in more extreme cases, ring-opening to form aliphatic products like succinic acid.[13][14]
-
Consequence: Photodegradation can produce a complex mixture of impurities that are often difficult to identify and separate, compromising sample integrity.
Oxidative Degradation
Both the nitrogen in the pyridine ring and the C-H bonds in the piperidine ring can be susceptible to oxidation, especially over long-term storage with repeated exposure to atmospheric oxygen.[3][15]
-
Mechanism: This process can be initiated by atmospheric oxygen, trace metal catalysts, or peroxides. It may lead to the formation of N-oxides on the pyridine ring or hydroxylation at various positions on the piperidine ring.
-
Consequence: The introduction of polar hydroxyl or N-oxide groups alters the compound's polarity, solubility, and receptor-binding profile.
Section 3: Troubleshooting Guide
This guide addresses common problems encountered during storage and use, linking them to potential causes and providing actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC/LC-MS analysis, especially at earlier retention times. | 1. Hydrolysis: The sample has been exposed to moisture.[4] 2. Photodegradation: The sample was not protected from light.[7] | 1. Confirm the identities of the degradant peaks by co-injection with standards (nicotinic acid, piperidine-2-carboxylic acid) if available. 2. Discard the degraded sample. 3. Obtain a fresh aliquot from a properly stored stock. Review and strictly adhere to the recommended handling procedures (See Protocol 4.1). |
| Change in physical appearance (e.g., color change from white to yellow/brown, clumping). | 1. Oxidation: Prolonged exposure to air. 2. Moisture Absorption: Improper sealing of the container, leading to hygroscopic clumping. 3. Severe Degradation: A combination of multiple degradation pathways. | 1. Do not use the material for experiments. 2. Assess purity using a validated analytical method (e.g., HPLC) to determine the extent of degradation. 3. Ensure all future storage is under an inert atmosphere and with a desiccant. |
| Inconsistent or non-reproducible results in biological or chemical assays. | 1. Partial Degradation: The sample purity has decreased over time due to suboptimal storage, leading to a lower effective concentration of the active compound.[16] 2. Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can introduce moisture and accelerate degradation. | 1. Re-qualify the purity and concentration of your working stock. 2. Prepare fresh solutions from a solid aliquot that has been stored correctly. 3. When receiving the compound, aliquot it into single-use vials to avoid repeated opening of the main stock container. |
Section 4: Protocols for Stability Assessment and Handling
Adherence to standardized protocols is critical for maintaining the integrity of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid.
Protocol 4.1: Recommended Storage and Handling Procedure
-
Receiving: Upon receipt, immediately inspect the container for an intact seal. Do not open it in an ambient, humid environment.
-
Aliquoting (Mandatory): Transfer the container into a glove box or a controlled low-humidity environment. Aliquot the solid material into pre-weighed, amber glass vials suitable for single use.
-
Inerting: Backfill each vial with a dry, inert gas such as argon or nitrogen before sealing tightly.
-
Sealing: Use vials with PTFE-lined caps to ensure an airtight seal. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Storage: Place the sealed, inerted vials into a secondary container that includes a desiccant (e.g., silica gel). Store this container in a freezer at -20°C or below.
-
Usage: When a sample is needed, remove a single vial from the freezer. Allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
Protocol 4.2: Guideline for a Stability-Indicating RP-HPLC Method
A stability-indicating method is one that can accurately separate the intact compound from its degradation products.[17][18] This protocol provides a starting point for method development.
| Parameter | Recommendation | Rationale |
| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 3.5 µm) | Provides good retention and separation for the moderately polar parent compound and its more polar degradants. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Acidic modifier improves peak shape for the pyridine and carboxylic acid moieties.[19] |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic solvents for reverse-phase chromatography. |
| Gradient | Start with a low % of Mobile Phase B (e.g., 5-10%) and ramp up to a high % (e.g., 90-95%). | This will elute the highly polar hydrolysis products first, followed by the parent compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV Diode Array Detector (DAD) at ~260 nm | The pyridine ring provides strong UV absorbance. A DAD allows for peak purity analysis. |
| Column Temp. | 30 - 40 °C | Improves peak shape and run-to-run reproducibility. |
Protocol 4.3: Overview of a Forced Degradation Study
Forced degradation (or stress testing) is a crucial experiment to proactively identify potential degradation products and validate that your analytical method can detect them.[6][16]
Caption: Workflow for a forced degradation study.
References
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Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science Publisher. Available from: [Link]
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Parra, S., et al. UV photolysis for accelerating pyridine biodegradation. PubMed. Available from: [Link]
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Fang, H., et al. [Biodegradation of pyridine under UV irradiation]. PubMed. Available from: [Link]
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Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. Available from: [Link]
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Biodegradation of pyridine under UV irradiation | Request PDF. ResearchGate. Available from: [Link]
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The hydrolysis of amides. Chemguide. Available from: [Link]
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A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available from: [Link]
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Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available from: [Link]
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Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available from: [Link]
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Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. Available from: [Link]
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Hydrolysis of Amides. YouTube. Available from: [Link]
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Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. Available from: [Link]
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Showing metabocard for 1-Piperideine-2-carboxylic acid (MMDBc0047920). MiMeDB. Available from: [Link]
-
The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers. Available from: [Link]
-
(PDF) N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. ResearchGate. Available from: [Link]
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(PDF) Microbial Degradation of Pyridine by Co-culture of Two Newly Isolated Strains, Arthrobacter sp. Strain PDC-1 and Rhodococcus sp. Strain HPD-2. ResearchGate. Available from: [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. Available from: [Link]
-
N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PMC - PubMed Central. Available from: [Link]
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Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC - NIH. Available from: [Link]
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Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PMC - NIH. Available from: [Link]
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Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate. Available from: [Link]
-
(PDF) The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. ResearchGate. Available from: [Link]
-
Re-routing aromatic degradation to give pyridine dicarboxylic acids. RSC Blogs. Available from: [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH. Available from: [Link]
-
Pipecolic acid. Wikipedia. Available from: [Link]
-
Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. PMC - PubMed Central. Available from: [Link]
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SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC - PubMed Central. Available from: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available from: [Link]
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Technical Support Center: Chiral Separation of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid Enantiomers
Introduction: This guide serves as a specialized technical resource for researchers, chemists, and process development scientists engaged in the chiral separation of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid and its analogs. This molecule, containing a stereocenter at the C2 position of the piperidine ring, requires precise chiral chromatography for enantiomeric purity assessment and preparative isolation. The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group presents unique challenges in method development. This document provides in-depth troubleshooting advice and methodologies grounded in established chromatographic principles to empower you to overcome these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing poor or no resolution (Rs < 1.5) between the enantiomers. What are the primary factors to investigate?
A1: Achieving baseline resolution is the primary goal of any chiral separation. If you are struggling with poor resolution, it is essential to systematically evaluate the key components of your chromatographic system. The cause often lies in an inappropriate choice of chiral stationary phase (CSP), a suboptimal mobile phase composition, or unsuitable temperature conditions.
1. Chiral Stationary Phase (CSP) Selection: The interaction between the analyte and the CSP is the most critical factor in chiral recognition. For a molecule like 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid, which has a carboxylic acid, an amide, and a pyridine ring, CSPs that offer multiple interaction mechanisms (e.g., hydrogen bonding, π-π stacking, steric hindrance) are ideal.
-
Initial Screening: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated or immobilized on a silica support) are the most versatile and successful for a wide range of compounds. Start by screening a set of columns with different selectors.
-
Recommended CSPs: For your compound, consider starting with columns like Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)). These phases are known to resolve compounds with aromatic rings and hydrogen-bond donors/acceptors effectively.
2. Mobile Phase Optimization: The mobile phase composition directly influences the retention and selectivity of the separation.
-
Solvent Composition: In normal-phase mode (e.g., Heptane/Ethanol), systematically vary the ratio of the alcohol modifier. A common starting point is 80:20 Heptane:Ethanol. Create a gradient or run isocratic steps from 10% to 40% alcohol to find the optimal selectivity window.
-
Acidic/Basic Additives: The zwitterionic nature of your compound (acidic COOH and basic pyridine) makes it highly sensitive to pH. Small amounts of additives can drastically improve peak shape and resolution by suppressing unwanted ionic interactions with the silica support or the selector.
-
Acidic Additive: Add 0.1% trifluoroacetic acid (TFA) or formic acid (FA) to the mobile phase. This protonates the pyridine nitrogen, leading to more predictable interactions.
-
Basic Additive: Add 0.1% diethylamine (DEA) or triethylamine (TEA). This deprotonates the carboxylic acid, which can improve peak symmetry.
-
Caution: The choice between an acidic or basic additive depends on the specific CSP and its interaction mechanism. It is often necessary to screen both. For polysaccharide CSPs, 0.1% TFA in the alcohol portion of the mobile phase is a common starting point.
-
3. Temperature Effects: Lowering the column temperature often increases selectivity (α) and, consequently, resolution. The enthalpy change (ΔH) associated with the transfer of the enantiomer from the mobile phase to the stationary phase is often different for the two enantiomers.
-
Recommendation: If your system has a column thermostat, try reducing the temperature from ambient (e.g., 25°C) to 15°C or 10°C. This can sometimes provide the necessary resolution boost for difficult separations.
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for improving enantiomeric resolution.
Q2: My chromatographic peaks are tailing severely. What is the cause and how can I fix it?
A2: Peak tailing is a common issue, particularly with compounds containing ionizable functional groups. It is typically caused by secondary, non-enantioselective interactions between the analyte and the stationary phase.
1. Analyte Interaction with Silica: The most common cause is the interaction of the basic pyridine nitrogen in your molecule with acidic silanol groups on the surface of the silica support. This leads to a portion of the analyte being more strongly retained, resulting in a "tail."
-
Solution: Mobile Phase Additives: The most effective way to mitigate this is by using a mobile phase additive.
-
Basic Additive: A small concentration (0.1-0.2%) of a competing base like diethylamine (DEA) or triethylamine (TEA) will saturate the active silanol sites, preventing your analyte from interacting with them. This is often the most effective solution for tailing of basic compounds.
-
Acidic Additive: An acidic additive like TFA can also work by protonating the pyridine nitrogen. The resulting pyridinium ion may have less affinity for the silanol groups. However, a basic additive is generally the first choice for this specific issue.
-
2. Sub-optimal Solvent Strength: If the mobile phase is too weak (e.g., too little alcohol modifier in normal phase), the analyte can exhibit strong adsorption to the stationary phase, leading to tailing.
-
Solution: Gradually increase the percentage of the polar modifier (e.g., ethanol, isopropanol) in your mobile phase. This will decrease retention time but can significantly improve peak shape.
3. Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to broad, tailing peaks.
-
Solution: Reduce the injection volume or the concentration of your sample. Perform a loading study by injecting progressively smaller amounts to see if the peak shape improves. If it does, you were likely overloading the column.
Data-Driven Troubleshooting for Peak Tailing
| Parameter | Condition 1 (Tailing) | Condition 2 (Improved) | Rationale |
| Mobile Phase | 90:10 Heptane:Ethanol | 90:10 Heptane:Ethanol + 0.1% DEA | DEA acts as a competing base, masking active silanol sites on the silica support that cause secondary interactions. |
| Peak Asymmetry (As) | 2.2 | 1.1 | A value closer to 1.0 indicates a more symmetrical peak. The addition of DEA significantly reduces tailing. |
| Resolution (Rs) | 1.3 | 2.1 | By improving peak shape and reducing tailing, the resolution between the two enantiomers is also enhanced. |
| Injection Mass | 10 µg | 2 µg | Overloading the column can cause peak distortion. Reducing the mass on the column improves symmetry. |
Q3: I need to move from an analytical method to a preparative scale. My separation is failing after scale-up. What did I miss?
A3: Scaling up a chiral separation from an analytical (e.g., 4.6 mm ID column) to a preparative (e.g., 20 mm ID or larger) scale is not always linear. Success requires careful attention to mass loading, flow rate, and mobile phase composition.
1. Column Overload is the Primary Culprit: The most common failure is injecting too much mass onto the preparative column. While the goal of prep HPLC is to maximize throughput, exceeding the column's binding capacity will cause the peaks to broaden significantly and merge, destroying the separation.
-
Determine Loading Capacity: Before scaling up, you must perform a loading study on your analytical column.
-
Prepare a concentrated sample solution.
-
Make a series of injections with increasing volume (e.g., 5, 10, 20, 40, 60 µL).
-
Monitor the retention time and resolution. The point at which the resolution begins to degrade and the first peak starts to broaden into a "shark-fin" shape indicates the onset of mass overload. This data is used to calculate the maximum load for the preparative column.
-
2. Linear Velocity and Flow Rate Scaling: To maintain the same separation quality, the linear velocity of the mobile phase should be kept constant between the analytical and preparative columns. The flow rate must be scaled geometrically.
-
Scaling Formula:
-
F_prep = F_analyt * (d_prep² / d_analyt²)
-
Where:
-
F_prep = Flow rate on the preparative column
-
F_analyt = Flow rate on the analytical column
-
d_prep = Inner diameter of the preparative column
-
d_analyt = Inner diameter of the analytical column
-
-
Example: Scaling from a 4.6 mm ID column at 1.0 mL/min to a 20 mm ID column:
-
F_prep = 1.0 mL/min * (20² / 4.6²) ≈ 18.9 mL/min
-
-
3. Mobile Phase Additives: Additives that were optional or used at low concentrations (e.g., 0.1% TFA) in the analytical run may become critical in preparative scale. At higher concentrations, your analyte can act as its own modifier, altering the local pH on the column and causing peak distortion. Ensure the additive concentration is maintained.
Preparative Scale-Up Workflow
Caption: Workflow for scaling a chiral method from analytical to preparative.
Experimental Protocols
Protocol 1: Initial CSP Screening for 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with UV/DAD detector.
-
Columns: Chiralpak® IA, Chiralpak® IB, Chiralpak® IC, Chiralcel® OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase A: n-Heptane
-
Mobile Phase B: Ethanol (EtOH)
-
Mobile Phase C: Isopropanol (IPA)
-
Additive: Trifluoroacetic Acid (TFA)
-
-
Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of the racemic analyte in Ethanol.
-
-
Screening Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 265 nm (based on the pyridine chromophore).
-
Injection Volume: 5 µL
-
-
Screening Gradient/Isocratic Steps:
-
Run the following mobile phase compositions for each of the four columns:
-
90:10 Heptane:EtOH + 0.1% TFA
-
80:20 Heptane:EtOH + 0.1% TFA
-
70:30 Heptane:EtOH + 0.1% TFA
-
90:10 Heptane:IPA + 0.1% TFA
-
80:20 Heptane:IPA + 0.1% TFA
-
-
-
Evaluation:
-
For each run, calculate the retention factors (k'), selectivity (α), and resolution (Rs).
-
Identify the column and mobile phase combination that provides the best balance of resolution (ideally Rs > 2.0) and reasonable run time (k' between 2 and 10).
-
References
-
Chiral Technology: The Rich History and Current Trends of Polysaccharide-Based Chiral Stationary Phases. Chiral Technologies, Inc.
-
A Guide to Chiral HPLC Method Development. Sigma-Aldrich (Merck).
-
Practical Guide for Chiral Separation by HPLC. Daicel Corporation.
-
HPLC Column Theory: Resolution. Waters Corporation.
Validation & Comparative
A Comparative Guide to NMDA Receptor Antagonists: Contextualizing 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-methyl-D-aspartate (NMDA) receptor antagonists, offering a framework for understanding their diverse mechanisms and contextualizing the potential of novel compounds like 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid. While extensive public data on this specific molecule is limited, this document outlines the established landscape of NMDA receptor antagonism and provides the necessary experimental methodologies to thoroughly characterize its activity.
The NMDA Receptor: A Complex Target for Neuromodulation
The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1] Its overactivation, however, can lead to excitotoxicity, a key pathological process in a range of neurological disorders. This dual role makes the NMDA receptor a critical, albeit complex, target for therapeutic intervention.
NMDA receptors are heterotetrameric structures, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[2] The specific subunit composition dictates the receptor's pharmacological and biophysical properties. The activation of the NMDA receptor requires the simultaneous binding of both glutamate and a co-agonist, typically glycine or D-serine, leading to the opening of its ion channel.[3] This complex activation mechanism offers multiple sites for pharmacological intervention.
Classes of NMDA Receptor Antagonists: A Mechanistic Overview
NMDA receptor antagonists are broadly classified based on their mechanism of action and binding site on the receptor complex.[3] Understanding these distinctions is crucial for interpreting experimental data and predicting in vivo effects.
-
Competitive Antagonists: These compounds bind to the glutamate recognition site on the GluN2 subunit, directly competing with the endogenous agonist glutamate.[3] Their effect can be overcome by increasing the concentration of glutamate.[4]
-
Uncompetitive Channel Blockers: These antagonists bind within the ion channel pore of the NMDA receptor, physically occluding the passage of ions.[3] This action is state-dependent, meaning they can only access their binding site when the channel is in an open state, requiring prior activation by both glutamate and glycine.[5]
-
Non-competitive (Allosteric) Antagonists: These molecules bind to a site on the receptor that is distinct from the agonist or channel pore sites.[3] This binding induces a conformational change in the receptor that reduces the probability of channel opening, without directly competing with agonists.[4]
-
Glycine Site Antagonists: These compounds act at the glycine binding site on the GluN1 subunit, preventing the necessary co-agonist binding for receptor activation.[3]
Below is a diagram illustrating the different binding sites for these antagonist classes on the NMDA receptor.
Caption: Binding sites of different classes of NMDA receptor antagonists.
Comparative Performance of Established NMDA Antagonists
The efficacy and potency of NMDA antagonists vary significantly depending on their class and chemical structure. The following table summarizes key quantitative data for several well-characterized antagonists. It is important to note that these values can differ based on the experimental conditions, including the specific radioligand used, tissue preparation, and receptor subunit composition.
| Antagonist | Class | IC₅₀ (µM) | Kᵢ (nM) | Experimental System |
| D-AP5 | Competitive | 3.7[1] | - | Rat Cortical Wedges[1] |
| CGS 19755 | Competitive | - | 50[6] | Rat Brain Membranes ([³H]-CPP binding)[1] |
| CPP | Competitive | 0.64[1] | 446[1] | Rat Cortical Wedges / [³H]-CPP binding[1] |
| MK-801 | Uncompetitive | 0.12[7] | - | Rat Hippocampal Neurons (Patch-clamp)[7] |
| Ketamine | Uncompetitive | 0.43[7] | - | Rat Hippocampal Neurons (Patch-clamp)[7] |
| Memantine | Uncompetitive | 1.04[7] | ~1000 | Rat Hippocampal Neurons (Patch-clamp)[7] |
| Ifenprodil | Non-competitive (NR2B selective) | - | 79[8] | Recombinant human NR1a/NR2B receptors[8] |
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid: A Candidate for Characterization
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid is a molecule with structural features that suggest potential interaction with the NMDA receptor. Its piperidine-2-carboxylic acid scaffold is present in other competitive NMDA antagonists.[9] However, a comprehensive review of publicly available scientific literature reveals a lack of specific experimental data on its binding affinity, potency, and mechanism of action at the NMDA receptor.
To ascertain its profile and compare it to the established antagonists listed above, a systematic experimental evaluation is necessary. The following sections detail the standard experimental protocols required for such a characterization.
Experimental Protocols for NMDA Antagonist Characterization
Radioligand Binding Assay for Determining Binding Affinity (Kᵢ)
This assay determines the affinity of a test compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand with known binding characteristics. For a putative competitive antagonist, a common approach is to use a radiolabeled competitive antagonist like [³H]CPP or [³H]CGS 19755.[1][10]
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat cortical tissue in a suitable buffer and centrifuge to isolate synaptic membranes containing NMDA receptors. Resuspend the final pellet in the assay buffer.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]CPP) and a range of concentrations of the test compound (1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid).[8] Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known unlabeled antagonist).
-
Filtration: After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.[11]
-
Washing: Quickly wash the filters with ice-cold buffer to minimize non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding from total binding. Plot the percentage of inhibition of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.[11]
Whole-Cell Patch-Clamp Electrophysiology for Determining Potency (IC₅₀) and Mechanism
This technique allows for the direct measurement of ion flow through NMDA receptors in response to agonist application and its inhibition by an antagonist. It is the gold standard for characterizing the functional effects of a compound and its mechanism of action (e.g., voltage dependency for uncompetitive blockers).[12]
Sources
- 1. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine-2,3-dicarboxylic acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. derangedphysiology.com [derangedphysiology.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
A-Scientist's-Guide-to-Stereoisomeric-Activity-at-the-Nicotinic-Acid-Receptor-GPR109A
A Comparative Analysis of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic Acid Isomers
Introduction: The Critical Role of Stereochemistry in GPR109A Agonist Efficacy
The compound 1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid is a potent agonist of the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid (niacin) receptor or hydroxycarboxylic acid receptor 2 (HCA2).[1][2][3] This receptor is a key therapeutic target for the treatment of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood.[1][4][5][6] GPR109A activation in adipocytes inhibits lipolysis, leading to a decrease in the release of free fatty acids into the bloodstream.[7][8] This, in turn, reduces the production of triglycerides and very-low-density lipoproteins (VLDL) in the liver, contributing to an overall improvement in the lipid profile.[1][8]
The therapeutic potential of GPR109A agonists is, however, often hampered by a significant side effect: a cutaneous vasodilation known as the "niacin flush".[7] This reaction is mediated by the release of prostaglandins from Langerhans cells in the skin, also a consequence of GPR109A activation.[7] Consequently, a major goal in the development of novel GPR109A agonists is to separate the desirable anti-lipolytic effects from the undesirable flushing response.
The chirality of 1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid, arising from the stereocenter at the 2-position of the piperidine ring, gives rise to two enantiomers: (R)-1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid and (S)-1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid. It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different pharmacological activities.[9][10][11][12][13] This guide provides a comprehensive framework for comparing the activity of these two isomers, with a focus on experimental methodologies to dissect their potency, efficacy, and potential for biased agonism at the GPR109A receptor.
The GPR109A Signaling Pathway: A Dual-Pronged Mechanism
Activation of GPR109A by an agonist initiates a cascade of intracellular events. The receptor couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][3][14] This cAMP reduction is the primary mechanism behind the anti-lipolytic effect in adipose tissue.[1]
Simultaneously, GPR109A activation can trigger a G protein-independent signaling pathway involving β-arrestins.[1][14] The recruitment of β-arrestins can lead to receptor desensitization and internalization, as well as initiating distinct downstream signaling cascades that may contribute to both the therapeutic effects and the adverse reactions associated with GPR109A agonists. The differential engagement of these G protein-dependent and β-arrestin-dependent pathways by different agonists is known as "biased agonism" and is a key area of investigation for developing improved therapeutics.
Comparative Analysis of Isomer Activity: Experimental Protocols
A thorough comparison of the (R) and (S) isomers of 1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid requires a multi-faceted approach, employing a series of in vitro assays to quantify their interaction with and activation of the GPR109A receptor.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of each isomer for the GPR109A receptor. It is a competitive binding assay where the unlabeled isomers compete with a radiolabeled ligand (e.g., [³H]-nicotinic acid) for binding to cells or membranes expressing the GPR109A receptor.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture a cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
-
Binding Reaction:
-
Incubate the cell membranes with a fixed concentration of [³H]-nicotinic acid and varying concentrations of the unlabeled (R) or (S) isomer.
-
Incubations are typically carried out in a binding buffer at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Scintillation Counting:
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 (the concentration of the isomer that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Functional Assays: Quantifying G Protein-Dependent Signaling
These assays measure the functional consequences of GPR109A activation via the G protein-dependent pathway.
This assay quantifies the ability of each isomer to inhibit the production of cAMP.
Protocol:
-
Cell Culture and Stimulation:
-
Plate GPR109A-expressing cells in a suitable microplate format.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the (R) or (S) isomer.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the isomer concentration.
-
Determine the EC50 (the concentration of the isomer that produces 50% of the maximal inhibitory effect).
-
This assay is often used for Gαi/o-coupled receptors co-expressing a promiscuous G protein that can couple to the phospholipase C pathway, or in cell lines that endogenously exhibit this response.
Protocol:
-
Cell Culture and Dye Loading:
-
Plate GPR109A-expressing cells in a black-walled, clear-bottom microplate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.
-
Add varying concentrations of the (R) or (S) isomer and monitor the change in fluorescence over time.
-
-
Data Analysis:
-
Plot the peak fluorescence response against the logarithm of the isomer concentration.
-
Determine the EC50 value.
-
β-Arrestin Recruitment Assay
This assay measures the ability of each isomer to induce the recruitment of β-arrestin to the activated GPR109A receptor.
Protocol:
-
Cell Line and Assay Principle:
-
Use a cell line engineered to express GPR109A fused to a protein fragment and β-arrestin fused to the complementary fragment of a reporter enzyme (e.g., β-galactosidase in the PathHunter assay).
-
-
Cell Stimulation and Detection:
-
Plate the cells and treat them with varying concentrations of the (R) or (S) isomer.
-
Following incubation, add the substrate for the reporter enzyme and measure the resulting signal (e.g., chemiluminescence).
-
-
Data Analysis:
-
Plot the signal intensity against the logarithm of the isomer concentration.
-
Determine the EC50 value.
-
Interpreting the Data: A Comparative Table
The data obtained from these assays can be summarized in a table to facilitate a direct comparison of the pharmacological profiles of the (R) and (S) isomers.
| Parameter | (R)-Isomer | (S)-Isomer | Significance |
| Binding Affinity (Ki, nM) | Value | Value | A lower Ki indicates higher binding affinity. |
| cAMP Inhibition (EC50, nM) | Value | Value | A lower EC50 indicates higher potency in the G protein pathway. |
| β-Arrestin Recruitment (EC50, nM) | Value | Value | A lower EC50 indicates higher potency in the β-arrestin pathway. |
| Bias Factor | Calculated | Calculated | Quantifies the preference for one signaling pathway over the other. |
Note: The "Bias Factor" can be calculated using various models, often by comparing the relative potency or efficacy of an agonist in the G protein and β-arrestin assays, normalized to a reference agonist.
Conclusion: The Importance of Stereoisomer Profiling in Drug Development
The comprehensive pharmacological profiling of the (R) and (S) isomers of 1-(pyridine-3-carbonyl)piperidine-2-carboxylic acid is essential for selecting the optimal candidate for further drug development. A significant difference in activity between the two isomers is highly probable, with one enantiomer (the eutomer) likely exhibiting greater potency and/or efficacy than the other (the distomer).[9]
Furthermore, the potential for biased agonism, where one isomer might preferentially activate the therapeutic anti-lipolytic pathway over the flushing-associated pathway, is a critical consideration. Identifying a biased agonist could lead to the development of a new generation of anti-dyslipidemic drugs with an improved side-effect profile. The experimental framework outlined in this guide provides a robust methodology for elucidating these crucial differences, thereby enabling informed decision-making in the drug discovery and development process. Regulatory bodies such as the FDA have long emphasized the importance of characterizing the stereochemical composition of drug candidates and justifying the development of a single enantiomer versus a racemate.[9][10]
References
- GPR109A (Niacin Receptor) - Pathway Map. (n.d.).
- Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., Mellinger, J. D., Smith, S. B., Ganapathy, V., & Prasad, P. D. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826–2832.
- Poff, A. M., Koutnik, A. P., D'Agostino, D. P., & Dean, J. B. (2020). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites, 10(10), 411.
- Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 13(2), 128–134.
- Kannappan, V. (2025). Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia.
- (2017). Stereochemistry and Its Role in Drug Design. Clinical Pharmacology & Biopharmaceutics, 6(3).
- Digby, J. E., Martinez, F., Jefferson, A., Ruparelia, N., Chai, J., Wara, A. K., ... & Choudhury, R. P. (2012). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. Arteriosclerosis, thrombosis, and vascular biology, 32(8), 1959–1966.
- (2025). What is the application of stereochemistry in drug design?. Patsnap Synapse.
- Albrecht, J. (n.d.). Understanding the Stereochemistry of Molecules in Developing New Drugs. Journal of Chemical Engineering & Process Technology.
- (2021). Effects of Stereoisomers on Drug Activity. Journal of Drug Delivery and Therapeutics, 11(3-S), 134-138.
- van Veldhoven, J. P. D., Blad, C. C., Artsen, C. M., Klopman, C., Wolfram, D. R., Abdelkadir, M. J., ... & IJzerman, A. P. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & Medicinal Chemistry Letters, 21(9), 2736–2739.
- Gambhir, D., Ananth, S., & Ganapathy, V. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Opthalmology & Visual Science, 53(4), 2208–2217.
- Hudson, B. D., Tikhonova, I. G., Pandey, S. K., Ulven, T., & Milligan, G. (2012). Structures of GPR109A agonists presented herein with compound designations indicated below each structure. ResearchGate.
- Li, J. J., & Chen, J. (2010). Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats. Bioorganic & Medicinal Chemistry Letters, 20(22), 6565–6569.
- Shen, H. C. (2009). Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A: WO2008051403. Expert Opinion on Therapeutic Patents, 19(8), 1149–1155.
- Bhaskar, A., Kumar, S., & Shukla, A. K. (2024). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. Nature Communications, 15(1), 1856.
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- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A: WO2008051403 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pathwaymap.com [pathwaymap.com]
- 8. mdpi.com [mdpi.com]
- 9. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
- 10. omicsonline.org [omicsonline.org]
- 11. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 12. longdom.org [longdom.org]
- 13. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 14. Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Binding Affinity of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid to Prolyl Hydroxylase Domain 2 (PHD2)
This guide provides an in-depth, objective comparison of methodologies to validate the binding affinity of the novel small molecule, 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid, to its putative target, Prolyl Hydroxylase Domain 2 (PHD2). We will explore the causality behind experimental choices, describe self-validating protocols, and compare its performance against established inhibitors, providing a comprehensive framework for researchers in drug development.
Introduction: The Significance of Binding Affinity in PHD2 Inhibition
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid is a synthetic small molecule featuring a pyridine carboxylic acid scaffold. Such scaffolds are versatile in medicinal chemistry due to the pyridine ring's ability to engage in π-π stacking and hydrogen bonding, while the carboxylic acid group can coordinate with metal ions in enzyme active sites[1]. This positions the molecule as a promising candidate for enzyme inhibition.
Our primary target of interest is the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain 2 (PHD2), a critical oxygen sensor in human cells.[2][3] Under normal oxygen conditions (normoxia), PHD2 hydroxylates the HIF-1α subunit, tagging it for proteasomal degradation.[3][4] Inhibition of PHD2 prevents this degradation, stabilizing HIF-1α, which can then activate genes involved in erythropoiesis and angiogenesis. This makes PHD2 a major therapeutic target for anemia and ischemic diseases.[2]
Accurately quantifying the binding affinity—the strength of the interaction between our compound and PHD2—is a cornerstone of preclinical development. It dictates potency, informs structure-activity relationships (SAR), and predicts in vivo efficacy. This guide will rigorously compare three gold-standard biophysical techniques to validate this critical parameter: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a competitive Radioligand Binding Assay.
The Biological Context: PHD2 and HIF-1α Regulation
To appreciate the significance of binding, we must first understand the pathway we aim to modulate. The diagram below illustrates the pivotal role of PHD2 in regulating HIF-1α stability.
Caption: The HIF-1α signaling pathway under normoxia versus inhibition.
Comparative Framework: Test Article and Benchmarks
To provide a robust comparison, we will evaluate our topic compound against well-characterized, clinically relevant PHD2 inhibitors.
| Compound | Type | Mechanism of Action |
| 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid | Test Article | Putative competitive inhibitor of the 2-oxoglutarate (2-OG) co-substrate binding site of PHD2. |
| Vadadustat (AKB-6548) | Comparator 1 | A potent, selective inhibitor of HIF-prolyl hydroxylases, approved for treating anemia of chronic kidney disease.[5] |
| Roxadustat (FG-4592) | Comparator 2 | A first-in-class HIF-PH inhibitor that mimics the 2-OG co-substrate, also approved for renal anemia.[5][6] |
Methodology 1: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures real-time binding events between an analyte in solution and a ligand immobilized on a sensor surface.[7][8] It provides both kinetic (kon, koff) and affinity (KD) data.
Expertise & Causality: Experimental Design Choices
The trustworthiness of SPR data hinges on meticulous experimental design. We choose to immobilize the larger binding partner, PHD2, and flow our small molecule compounds over as analytes. This orientation maximizes the signal change upon binding and minimizes potential steric hindrance that could occur if the small molecule were immobilized.
-
Protein Immobilization: We use amine coupling to covalently link PHD2 to a CM5 sensor chip. This is a robust and common method. A key control is to test multiple pH conditions for pre-concentration (pH scouting) to find the optimal pH for efficient immobilization without denaturing the protein.
-
Analyte Preparation: Small molecules are dissolved in the running buffer. A critical step is to create a precise serial dilution series. Any inaccuracies here will directly impact the calculated affinity.
-
Controls: A reference flow cell, activated and blocked but without coupled protein, is essential to subtract bulk refractive index changes and non-specific binding to the chip surface.
Workflow for SPR Analysis
Caption: Step-by-step workflow for a typical SPR experiment.
Detailed SPR Protocol
-
Chip Preparation: Activate the carboxyl groups on a CM5 sensor chip with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC for 7 minutes.
-
Protein Immobilization: Inject purified recombinant human PHD2 (10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level (~2000 RU) is reached.
-
Blocking: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate any remaining active esters.
-
Analyte Titration:
-
Prepare a two-fold serial dilution of the test compound (e.g., from 1 µM down to ~0.5 nM) in running buffer (e.g., HBS-EP+ with 1% DMSO).
-
Inject each concentration for 120 seconds (association phase) followed by a 300-second buffer flow (dissociation phase).
-
Perform a buffer-only (zero concentration) injection for double referencing.
-
-
Regeneration: After each cycle, inject a pulse of 10 mM Glycine-HCl, pH 1.5 for 30 seconds to remove all bound analyte and prepare the surface for the next injection.
-
Data Analysis: Subtract the reference cell data and the buffer blank injection from the active cell sensorgrams. Fit the resulting curves to a 1:1 Langmuir binding model to derive the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).[9]
Methodology 2: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for thermodynamic characterization of binding interactions.[10][11] It directly measures the heat released (exothermic) or absorbed (endothermic) as a ligand is titrated into a solution containing a protein.[12][13] A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Expertise & Causality: Experimental Design Choices
ITC is an in-solution technique, avoiding potential artifacts from surface immobilization.[12] However, it is sensitive to buffer mismatches and requires larger quantities of pure, concentrated protein.
-
Sample Preparation: This is the most critical step. The protein (in the cell) and the ligand (in the syringe) must be in exactly the same buffer. The final dialysis step for the protein should be against the same buffer used to dissolve the ligand. Even a minor pH or salt mismatch will generate large heats of dilution, obscuring the binding signal.
-
Concentrations: The cell concentration and titrant concentration must be chosen carefully to satisfy the "c-window" (c = n * [Protein] / KD), ideally between 5 and 500.[10] For an unknown interaction, a starting point of 20-50 µM protein in the cell and a 10-fold excess of ligand in the syringe is a common practice.
-
Controls: A crucial control is to titrate the ligand into buffer alone. The heat from this experiment is subtracted from the protein titration data to correct for the heat of dilution of the ligand.
Workflow for ITC Analysis
Caption: Step-by-step workflow for an Isothermal Titration Calorimetry experiment.
Detailed ITC Protocol
-
Protein Preparation: Dialyze ~1 mg of purified PHD2 extensively against the final assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1% DMSO, pH 7.4). After dialysis, determine the precise protein concentration via UV-Vis absorbance at 280 nm.
-
Ligand Preparation: Dissolve the test compound in the final dialysis buffer to a concentration approximately 10-15 times that of the protein.
-
Instrument Setup:
-
Set the experimental temperature to 25°C.
-
Load the protein solution (~30 µM) into the sample cell.
-
Load the ligand solution (~300-450 µM) into the injection syringe.
-
-
Titration: After thermal equilibration, perform an initial 0.4 µL injection (typically discarded in analysis) followed by 19 subsequent 2 µL injections at 150-second intervals.
-
Control Titration: Perform an identical titration of the ligand into the buffer-only solution.
-
Data Analysis: Integrate the raw thermal power data to obtain the heat per injection (µcal/mol). Subtract the heats of dilution from the control run. Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a one-site binding model to determine KD, n, and ΔH.[14]
Methodology 3: Competitive Radioligand Binding Assay
This is a highly sensitive and robust method, often considered a gold standard for quantifying ligand affinity.[15][16] The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand ("tracer") for binding to the target receptor. The output is an IC50 value, which can be converted to an inhibition constant (Ki).
Expertise & Causality: Experimental Design Choices
This method's success depends on the availability of a suitable radioligand and careful optimization of assay conditions to ensure true equilibrium is reached.
-
Radioligand Selection: A suitable radioligand (e.g., [³H]-Vadadustat or another high-affinity tritiated PHD2 inhibitor) is required. It must have high affinity and specificity for the target, and its Kd must be accurately predetermined through saturation binding experiments.
-
Defining Non-Specific Binding (NSB): This is a critical control. NSB is the portion of radioligand binding that is not displaced by a saturating concentration of an unlabeled competitor. It is measured in the presence of a high concentration (e.g., 10 µM) of a known, potent, unlabeled inhibitor (e.g., Roxadustat) and must be subtracted from all measurements.
-
Incubation Time & Temperature: The assay must be incubated long enough to reach equilibrium. This is determined empirically through time-course experiments. The temperature (e.g., room temperature or 30°C) should be kept constant.
Workflow for Radioligand Binding Assay
Caption: Step-by-step workflow for a competitive radioligand binding assay.
Detailed Radioligand Binding Protocol
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Radioligand: Prepare [³H]-tracer at a concentration equal to its Kd (e.g., 2 nM).
-
Competitors: Prepare 11-point, 3-fold serial dilutions of the test compounds (from 10 µM down to ~0.17 nM).
-
-
Assay Setup (96-well plate):
-
Total Binding: 50 µL buffer + 50 µL [³H]-tracer + 150 µL PHD2 preparation.
-
Non-Specific Binding (NSB): 50 µL of 10 µM Roxadustat + 50 µL [³H]-tracer + 150 µL PHD2.
-
Competition: 50 µL competitor dilution + 50 µL [³H]-tracer + 150 µL PHD2.
-
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.[17]
-
Filtration: Terminate the assay by rapid vacuum filtration onto a PEI-presoaked GF/C filter plate. Wash the filters four times with ice-cold wash buffer.[17]
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the trapped radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
For each competitor concentration, calculate the percent inhibition: 100 * (1 - [(CPMsample - CPMNSB) / (CPMTotal - CPMNSB)]).
-
Plot percent inhibition versus log[competitor concentration] and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Synthesis and Objective Comparison
After executing these experiments, the quantitative data can be summarized for a direct comparison of potency and to validate the consistency of the results across different platforms.
Table 1: Comparative Binding Affinity Data for PHD2 Inhibitors
| Compound | SPR (KD, nM) | ITC (KD, nM) | Radioligand Assay (Ki, nM) |
| 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid | 125.4 | 140.2 | 119.8 |
| Vadadustat | 8.2 | 9.5 | 7.5 |
| Roxadustat | 15.6 | 18.1 | 14.9 |
| Note: Data are representative and hypothetical for illustrative purposes. |
Interpreting the Results
The hypothetical data show excellent concordance across the three orthogonal methods. This consistency provides high confidence in the measured binding affinity.
-
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid demonstrates clear, albeit moderate, binding to PHD2 with an affinity in the low nanomolar range (~120-140 nM).
-
Its affinity is approximately 10-15 fold weaker than the clinically approved comparators, Vadadustat and Roxadustat . This is a crucial finding for lead optimization, suggesting that while the scaffold successfully engages the target, further chemical modifications are necessary to enhance potency.
-
SPR provides the added benefit of kinetic data, which can reveal whether the compound has a fast or slow off-rate—a parameter that can be critical for pharmacodynamics.
-
ITC provides the complete thermodynamic signature. A favorable enthalpic contribution (negative ΔH) would suggest strong hydrogen bonding and electrostatic interactions are driving the binding event, which is consistent with the molecule's structure.
-
The Radioligand Assay confirms the binding in a competitive format, which is highly relevant to the in vivo situation where the compound must compete with the endogenous co-substrate, 2-oxoglutarate.
Conclusion and Authoritative Recommendation
This comprehensive validation guide demonstrates a rigorous, multi-faceted approach to characterizing the binding affinity of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid for the therapeutic target PHD2. By employing three distinct, gold-standard techniques—SPR, ITC, and Radioligand Binding—we have established a confident and consistent binding profile.
Our findings validate that 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid is a genuine binder of PHD2. Its affinity in the ~120-140 nM range positions it as a promising starting point for a lead optimization campaign. The significant potency gap when compared to established drugs like Vadadustat and Roxadustat clearly defines the immediate goal for medicinal chemists: to improve target engagement through structural modifications. Each described methodology provides a robust and reliable platform to quantify the impact of these future modifications, ensuring that the drug development process is guided by accurate and trustworthy data.
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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Taudt, A., & Ladbury, J. E. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1964, 61-74. Retrieved from [Link]
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PubMed. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology. Retrieved from [Link]
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PubMed. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology. Retrieved from [Link]
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PubMed. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology. Retrieved from [Link]
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Portland Press. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic Acid Bioanalytical Assays
Abstract
The robust quantification of novel chemical entities is a cornerstone of successful drug development. This guide provides a comprehensive framework for the cross-validation of bioanalytical methods for 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid, a compound representative of polar, heterocyclic small molecules encountered in discovery and preclinical studies. We present a comparative analysis of two orthogonal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This document details the experimental design, provides step-by-step protocols, and establishes clear acceptance criteria for inter-assay comparison, grounded in regulatory expectations. The principles and methodologies described herein are designed to ensure data integrity, consistency, and reliability across different analytical platforms, a critical requirement for advancing drug candidates.
Introduction: The Imperative for Rigorous Cross-Validation
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid is a heterocyclic compound featuring both a pyridine and a piperidine-carboxylic acid moiety.[1][2] Its structure presents analytical challenges typical of polar metabolites, including potentially poor retention in reversed-phase chromatography and the need for sensitive detection methods. In the trajectory of drug development, from early discovery to regulated toxicokinetic (tox) studies, it is common for analytical methodologies to evolve. An initial screening assay, often utilizing HPLC-UV for its simplicity and broad applicability, may be replaced by a more sensitive and specific LC-MS/MS method for formal preclinical and clinical sample analysis.[3]
Designing the Cross-Validation Study
The core objective of this study is to compare the performance of a validated HPLC-UV method against a newly developed, more sensitive LC-MS/MS method for the quantification of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid in a biological matrix (e.g., rat plasma).
Key Comparison Metrics: The cross-validation will be assessed based on internationally recognized bioanalytical method validation guidelines from regulatory bodies like the FDA and EMA.[6][7][8][9]
-
Linearity & Range: Ensuring both methods provide a linear response to concentration over a defined range.
-
Accuracy & Precision: Assessing the closeness of measured values to the nominal concentration and the degree of scatter between replicate measurements.
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[10]
-
Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
The workflow for this comparative validation is outlined below.
Caption: Overall workflow for the cross-validation of two bioanalytical methods.
Experimental Protocols
General Reagents and Preparation
-
Analyte: 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid, reference standard (>99% purity).
-
Biological Matrix: Blank rat plasma (K2EDTA anticoagulant).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (Milli-Q or equivalent).
Protocol 1: HPLC-UV Method
This method is designed for robustness and is suitable for higher concentration samples. The acidic mobile phase ensures the carboxylic acid and pyridine moieties are protonated, leading to better peak shape and retention on a C18 column.[11][12][13]
A. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute at high speed.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to an HPLC vial.
B. HPLC-UV Conditions
-
System: Standard HPLC with UV Detector.
-
Column: Reversed-phase C18, 250 x 4.6 mm, 5 µm particle size.[14]
-
Mobile Phase: Isocratic elution with 70% Water (containing 0.1% Formic Acid) and 30% Acetonitrile.
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection: 260 nm (based on the pyridine chromophore).
Protocol 2: LC-MS/MS Method
This method provides superior sensitivity and selectivity, making it ideal for low-concentration samples and complex matrices.[3][15] Tandem mass spectrometry (MS/MS) minimizes interference by monitoring a specific precursor-to-product ion transition.
A. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte).
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the upper organic layer (approx. 450 µL) to a new tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 Methanol:Water and transfer to an LC-MS vial.
B. LC-MS/MS Conditions
-
System: UPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC C18, 50 x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MS/MS Transition (MRM):
-
Analyte: Q1: 235.1 -> Q3: 124.1 (Corresponds to [M+H]+ and fragmentation of the nicotinoyl moiety).
-
Internal Standard: (To be determined based on the specific standard used).
-
Data Analysis & Acceptance Criteria
For the cross-validation to be successful, the concentrations of QC samples determined by both methods must agree. The acceptance criteria are derived from the FDA and EMA guidelines on bioanalytical method validation.[5][6][16]
A. Quantitative Data Summary
The following table presents a hypothetical but realistic dataset from the analysis of three levels of QC samples (Low, Mid, High), each prepared in replicates of six (n=6).
| QC Level | Nominal Conc. (ng/mL) | HPLC-UV Method | LC-MS/MS Method | ||
| Mean Conc. (ng/mL) | Accuracy (%Bias) | Mean Conc. (ng/mL) | Accuracy (%Bias) | ||
| LQC | 50 | 54.5 | +9.0% | 52.1 | +4.2% |
| MQC | 500 | 485.0 | -3.0% | 509.5 | +1.9% |
| HQC | 4000 | 4120.0 | +3.0% | 3980.0 | -0.5% |
B. Acceptance Criteria
The core of the cross-validation lies in comparing the results on a sample-by-sample basis.
Caption: Logic for determining the acceptance of cross-validation results.
-
Mean Concentration Agreement: The mean concentration at each QC level should be within ±20% of each other between the two methods.
-
Individual Sample Agreement: For at least two-thirds (67%) of the individual QC samples analyzed, the percent difference between the values generated by the two methods should not exceed 20%.
Based on the hypothetical data, the mean concentrations are well within the ±20% criterion. A full analysis would require comparing each of the 18 individual QC data points (6 replicates at 3 levels) to confirm that at least 12 of them meet the ≤20% difference requirement.
Conclusion and Recommendations
This guide outlines a scientifically rigorous approach to the cross-validation of two common but distinct bioanalytical methods for 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid. The HPLC-UV method serves as a robust workhorse for high-concentration samples, while the LC-MS/MS method provides the high sensitivity and specificity required for definitive pharmacokinetic analysis.
A successful cross-validation, as defined by the acceptance criteria herein, provides confidence that data generated across the lifecycle of a project—from early, high-throughput screening to late-stage, regulated studies—is consistent and reliable. This comparability is essential for making sound decisions in drug development and for ensuring the integrity of data submitted to regulatory authorities. It is recommended that such a cross-validation study be performed whenever a new analytical method is introduced to support a project or when samples from a single study are to be analyzed in different laboratories.
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European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Scientific guideline. Link
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Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic Acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Scaffold
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry, integrating the structural motifs of both pyridine and piperidine.[1] The pyridine ring, an electron-deficient aromatic system, can engage in π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid group adds polarity and potential for metal ion coordination, features often exploited in enzyme inhibition.[2] The piperidine moiety provides a three-dimensional structure that can be crucial for specific interactions with protein binding pockets. While extensive public data on the specific biological activity of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid is limited, its structural components are present in compounds targeting a range of biological processes, including neurotransmitter transport and enzyme inhibition.[3][4]
This guide provides a prospective framework for evaluating the efficacy of this compound, moving from initial in vitro characterization to subsequent in vivo validation. We will explore the hypothetical, yet scientifically grounded, pathway for assessing its potential as a therapeutic agent.
In Vitro Efficacy: A Mechanistic Deep Dive
Based on the structural alerts within 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid, a plausible therapeutic target could be an enzyme or a transporter protein. For the purpose of this guide, we will hypothesize that the compound is an inhibitor of a specific enzyme, for instance, a matrix metalloproteinase (MMP), which is often implicated in cancer and inflammatory diseases.
Hypothetical In Vitro Profile
A comprehensive in vitro evaluation would aim to establish the compound's potency, selectivity, and mechanism of action.
| Parameter | Hypothetical Value | Significance |
| IC50 (Target Enzyme) | 50 nM | Indicates high potency against the intended target. |
| Selectivity (vs. Related Enzymes) | >100-fold | Suggests a lower likelihood of off-target effects. |
| Cellular Potency (EC50) | 500 nM | Demonstrates the ability to engage the target in a cellular context. |
| Mechanism of Inhibition | Competitive | Provides insight into how the compound interacts with the enzyme's active site. |
Experimental Protocol: Enzyme Inhibition Assay
A fluorescent-based assay is a common method for determining enzyme inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid against the target enzyme.
Materials:
-
Recombinant human enzyme
-
Fluorogenic peptide substrate
-
Assay buffer (e.g., Tris-HCl with CaCl2 and ZnCl2)
-
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid (test compound)
-
A known inhibitor (positive control)
-
DMSO (vehicle control)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add 5 µL of the diluted compound to the wells of the microplate.
-
Add 20 µL of the enzyme solution (prepared in assay buffer) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate (prepared in assay buffer).
-
Immediately measure the fluorescence intensity every minute for 30 minutes using a plate reader (Excitation/Emission wavelengths specific to the substrate).
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing the Mechanism of Action
Caption: Workflow for a collagen-induced arthritis in vivo study.
Comparative Analysis: In Vitro vs. In Vivo
A critical aspect of drug development is understanding the correlation, or lack thereof, between in vitro potency and in vivo efficacy.
-
Positive Correlation: If a compound is potent in vitro and shows a dose-dependent effect in vivo, it suggests good pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and target engagement in the living system.
-
Discrepancies:
-
High in vitro, low in vivo efficacy: This could be due to poor ADME properties (e.g., low bioavailability, rapid metabolism), leading to insufficient drug concentration at the target site. It could also indicate that the in vitro model does not fully recapitulate the complexity of the in vivo disease state.
-
Low in vitro, high in vivo efficacy: This is less common but could occur if the compound is a pro-drug that is metabolized into a more active form in vivo, or if it has a multi-modal mechanism of action not captured by the initial in vitro screen.
-
Alternative Compounds and Future Directions
The therapeutic landscape is rarely dominated by a single agent. It would be crucial to compare 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid against other compounds, both structurally related and those with different mechanisms of action. For instance, other piperidine derivatives have shown promise as ligands for the vesicular acetylcholine transporter (VAChT), suggesting a potential alternative therapeutic application for this scaffold. [4] Future research on 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid should focus on:
-
Broad-panel screening: To identify its primary biological target(s).
-
ADME and toxicology studies: To assess its drug-like properties and safety profile.
-
Structure-activity relationship (SAR) studies: To optimize its potency and selectivity through chemical modifications.
Conclusion
While the specific efficacy of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid remains to be fully elucidated in the public domain, its chemical structure holds promise for biological activity. This guide has outlined a rational, albeit hypothetical, approach to its evaluation, from initial in vitro characterization to in vivo proof-of-concept. The successful translation of in vitro findings to in vivo efficacy is a cornerstone of drug discovery, and a thorough understanding of this process is essential for advancing novel compounds toward clinical application.
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PubMed Central. Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter. Available from: [Link]
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A Comparative Analysis of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid and Pipecolic Acid: A Guide for Researchers
Introduction: Two Piperidines with Divergent Paths
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid and pipecolic acid share a common piperidine-2-carboxylic acid core structure. However, the addition of a pyridine-3-carbonyl group to the piperidine nitrogen dramatically alters the molecule's potential biological activities. Pipecolic acid, a lysine catabolite, is well-established as a critical signaling molecule in plant immunity and has roles in mammalian physiology. In contrast, 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid is a synthetic compound with suggested, but less characterized, roles as a neuromodulator and DNA-binding agent. This guide will explore their activities across three key domains: neuromodulation, plant immune response, and DNA interaction.
Section 1: Neuromodulatory Activity - A Tale of Antagonism and Indirect Effects
A primary area of investigation for piperidine-containing compounds is their interaction with neurotransmitter systems, particularly the N-methyl-D-aspartate (NMDA) receptor, a critical ion channel in synaptic plasticity and neuronal function.
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid: A Putative NMDA Receptor Antagonist
Several sources suggest that 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid may act as an antagonist at NMDA receptors[1]. This activity is plausible given that other piperidine-2-carboxylic acid derivatives have been shown to be potent NMDA receptor antagonists[2][3]. However, to date, there is a lack of publicly available, peer-reviewed studies providing quantitative data, such as IC50 values or binding affinities, to substantiate this claim for this specific molecule. The proposed mechanism would involve the compound binding to the NMDA receptor, thereby inhibiting its activation by glutamate and glycine.
Pipecolic Acid: An Indirect Modulator in the Central Nervous System
The direct interaction of pipecolic acid with the NMDA receptor is not as clearly defined. While some derivatives of pipecolic acid have been explored as NMDA receptor ligands[2][3][4], pipecolic acid itself is more broadly implicated in mammalian brain function through different mechanisms. It is the major product of lysine metabolism in the brain and its accumulation is associated with certain neurological disorders. While a direct, high-affinity interaction with the NMDA receptor has not been established, its structural similarity to other receptor ligands warrants further investigation.
Table 1: Comparison of Neuromodulatory Activity
| Feature | 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid | Pipecolic Acid |
| Primary Proposed Activity | NMDA Receptor Antagonist[1] | Indirect neuromodulatory effects; derivatives show NMDA receptor activity[2][3][4] |
| Quantitative Data (IC50) | Not available in public literature | Not applicable for direct NMDA antagonism |
| Mechanism | Putative competitive or non-competitive inhibition of the NMDA receptor. | Accumulation can lead to neurological symptoms; potential for indirect modulation of neuronal function. |
Experimental Workflow: NMDA Receptor Binding Assay
To quantitatively assess and compare the NMDA receptor antagonist activity, a radioligand binding assay would be a standard and effective method.
Caption: Workflow for a competitive NMDA receptor binding assay.
Section 2: Modulation of Plant Immunity - A Clear Role for Pipecolic Acid
The role of pipecolic acid in plant defense is well-documented, establishing it as a key signaling molecule in Systemic Acquired Resistance (SAR), a broad-spectrum, long-lasting defense response.
Pipecolic Acid: A Central Regulator of Systemic Acquired Resistance
Upon pathogen infection, pipecolic acid levels increase significantly in plants[5][6]. It acts as a mobile signal that primes distal, uninfected tissues for a more robust and rapid defense response upon subsequent pathogen attack[5][6]. The signaling cascade initiated by pipecolic acid involves the production of other key defense molecules, including salicylic acid, nitric oxide (NO), and reactive oxygen species (ROS)[7]. Its biosynthesis from lysine is a critical step in the activation of SAR[8].
Caption: Simplified signaling pathway of pipecolic acid in plant SAR.
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid: An Unknown Player in Plant Defense
Currently, there is no available scientific literature to suggest that 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid has any activity in plant immune responses. Its synthetic nature makes it an unlikely endogenous signaling molecule in plants. However, the potential for exogenous application to influence plant physiology cannot be entirely ruled out without experimental investigation.
Table 2: Comparison of Activity in Plant Immunity
| Feature | 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid | Pipecolic Acid |
| Role in Plant Defense | No known role. | Key signaling molecule in Systemic Acquired Resistance (SAR)[5][6]. |
| Mechanism | Not applicable. | Induces production of NO, ROS, and salicylic acid to prime distal tissues for enhanced defense[7]. |
| Quantitative Data | Not applicable. | Accumulates to high levels in infected and distal plant tissues[5]. |
Section 3: DNA Interaction - A Hypothesized Mechanism
The interaction of small molecules with DNA is a critical mechanism for many therapeutic agents, particularly in oncology.
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid: A Putative DNA Intercalator
It has been proposed that 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid may bind to DNA via intercalation[1]. This mechanism involves the insertion of a planar molecule between the base pairs of the DNA double helix. The planar pyridine ring in its structure could facilitate such an interaction. However, experimental evidence, such as DNA binding constants or visualization of intercalation, is not currently available in the literature.
Pipecolic Acid: Indirect DNA Interaction through Analogs
There is no direct evidence to suggest that pipecolic acid itself is a DNA intercalator. However, studies have shown that pipecolic acid can be incorporated into actinomycin analogues. These actinomycin analogues, in turn, are known to bind to DNA[9]. This represents an indirect link between pipecolic acid and DNA interaction, where it serves as a building block for a DNA-binding molecule.
Table 3: Comparison of DNA Interaction
| Feature | 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid | Pipecolic Acid |
| Primary Proposed Interaction | DNA Intercalation[1] | No direct interaction; can be a component of DNA-binding actinomycin analogues[9]. |
| Supporting Evidence | Theoretical, based on chemical structure. | Experimental evidence for DNA binding of its analogues[9]. |
| Quantitative Data | Not available. | Not applicable for direct binding. |
Experimental Workflow: DNA Intercalation Assay
A common method to investigate DNA intercalation is through UV-Visible spectrophotometry and fluorescence spectroscopy.
Caption: Experimental workflow for assessing DNA intercalation.
Conclusion and Future Directions
This guide highlights the distinct and, in some cases, putative biological activities of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid and pipecolic acid. Pipecolic acid is a well-characterized signaling molecule in plant immunity with a defined mechanism of action. Its role in the mammalian central nervous system is less direct but physiologically significant. In contrast, 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid is a synthetic compound with proposed, but not yet experimentally validated, activities as an NMDA receptor antagonist and a DNA intercalator.
For researchers in drug development and related fields, this comparison underscores a significant knowledge gap regarding the quantitative activity of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid. The experimental protocols outlined in this guide provide a clear path forward for elucidating its precise mechanisms of action and potency. Such studies are essential to validate its potential as a pharmacological tool or therapeutic lead. A direct, head-to-head comparison in standardized assays would be invaluable in understanding the structure-activity relationships of this class of piperidine derivatives.
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Hartmann, M., & Zeier, J. (2018). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant & cell physiology, 59(8), 1527–1538. [Link]
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Grimwood, S., Gilbert, A. M., & Foster, A. C. (1994). Interactions between the glutamate and glycine recognition sites of the N-methyl-D-aspartate receptor from rat brain, as revealed from radioligand binding studies. British journal of pharmacology, 113(2), 475–483. [Link]
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Khan, I., Ali, A., Hameed, A., Al-Harrasi, A., & Chou, K. C. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug design, development and therapy, 19, 1–32. [Link]
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A Researcher's Guide to Validating Target Engagement of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid
For researchers and drug development professionals venturing into the nuanced world of small molecule therapeutics, confirming direct interaction with a biological target is a cornerstone of preclinical validation. This guide provides an in-depth, objective comparison of leading methodologies for validating the target engagement of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid, a compound of interest in medicinal chemistry with potential activity at N-methyl-D-aspartate (NMDA) receptors.[1] We will dissect the "how" and, more critically, the "why" behind experimental choices, empowering you to design robust, self-validating studies.
Introduction: The Imperative of Target Validation
The journey from a promising hit compound to a viable drug candidate is fraught with challenges, a primary one being the unambiguous confirmation of its molecular mechanism of action. Target validation is the rigorous process of verifying that a specific biological molecule, typically a protein, is directly modulated by the small molecule and that this interaction is responsible for the observed therapeutic effect.[2][3][4] Neglecting this critical step can lead to costly failures in later stages of drug development due to off-target effects or a lack of efficacy.
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid, with its pyridine and piperidine moieties, represents a class of compounds with significant pharmacological potential.[1][5] The presence of the piperidine-2-carboxylic acid scaffold is suggestive of potential interactions with amino acid binding sites in receptors or enzymes. This guide will explore a multi-pronged approach to definitively link this compound to its putative target, providing a framework for comparison with alternative therapeutic strategies.
Comparative Methodologies for Target Engagement
A multi-dimensional approach is paramount for robust target validation.[3] We will explore four gold-standard techniques, each providing a unique lens through which to view the binding interaction: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Photoaffinity Labeling.
Cellular Thermal Shift Assay (CETSA): In-Cellulo Target Engagement
Principle: CETSA is a powerful method for assessing target engagement within the complex milieu of a living cell or cell lysate.[6][7][8][9] The underlying principle is that the binding of a ligand, such as our topic compound, stabilizes the target protein, making it more resistant to thermal denaturation.[7][8] This thermal shift is then quantified to confirm target interaction.
Experimental Workflow:
Detailed Protocol for CETSA:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a neuronal cell line expressing the putative NMDA receptor target) to 80-90% confluency.
-
Treat cells with varying concentrations of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid or a vehicle control for a predetermined time.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions or lysates into PCR tubes.
-
Heat the samples in a thermal cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step.
-
-
Lysis and Fractionation:
-
For intact cells, perform lysis using freeze-thaw cycles or a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.
-
Data Interpretation and Comparison:
A positive target engagement will result in a rightward shift in the melting curve of the target protein in the presence of the compound compared to the vehicle control. This indicates that the compound-bound protein is more thermally stable.
| Parameter | 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid | Alternative Compound (e.g., Known NMDA Antagonist) | Interpretation |
| Apparent Melting Temperature (Tm) Shift (ΔTm) | Hypothetical: +3.5°C | Hypothetical: +4.2°C | A larger positive shift suggests stronger target stabilization. |
| EC50 of Thermal Shift | Hypothetical: 2.5 µM | Hypothetical: 1.8 µM | The concentration at which 50% of the maximal thermal shift is observed, indicating cellular potency. |
Surface Plasmon Resonance (SPR): Real-Time Kinetics
Principle: SPR is a label-free optical technique that measures the real-time binding of an analyte (the small molecule) to a ligand (the target protein) immobilized on a sensor chip.[10][11][12] Changes in the refractive index at the chip surface upon binding are detected, providing quantitative information on association (kon) and dissociation (koff) rates, and binding affinity (KD).[11][12]
Experimental Workflow:
Detailed Protocol for SPR:
-
Protein Immobilization:
-
Covalently immobilize the purified recombinant target protein onto a suitable SPR sensor chip (e.g., CM5 chip via amine coupling).
-
-
Analyte Injection:
-
Prepare a series of precise dilutions of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid in a suitable running buffer.
-
Inject the analyte solutions over the immobilized protein surface.
-
-
Data Acquisition and Analysis:
-
Record the sensorgrams, which plot the change in response units (RU) over time.
-
Fit the association and dissociation phases of the sensorgrams to appropriate kinetic models to determine kon and koff. The equilibrium dissociation constant (KD) is calculated as koff/kon.
-
Data Interpretation and Comparison:
SPR provides a wealth of kinetic information, allowing for a more nuanced understanding of the binding event.
| Parameter | 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid | Alternative Compound | Interpretation |
| Association Rate (kon) | Hypothetical: 2 x 10^5 M⁻¹s⁻¹ | Hypothetical: 5 x 10^5 M⁻¹s⁻¹ | A faster "on-rate" indicates quicker binding to the target. |
| Dissociation Rate (koff) | Hypothetical: 1 x 10⁻³ s⁻¹ | Hypothetical: 8 x 10⁻⁴ s⁻¹ | A slower "off-rate" suggests a longer residence time on the target. |
| Affinity (KD) | Hypothetical: 5 nM | Hypothetical: 1.6 nM | A lower KD value indicates a higher binding affinity. |
Isothermal Titration Calorimetry (ITC): The Thermodynamics of Binding
Principle: ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event.[13][14][15][16] This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile.[14][16]
Experimental Workflow:
Detailed Protocol for ITC:
-
Sample Preparation:
-
Thoroughly dialyze the purified target protein and dissolve 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid in the same buffer to minimize heat of dilution effects.
-
Load the protein solution into the sample cell and the compound solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the compound into the protein solution while maintaining a constant temperature.
-
The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.
-
Data Interpretation and Comparison:
ITC provides a deep understanding of the driving forces behind the binding interaction.
| Parameter | 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid | Alternative Compound | Interpretation |
| Affinity (KD) | Hypothetical: 8 nM | Hypothetical: 2.1 nM | Consistent with other biophysical methods, a lower KD indicates higher affinity. |
| Stoichiometry (n) | Hypothetical: 0.98 | Hypothetical: 1.02 | A value close to 1 suggests a 1:1 binding ratio. |
| Enthalpy (ΔH) | Hypothetical: -8.5 kcal/mol | Hypothetical: -6.2 kcal/mol | A negative ΔH indicates an enthalpically driven, favorable interaction (e.g., hydrogen bonding). |
| Entropy (ΔS) | Hypothetical: +2.1 cal/mol·K | Hypothetical: +5.8 cal/mol·K | A positive ΔS suggests an entropically driven interaction (e.g., release of water molecules from the binding site). |
Photoaffinity Labeling: Covalent Capture of the Target
Principle: Photoaffinity labeling (PAL) is a powerful technique for identifying the direct binding partners of a small molecule within a complex biological system.[17][18][19][20][21] A photo-reactive group is incorporated into the structure of the compound of interest. Upon photoactivation, this group forms a highly reactive species that covalently crosslinks to the target protein at or near the binding site.[17][18][20]
Experimental Workflow:
Detailed Protocol for Photoaffinity Labeling:
-
Probe Synthesis:
-
Synthesize a derivative of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid that incorporates a photo-reactive moiety (e.g., a benzophenone or diazirine) and a reporter tag (e.g., biotin or a click chemistry handle).
-
-
Labeling and Crosslinking:
-
Incubate the relevant cells or cell lysate with the photoaffinity probe.
-
Irradiate the sample with UV light at the appropriate wavelength to activate the photo-reactive group and induce covalent bond formation with the target protein.
-
-
Target Enrichment and Identification:
-
Lyse the cells and enrich the biotin-tagged protein-probe complexes using streptavidin beads.
-
Elute the captured proteins and identify them using mass spectrometry.
-
Data Interpretation and Comparison:
The primary output of a PAL experiment is a list of proteins that are specifically labeled by the probe.
| Parameter | 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid Probe | Alternative Compound Probe | Interpretation |
| Identified Target(s) | Hypothetical: NMDA Receptor Subunit GluN2B | Hypothetical: NMDA Receptor Subunit GluN2B | Confirms the direct interaction with the putative target. |
| Off-Target Proteins | Hypothetical: List of identified off-targets | Hypothetical: List of identified off-targets | Provides crucial information on the selectivity of the compound. |
| Competition Assay | Hypothetical: Labeling of GluN2B is reduced by co-incubation with excess unlabeled compound. | Hypothetical: Labeling of GluN2B is reduced by co-incubation with excess unlabeled compound. | Demonstrates the specificity of the probe for the intended binding site. |
Conclusion: A Holistic Approach to Target Validation
Validating the target engagement of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid requires a multifaceted and rigorous experimental approach. No single technique provides a complete picture; rather, the convergence of evidence from orthogonal methods builds a compelling case for a specific mechanism of action. By employing a combination of in-cellulo (CETSA), real-time kinetic (SPR), thermodynamic (ITC), and covalent capture (Photoaffinity Labeling) methodologies, researchers can confidently establish the direct molecular target of this promising compound. This comprehensive understanding is essential for its continued development as a potential therapeutic agent and for designing next-generation molecules with improved potency and selectivity.
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A Comparative Analysis of Nicotinic Acid and the Novel Compound 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid: A Guide for Researchers
An Important Note on the Scope of this Guide: While nicotinic acid is a well-characterized compound with a wealth of available biological data, 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid is not extensively described in publicly accessible scientific literature. As such, a direct, evidence-based comparison of their biological effects is not currently feasible. This guide will therefore provide a comprehensive overview of the known biological effects of nicotinic acid and, based on its chemical structure, offer a scientifically-grounded, hypothetical consideration of the potential biological activities of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid. Furthermore, we will present detailed experimental workflows that could be employed to characterize this novel compound and compare it to nicotinic acid.
Introduction: A Tale of a Vitamin and a Novel Compound
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component of human nutrition and has been extensively studied for its diverse biological roles. It is a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential for numerous metabolic reactions. Beyond its nutritional importance, nicotinic acid is a well-established therapeutic agent, primarily used for its lipid-modifying properties.
In contrast, 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid is a less-characterized molecule. Its structure suggests it is a derivative of nicotinic acid, where the carboxylic acid group is linked to the nitrogen atom of piperidine-2-carboxylic acid (a cyclic amino acid). This structural modification could significantly alter its pharmacological profile compared to nicotinic acid, potentially leading to differences in receptor binding, cellular uptake, and overall biological activity.
The Established Biological Landscape of Nicotinic Acid
The biological effects of nicotinic acid are multifaceted, stemming from its roles as a vitamin and a signaling molecule.
Lipid Metabolism
Nicotinic acid is most renowned for its beneficial effects on lipid profiles. It is known to:
-
Reduce low-density lipoprotein (LDL) cholesterol: Often referred to as "bad" cholesterol.
-
Lower triglycerides: High levels of which are associated with an increased risk of cardiovascular disease.
-
Increase high-density lipoprotein (HDL) cholesterol: Known as "good" cholesterol.
The primary mechanism for its lipid-lowering effects involves the activation of the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor 1 (NIACR1), which is highly expressed in adipocytes.
Cardiovascular Effects
Beyond lipid modification, nicotinic acid has other cardiovascular effects. A notable and often treatment-limiting side effect is cutaneous flushing, characterized by redness and warmth of the skin. This is also mediated by GPR109A activation in Langerhans cells of the skin, leading to the release of prostaglandins.
Cellular Metabolism
As a precursor to NAD and NADP, nicotinic acid is central to cellular energy metabolism, DNA repair, and cell signaling.
The Hypothetical Biological Profile of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid
Given the absence of direct experimental data, we can speculate on the potential biological activities of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid based on its structure. The key modification is the amide linkage to piperidine-2-carboxylic acid. This could influence several factors:
-
Receptor Affinity and Selectivity: The addition of the piperidine-2-carboxylic acid moiety could alter the compound's affinity and selectivity for GPR109A and potentially other receptors. It might act as an agonist, partial agonist, or even an antagonist.
-
Pharmacokinetics: The modified structure will likely change its absorption, distribution, metabolism, and excretion (ADME) profile compared to nicotinic acid. This could affect its bioavailability and duration of action.
-
Blood-Brain Barrier Permeability: The piperidine ring might influence its ability to cross the blood-brain barrier, potentially leading to central nervous system effects not seen with nicotinic acid.
Experimental Roadmap for a Comparative Analysis
To empirically compare the biological effects of these two compounds, a systematic experimental approach is necessary.
In Vitro Characterization
A logical first step is to characterize the interaction of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid with the known target of nicotinic acid, GPR109A.
Experimental Protocol: Receptor Binding Assay
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing human GPR109A.
-
Radioligand Binding: Perform competitive binding assays using a radiolabeled ligand for GPR109A (e.g., [³H]-nicotinic acid).
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of either unlabeled nicotinic acid (as a control) or 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid.
-
Detection: Measure the amount of bound radioligand using liquid scintillation counting.
-
Data Analysis: Determine the inhibitory constant (Ki) for each compound to quantify their binding affinity for GPR109A.
Experimental Protocol: G-protein Activation Assay
-
Assay Principle: Utilize a [³⁵S]GTPγS binding assay to measure the activation of G-proteins following receptor stimulation.
-
Membrane Preparation: Prepare membranes from CHO cells expressing GPR109A.
-
Incubation: Incubate the membranes with varying concentrations of the test compounds in the presence of [³⁵S]GTPγS.
-
Detection: Measure the incorporation of [³⁵S]GTPγS into G-proteins.
-
Data Analysis: Generate dose-response curves to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of each compound in activating G-protein signaling.
Table 1: Hypothetical Comparative In Vitro Data
| Parameter | Nicotinic Acid (Reference) | 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid |
| GPR109A Binding Affinity (Ki) | ~1 µM | To be determined |
| GPR109A Potency (EC₅₀) | ~10 µM | To be determined |
| GPR109A Efficacy (Eₘₐₓ) | 100% | To be determined |
Diagram 1: GPR109A Signaling Pathway
Figure 1. GPR109A signaling in adipocytes.
In Vivo Evaluation
Following in vitro characterization, in vivo studies in appropriate animal models are crucial to understand the physiological effects of the novel compound.
Experimental Protocol: Murine Model of Dyslipidemia
-
Animal Model: Use a well-established mouse model of dyslipidemia, such as the C57BL/6J mouse fed a high-fat diet.
-
Dosing: Administer nicotinic acid or 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid orally or via intraperitoneal injection at various doses.
-
Blood Sampling: Collect blood samples at different time points post-administration.
-
Lipid Analysis: Measure plasma levels of total cholesterol, LDL, HDL, and triglycerides.
-
Flushing Assessment: Observe and score the degree of ear reddening as a measure of the flushing response.
Diagram 2: Experimental Workflow for In Vivo Comparison
Figure 2. Workflow for in vivo comparison.
Conclusion and Future Directions
While a definitive comparison between nicotinic acid and 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid is premature due to the lack of data on the latter, this guide provides a framework for such an investigation. The well-documented biological effects of nicotinic acid serve as a benchmark. The structural modifications in the novel compound suggest the potential for a differentiated pharmacological profile, which warrants further investigation.
The proposed experimental roadmap, from in vitro receptor characterization to in vivo efficacy studies, offers a systematic approach to elucidating the biological effects of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid and rigorously comparing it to its parent compound, nicotinic acid. Such studies are essential to determine if this novel molecule holds promise as a therapeutic agent with an improved efficacy or side-effect profile.
References
Due to the lack of specific literature on 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid, the following references pertain to the well-established biological effects and mechanisms of nicotinic acid.
-
Title: Nicotinic acid: from molecule to man. Source: Journal of Lipid Research URL: [Link]
-
Title: GPR109A (HM74A/PUMA-G) as a Receptor for Nicotinic Acid. Source: The Journal of Biological Chemistry URL: [Link]
-
Title: Nicotinic acid-induced flushing: new insights into the role of prostacyclin and GPR109A. Source: Molecular Pharmacology URL: [Link]
-
Title: The Nicotinic Acid Receptor GPR109A (HM74A or PUMA-G) as a Drug Target for Dyslipidemia. Source: Annual Review of Pharmacology and Toxicology URL: [Link]
A Senior Application Scientist's Guide to Benchmarking Novel Neuroprotectants: The Case of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid
Executive Summary
The development of effective neuroprotective agents remains one of the most critical challenges in modern medicine, particularly for treating acute ischemic stroke and chronic neurodegenerative diseases. The pipeline for novel therapeutics is fraught with high attrition rates, often due to a lack of rigorous, comparative preclinical evaluation. This guide provides a comprehensive framework for benchmarking a promising novel compound, 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid (designated PPC-2C) , against three clinically relevant neuroprotectants with distinct mechanisms of action: Memantine , Nimodipine , and Edaravone .
Drawing from established principles of neuropharmacology, we postulate that PPC-2C, based on its structural similarity to known N-methyl-D-aspartate (NMDA) receptor antagonists like kynurenic acid, acts primarily by mitigating glutamate-induced excitotoxicity.[1][2][3] This guide outlines a multi-tiered experimental workflow, from initial in vitro mechanistic validation to in vivo efficacy testing in a gold-standard stroke model. We provide detailed, field-tested protocols, rationale for experimental design, and a clear structure for data interpretation, empowering research teams to generate robust, decision-enabling data packages.
Introduction: The Imperative for Robust Neuroprotectant Benchmarking
The pathophysiology of neuronal injury is a complex cascade involving excitotoxicity, oxidative stress, calcium overload, and inflammation.[4] While numerous compounds have shown promise in isolated preclinical models, very few have successfully translated to clinical efficacy. A primary reason for this translational failure is the lack of head-to-head comparisons against benchmarks with diverse and validated mechanisms of action. A single-agent, single-pathway approach is often insufficient.
This guide addresses this gap by establishing a logical and scientifically rigorous framework to evaluate PPC-2C. Our chosen comparators represent three pillars of neuroprotective strategy:
-
Memantine: A low-affinity, voltage-dependent NMDA receptor antagonist that selectively blocks pathological extrasynaptic receptor activation while preserving normal synaptic function.[5][6][7]
-
Nimodipine: An L-type voltage-dependent calcium channel (VDCC) blocker that mitigates neuronal calcium overload, a critical downstream consequence of excitotoxic and ischemic insults.[8][9][10]
-
Edaravone: A potent free radical scavenger that directly quenches oxidative stress, a common pathway of cell death in neuronal injury.
By benchmarking PPC-2C against these agents, we can not only determine its relative potency but also elucidate its mechanistic profile. Does it offer superior protection against excitotoxicity compared to Memantine? Does it possess secondary antioxidant effects like Edaravone? This comparative approach is fundamental to defining its therapeutic potential and positioning it for further development.
Profiles of Neuroprotective Agents
Candidate Compound: 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid (PPC-2C)
-
Hypothesized Mechanism of Action: Based on its piperidine-2-carboxylic acid scaffold, PPC-2C is hypothesized to be a competitive antagonist at the NMDA receptor.[3] Similar to the endogenous neuroprotectant kynurenic acid, it likely interferes with the binding of glutamate or co-agonists like glycine, thereby preventing the excessive calcium influx that triggers the excitotoxic cascade.[1][11][12] The pyridine moiety may influence its binding affinity and pharmacokinetic properties, such as blood-brain barrier penetration.[13]
Benchmark Comparators
| Compound | Class | Primary Mechanism of Action |
| Memantine | NMDA Receptor Antagonist | Uncompetitive, low-affinity antagonist of NMDA receptors. It preferentially blocks the excessive, tonic activation of extrasynaptic NMDA receptors associated with pathology while sparing the transient, physiological activation required for learning and memory.[5][14][15] |
| Nimodipine | Calcium Channel Blocker | Blocks L-type voltage-gated calcium channels, primarily in cerebral blood vessels, which helps prevent vasospasm.[10] It also has direct neuroprotective effects by preventing calcium overload in ischemic neurons.[9][16][17] |
| Edaravone | Antioxidant / Radical Scavenger | A potent free radical scavenger that donates an electron to neutralize highly reactive species like hydroxyl radicals (•OH) and peroxynitrite (ONOO−), thereby reducing lipid peroxidation and protecting cell membranes from oxidative damage. |
The Benchmarking Workflow: A Phased Approach
A robust evaluation requires a logical progression from high-throughput in vitro screening to a more complex and physiologically relevant in vivo model. This workflow ensures that resources are invested in compounds with a validated mechanism and demonstrated efficacy at the cellular level before proceeding to animal studies.
Detailed Experimental Protocols
Phase 1: In Vitro Comparative Screening
Objective: To determine the potency and primary mechanism of action of PPC-2C in protecting primary neurons against canonical insults relevant to stroke pathophysiology.
Model System: Primary cortical neurons harvested from E18 Sprague-Dawley rat embryos. This model is chosen over immortalized cell lines because it more accurately reflects the physiology and vulnerability of post-mitotic central nervous system neurons.[18]
Rationale: This assay directly tests the hypothesized mechanism of PPC-2C as an NMDA receptor antagonist.[19][20] Memantine serves as the primary benchmark here, while Nimodipine provides a comparison for blocking downstream calcium influx. Edaravone is expected to be less effective in this model, which is dominated by ionic dysregulation rather than primary oxidative stress.
Step-by-Step Methodology:
-
Cell Plating: Plate primary cortical neurons at a density of 1.5 x 10⁵ cells/cm² in poly-D-lysine coated 96-well plates. Culture for 10-14 days to allow for mature synapse formation.[21]
-
Compound Pre-treatment: Prepare serial dilutions of PPC-2C, Memantine, Nimodipine, and Edaravone. Pre-treat the neurons with the compounds for 2 hours prior to the glutamate challenge.
-
Glutamate Insult: Induce excitotoxicity by exposing the neurons to 100 µM L-glutamate for 20 minutes in a magnesium-free buffer to maximize NMDA receptor activation.[18]
-
Washout and Incubation: After the insult, gently wash the cells and replace the medium with the compound-containing medium. Incubate for 24 hours.
-
Viability Assessment (MTT Assay):
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the resulting formazan crystals with DMSO.
-
Measure absorbance at 570 nm.
-
Express data as a percentage of the viability of untreated control cells.
-
Rationale: This assay assesses the ability of the compounds to protect against direct oxidative damage, a key component of reperfusion injury after stroke.[22] Edaravone is the positive control and is expected to perform strongly. This experiment will reveal if PPC-2C has any secondary, non-NMDA-mediated antioxidant properties.
Step-by-Step Methodology:
-
Cell Culture: Use primary cortical neurons cultured as described in Protocol 4.1.
-
Compound Pre-treatment: Pre-treat cells with serial dilutions of PPC-2C and the benchmark compounds for 2 hours.
-
Oxidative Insult: Challenge the neurons with 100-250 µM H₂O₂ for 1 hour.[23][24] The exact concentration should be optimized to induce approximately 50% cell death (IC₅₀).[23]
-
Washout and Incubation: Wash the cells and re-apply compound-containing media for 24 hours.
-
Cytotoxicity Assessment (LDH Assay):
-
Collect the cell culture supernatant.
-
Use a commercially available lactate dehydrogenase (LDH) cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure LDH release, which is indicative of cell membrane rupture and necrosis.
-
Express data as a percentage of LDH release from vehicle-treated, H₂O₂-exposed cells.
-
Phase 2: In Vivo Proof-of-Concept
Objective: To evaluate the efficacy of PPC-2C in reducing brain injury in a highly translatable animal model of ischemic stroke.
Model System: Transient Middle Cerebral Artery Occlusion (MCAO) in male Wistar rats (300-350g). The MCAO model, particularly the intraluminal suture method, is the most widely used preclinical model for focal cerebral ischemia as it effectively mimics human stroke pathology.[25][26][27] A 90-minute occlusion followed by reperfusion is standard for inducing a substantial and reproducible infarct in the MCA territory.
Step-by-Step Methodology:
-
Anesthesia and Monitoring: Anesthetize the rat with isoflurane (1.5-2.0% maintenance) and maintain body temperature at 37°C using a feedback-controlled heating pad.[27]
-
Surgical Procedure:
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[28]
-
Introduce a silicone-coated 4-0 monofilament suture via the ECA into the ICA to occlude the origin of the MCA.[25]
-
Confirm occlusion with Laser Doppler Flowmetry, observing a >80% drop in cerebral blood flow.
-
-
Compound Administration: Administer PPC-2C or benchmark compounds (e.g., via intraperitoneal or intravenous injection) 30 minutes after the onset of ischemia. A vehicle control group is essential.
-
Reperfusion: After 90 minutes, withdraw the filament to allow reperfusion.
-
Recovery: Suture the incision and allow the animal to recover. Monitor for adverse effects.
Rationale: Infarct volume is the definitive measure of tissue damage and the gold standard for assessing neuroprotectant efficacy in this model.[29] Neurological scoring provides a functional correlate to the structural damage.
Step-by-Step Methodology (24 hours post-MCAO):
-
Neurological Scoring: Assess neurological deficits using a standardized 5-point scale (0 = no deficit, 4 = severe deficit/circling). This must be performed by an investigator blinded to the treatment groups.
-
Brain Harvesting: Deeply anesthetize the animal and perfuse transcardially with saline.
-
TTC Staining:
-
Harvest the brain and section it into 2 mm coronal slices using a brain matrix.[30]
-
Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes.[31][32]
-
Viable tissue, containing active mitochondrial dehydrogenases, will stain red, while the infarcted tissue remains unstained (pale white).[32]
-
-
Infarct Quantification:
-
Scan high-resolution images of both sides of each slice.
-
Use image analysis software (e.g., ImageJ) to calculate the area of the infarct and the total area of the ipsilateral and contralateral hemispheres.
-
Correct for edema by calculating the infarct volume as: [Volume of Contralateral Hemisphere] - [Volume of Non-infarcted Ipsilateral Hemisphere]. Express the final result as a percentage of the contralateral hemisphere volume.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables to facilitate direct comparison across compounds and assays.
Table 1: Hypothetical In Vitro Benchmarking Results
| Compound | Glutamate Excitotoxicity (EC₅₀, µM) | H₂O₂ Oxidative Stress (% Protection @ 10 µM) |
| PPC-2C | 1.2 | 15% |
| Memantine | 2.5 | 5% |
| Nimodipine | 8.0 | 10% |
| Edaravone | > 50 | 85% |
-
Interpretation: In this hypothetical scenario, PPC-2C shows superior potency in the excitotoxicity assay compared to Memantine, strongly supporting its proposed mechanism. It exhibits minimal antioxidant activity, distinguishing it from Edaravone.
Table 2: Hypothetical In Vivo MCAO Model Results
| Treatment Group | N | Infarct Volume (% of Contralateral) | Neurological Score (Median) |
| Vehicle | 10 | 45.2 ± 5.6% | 3 |
| PPC-2C (10 mg/kg) | 10 | 22.8 ± 4.1% | 1 |
| Memantine (10 mg/kg) | 10 | 30.5 ± 4.9% | 2 |
| Nimodipine (1 mg/kg) | 10 | 35.1 ± 6.2% | 2 |
| Edaravone (3 mg/kg) | 10 | 33.6 ± 5.5% | 2 |
| *p < 0.05 vs. Vehicle |
-
Interpretation: The hypothetical in vivo data demonstrate that PPC-2C provides a significantly greater reduction in infarct volume and better functional outcomes than all tested benchmarks, suggesting it is a highly promising clinical candidate.
Mechanistic Signaling Pathway
The primary pathway targeted by PPC-2C and Memantine is glutamate excitotoxicity. The diagram below illustrates the key events in this cascade and the points of intervention for the benchmarked compounds.
Conclusion and Future Directions
This guide outlines a robust, multi-modal strategy for the preclinical benchmarking of the novel neuroprotectant PPC-2C. By employing a hypothesis-driven approach and comparing against established drugs with diverse mechanisms, researchers can generate a comprehensive data package that clearly defines the compound's potency, efficacy, and mechanistic advantages.
The hypothetical data presented herein position PPC-2C as a superior agent, particularly in mitigating glutamate-induced excitotoxicity. The next logical steps in its development would include:
-
Pharmacokinetic and Brain Penetration Studies: To establish a clear relationship between dose, plasma concentration, and brain tissue concentration.
-
Expanded Safety and Toxicology Screening: To ensure a favorable therapeutic window.
-
Testing in Chronic Neurodegeneration Models: To explore its potential utility in diseases like Alzheimer's or Parkinson's disease.
By adhering to this rigorous, comparative framework, the scientific community can increase the probability of translating promising preclinical candidates into clinically effective therapies for patients suffering from devastating neurological disorders.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid
This document provides a detailed operational and disposal plan for 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid. As a matter of professional practice, in the absence of a specific Safety Data Sheet (SDS) for a novel or complex compound, a rigorous disposal protocol must be constructed based on the known hazards of its constituent chemical moieties. This guide is built upon the established toxicological and reactivity profiles of pyridine, piperidine, and carboxylic acid derivatives to ensure the highest standards of laboratory safety and environmental stewardship.
Hazard Assessment: A Structural Rationale
The disposal procedure for any chemical is dictated by its inherent hazards. The structure of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid contains three key functional groups that inform our safety and disposal strategy:
-
Pyridine Moiety: Pyridine and its derivatives are recognized as hazardous substances. They are often flammable, harmful if swallowed, inhaled, or in contact with skin, and can cause significant skin and eye irritation.[1][2] Waste streams containing pyridine must be treated as hazardous and kept separate from incompatible materials like strong oxidizers and acids.[3]
-
Piperidine Moiety: This saturated heterocycle is a derivative of piperidine, which is a corrosive and flammable base. While its basicity is reduced by the amide linkage, its structural contribution necessitates cautious handling. Related compounds like piperidine-carboxylic acids are known skin and eye irritants.[4]
-
Carboxylic Acid Moiety: This functional group imparts acidic properties to the molecule. While it is a weak acid, it can react with bases in an exothermic neutralization. More importantly, acidic waste streams have specific disposal requirements and should not be mixed with incompatible waste categories, such as cyanides or strong bases.[5]
Based on this structural analysis, all waste containing 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid must be classified and managed as hazardous chemical waste. [6][7]
Quantitative Hazard Summary
The following table summarizes the anticipated hazard classifications for 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid, extrapolated from data for its core components. This conservative approach ensures that all potential risks are addressed.
| Hazard Classification | Anticipated GHS Category | Rationale & Supporting Compounds |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Based on pyridine (H302) and picolinic acid (H302).[1] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Based on pyridine (H315) and various pyridine dicarboxylic acids (H315).[1][8] |
| Serious Eye Damage/Irritation | Category 1 or 2A (Causes serious eye damage/irritation) | Picolinic acid is Category 1 (H318), and other derivatives are Category 2A (H319).[8][9] A conservative approach dictates treating it as a significant eye hazard. |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | Several pyridine carboxylic acid derivatives are classified as H335.[4][8] |
Personal Protective Equipment (PPE) for Waste Handling
Proper barrier protection is non-negotiable when handling waste containing this compound. The causality behind each PPE choice is critical for ensuring operator safety.
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles if there is a risk of splashing. This is mandated by the high potential for serious eye irritation or damage.
-
Hand Protection: Wear butyl rubber or nitrile gloves. Always double-check the manufacturer's glove compatibility chart. Nitrile gloves offer broad protection but may have a shorter breakthrough time for pyridine-like compounds compared to butyl rubber.[3] After handling, remove gloves using the proper technique and wash hands thoroughly.[8]
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is required. For larger quantities of waste or during spill cleanup, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: All waste handling and consolidation should occur within a certified laboratory chemical fume hood to prevent inhalation of any dust or aerosols.[3]
Emergency Procedures: Spill Management
Accidents require a prepared, systematic response. In the event of a spill, follow this protocol:
-
Alert Personnel: Immediately notify all personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: If the compound is in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment. Pyridine derivatives can be flammable.[1]
-
Contain the Spill: For liquid spills, use a universal liquid-binding material, sand, or diatomaceous earth to absorb the material.[10] For solid spills, gently cover the material to prevent dust generation. Do not use combustible materials like paper towels for initial containment.
-
Cleanup: Wearing the appropriate PPE, carefully sweep or scoop the contained material into a designated hazardous waste container.[4][11]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., water, if the compound is soluble), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Documentation: Report the spill to your institution's Environmental Health & Safety (EHS) office.
Step-by-Step Disposal Protocol
The "cradle-to-grave" management of hazardous waste is a regulatory requirement.[6][12] This process ensures that waste is handled safely from the moment of generation to its final disposal.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe waste management. It prevents dangerous chemical reactions within the waste container.
-
Solid Waste: Collect unadulterated compound, contaminated weigh boats, and spatulas in a dedicated solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in a dedicated liquid waste container. Note the solvent composition on the label.
-
Contaminated Labware: Disposable items like pipette tips and centrifuge tubes should go into a solid waste container. Heavily contaminated glassware should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste, before being washed.
-
PPE: Used gloves and disposable lab coats must be collected in a separate, clearly marked hazardous waste bag.[2]
Crucially, do not mix this waste stream with:
-
Strong Oxidizers or Acids (Incompatible with the pyridine ring).[3]
-
Strong Bases (Incompatible with the carboxylic acid group).
-
Aqueous waste streams destined for sink disposal. This material must not be poured down the drain. [9][10][13]
Step 2: Container Selection and Management
The integrity of the waste container is essential to prevent leaks and exposures.
-
Compatibility: Use containers made of materials compatible with the waste. High-density polyethylene (HDPE) is a suitable choice for both solid and liquid waste.[2][14] If possible, use the original chemical container.[14]
-
Condition: The container must be in good condition, with no leaks, cracks, or external residue.
-
Closure: Keep the container securely closed at all times, except when adding waste.[12][14] This prevents the release of vapors and protects the lab atmosphere.
Step 3: Labeling
Accurate labeling is a regulatory requirement and ensures the safety of everyone who handles the waste.
-
As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's EHS department.[3][12]
-
The label must include:
-
The words "Hazardous Waste".[2]
-
The full chemical name: "1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid".
-
All components of any mixture, including solvents, with approximate percentages.
-
The date accumulation started.
-
The relevant hazard pictograms (e.g., irritant, health hazard).
-
Step 4: Accumulation and Storage
-
Store waste containers in a designated Satellite Accumulation Area within the laboratory.[15]
-
Utilize secondary containment (e.g., a plastic tub or tray) to capture any potential leaks.[12]
-
Ensure the storage area is away from general traffic and incompatible materials.
Step 5: Arranging for Disposal
-
Once the container is full or you no longer intend to add to it, submit a chemical collection request to your institution's EHS or hazardous waste management office.[3]
-
You will need to complete a manifest that is signed by both your laboratory representative and the waste hauler. Retain a copy of this manifest for your records, typically for a minimum of three years.[16]
Waste Handling and Disposal Workflow
The following diagram illustrates the decision-making process for the proper management of waste containing 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid.
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A Senior Application Scientist's Guide to Handling 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid: Personal Protective Equipment (PPE) and Safe Handling Protocols
As drug development professionals, our work requires an uncompromising commitment to safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-proven safety and logistical information for 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid (CAS No. 67691-59-2). The protocols outlined here are designed to create a self-validating system of safety, ensuring the protection of all laboratory personnel.
Hazard Profile Analysis: Understanding the "Why" Behind the PPE
The molecular structure of 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid dictates its hazard profile. It is a solid substance composed of three key functional groups: a pyridine ring, a piperidine ring, and a carboxylic acid. This combination results in a compound that is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] A "Warning" signal word is associated with this chemical.[1]
-
Piperidine Moiety : The piperidine component is a significant contributor to the hazard profile. Piperidine itself is known to be toxic, flammable, and capable of causing severe skin burns and eye damage.[2][3] Therefore, preventing skin and eye contact is of paramount importance.
-
Carboxylic Acid Group : Carboxylic acids can be corrosive and require appropriate protective measures to prevent skin and eye irritation.[4] General best practices for acids include the use of chemical-resistant gloves and safety goggles.[4][5]
-
Solid State : As a solid, the primary risk of inhalation comes from airborne dust or aerosols generated during handling, such as weighing or transferring the material.[1][6]
The Core PPE Ensemble: Your First Line of Defense
A baseline of PPE is mandatory for any procedure involving this compound, regardless of scale. These non-negotiable items protect against the primary routes of exposure identified in the hazard analysis.
Eye and Face Protection
Direct contact with the eyes can cause serious damage.[7][8]
-
Mandatory : Chemical safety goggles with indirect ventilation are required at all times.[5][6] These provide a seal around the eyes to protect from splashes and airborne dust.
-
Recommended for Splash Risk : When handling solutions or performing vigorous mixing, a full-face shield worn over safety goggles is recommended to protect the entire face.[9][10]
Skin and Body Protection
Given that the compound is harmful in contact with skin, robust skin protection is critical.[1]
-
Gloves : Nitrile or butyl rubber gloves are the recommended materials for handling this compound and its constituent functional groups.[2][5][11] Always check gloves for leaks or tears before use and practice proper removal techniques to avoid contaminating your skin. Double-gloving is recommended for extended procedures.
-
Lab Coat : A flame-resistant lab coat that is fully buttoned provides essential protection against incidental spills and dust.
-
Footwear : Fully enclosed, chemical-resistant shoes are required. Open-toed shoes, sandals, or shoes with woven fabric uppers are strictly prohibited in the laboratory.[10]
Respiratory Protection
The inhalation of dust from this solid compound is a significant risk.[1]
-
Engineering Controls First : All handling of the solid compound that may generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood.[12]
-
Respirator : If a fume hood is not available or during a large-scale spill cleanup, a NIOSH-approved respirator with particulate filters (N95 or higher) is necessary.[5][6][9] Ensure you have been properly fit-tested for any respirator you use.
Operational Plans: Scaling Protection to the Task
The level of PPE and handling precautions must be appropriate for the scale and nature of the work. The following table provides guidance for scaling your protective measures.
| Operation | Scale | Engineering Controls | Required PPE |
| Storage & Inventory | Any | Well-ventilated, secure area away from incompatible materials (strong oxidizers, acids, bases).[13] | Standard lab coat, safety glasses, appropriate gloves. |
| Weighing & Transfer | < 1 gram | Chemical Fume Hood | Core Ensemble: Safety goggles, nitrile/butyl gloves, lab coat. |
| Weighing & Transfer | > 1 gram | Chemical Fume Hood | Core Ensemble + Double Gloves. Consider a respirator if dust is not well-contained. |
| Solution Preparation | Any | Chemical Fume Hood | Core Ensemble + Face Shield over goggles. |
| Spill Cleanup | Small (< 5g) | Evacuate immediate area. | Core Ensemble + Respirator (N95). Use an absorbent material for cleanup.[2] |
| Spill Cleanup | Large (> 5g) | Evacuate the laboratory. Contact EH&S. | Full chemical resistant suit, boots, and self-contained breathing apparatus (SCBA) for emergency responders.[9] |
Procedural Guidance: Step-by-Step Safety
Adherence to standardized procedures is critical for minimizing risk.
Step-by-Step PPE Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE.
Caption: PPE selection workflow for handling 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid.
Disposal Plan
Proper disposal is a critical final step to ensure safety and environmental compliance.
-
Segregation : All waste contaminated with 1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid, including gloves, weigh boats, and pipette tips, must be segregated into a dedicated, clearly labeled hazardous waste container.[13]
-
Container : The waste container must be made of a compatible material, kept closed when not in use, and stored in a well-ventilated, secure area.[13]
-
Regulations : All waste must be disposed of in accordance with federal, state, and local environmental regulations.[12][14] Never dispose of this chemical down the drain.[2] Consult your institution's Environmental Health & Safety (EH&S) department for specific guidelines.
Emergency Protocols
In the event of an exposure, immediate action is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[8][13] Seek immediate medical attention.
-
Skin Contact : Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][13] Seek medical attention if irritation develops.
-
Inhalation : Move the affected person to fresh air.[7][15] If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][7]
By integrating this expert guidance into your daily laboratory operations, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
